Product packaging for (3-Cyclopropylphenyl)boronic acid(Cat. No.:CAS No. 1049730-10-0)

(3-Cyclopropylphenyl)boronic acid

Cat. No.: B1419813
CAS No.: 1049730-10-0
M. Wt: 162 g/mol
InChI Key: BFFVQXUPALEVGS-UHFFFAOYSA-N
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Description

(3-Cyclopropylphenyl)boronic acid is a useful research compound. Its molecular formula is C9H11BO2 and its molecular weight is 162 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11BO2 B1419813 (3-Cyclopropylphenyl)boronic acid CAS No. 1049730-10-0

Properties

IUPAC Name

(3-cyclopropylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H11BO2/c11-10(12)9-3-1-2-8(6-9)7-4-5-7/h1-3,6-7,11-12H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFFVQXUPALEVGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C2CC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90669766
Record name (3-Cyclopropylphenyl)boronic acid
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Molecular Weight

162.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1049730-10-0
Record name (3-Cyclopropylphenyl)boronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-cyclopropylphenyl)boronic acid
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (3-Cyclopropylphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Cyclopropyl Moiety in Medicinal Chemistry

The cyclopropyl group is a highly sought-after structural motif in modern drug discovery. Its unique stereoelectronic properties—a result of its strained three-membered ring—confer remarkable advantages upon parent molecules. These include increased metabolic stability, enhanced potency, and improved membrane permeability. (3-Cyclopropylphenyl)boronic acid is a key building block that enables the facile introduction of the 3-cyclopropylphenyl fragment into complex molecules, particularly through the robust and versatile Suzuki-Miyaura cross-coupling reaction.[1] The growing number of boronic acid-containing drugs approved by the FDA, such as Bortezomib and Ixazomib, underscores the importance of this class of compounds and the synthetic methodologies that produce them.[2][3][4] This guide provides a comprehensive overview of the principal synthetic strategies for preparing this compound, with a focus on practical, field-proven protocols and the underlying chemical principles.

Retrosynthetic Analysis: Devising a Synthetic Blueprint

A logical retrosynthetic analysis of this compound points to two primary disconnection strategies, both focusing on the formation of the crucial carbon-boron bond.

Retrosynthesis cluster_grignard Route 1: Organometallic Approach cluster_borylation Route 2: Catalytic Approach Target This compound Disconnect_CB C-B Bond Disconnection Target->Disconnect_CB Grignard 3-Cyclopropylphenyl Grignard/Lithium Reagent (Nucleophile) Disconnect_CB->Grignard Borate Borate Ester (Electrophile) Disconnect_CB->Borate ArylHalide 1-Bromo-3-cyclopropylbenzene (Electrophile) Disconnect_CB->ArylHalide Diboron Diboron Reagent (e.g., B2pin2) Disconnect_CB->Diboron SM1 1-Bromo-3-cyclopropylbenzene Grignard->SM1 From

Caption: Retrosynthetic analysis of this compound.

  • The Organometallic Approach: This is the most common and direct route. It involves disconnecting the C-B bond to reveal an aryl nucleophile (a Grignard or organolithium reagent) and a boron electrophile (typically a trialkyl borate). The aryl nucleophile is, in turn, derived from the corresponding aryl halide, 1-bromo-3-cyclopropylbenzene.[5][6]

  • The Catalytic Borylation Approach: This modern alternative also disconnects the C-B bond but envisions a palladium-catalyzed cross-coupling reaction, such as the Miyaura borylation, between an aryl halide (1-bromo-3-cyclopropylbenzene) and a diboron reagent.[7]

This guide will focus primarily on the organometallic approach via a Grignard reagent, as it is a widely established, cost-effective, and scalable method.

Synthetic Strategy I: Grignard Reagent Formation and Borylation

This classical and reliable method is a cornerstone of organoboron chemistry. It proceeds in two distinct, critical stages: the formation of the Grignard reagent, followed by its reaction with a borate ester and subsequent hydrolysis.[1][5]

Causality Behind Experimental Choices
  • Starting Material: 1-Bromo-3-cyclopropylbenzene is the preferred precursor. The C-Br bond is sufficiently reactive to form a Grignard reagent under standard conditions, while being more stable and less expensive than the corresponding iodide.

  • Grignard Formation: The reaction of the aryl bromide with magnesium turnings in an anhydrous ether solvent (like THF) is fundamental.[8] Absolute exclusion of moisture is paramount; Grignard reagents are potent bases and nucleophiles that are readily quenched by protic sources like water, leading to the formation of cyclopropylbenzene as a byproduct and significantly reducing yield.[8]

  • Borylation Reagent: Triisopropyl borate or trimethyl borate are common choices.[1][5] Triisopropyl borate is often favored as its bulkier isopropyl groups can help mitigate the formation of over-addition byproducts (triarylboranes) compared to trimethyl borate.

  • Temperature Control: The borylation step is highly exothermic. It is performed at very low temperatures (-78 °C) to control the reaction rate, prevent side reactions, and maximize the yield of the desired boronate ester intermediate.[5]

  • Acidic Work-up: The final step involves hydrolysis of the boronate ester with an aqueous acid (e.g., HCl). This protonates the boronate complex, leading to the formation of the free boronic acid.[1][5]

Workflow Diagram: Grignard Route

Grignard_Workflow Start 1-Bromo-3-cyclopropylbenzene + Mg Turnings Grignard Grignard Formation (Anhydrous THF) Start->Grignard Reflux Cooling Cool to -78 °C Grignard->Cooling Borylation Add Triisopropyl Borate Cooling->Borylation Dropwise Warm Warm to RT Borylation->Warm Quench Acidic Quench (aq. HCl) Warm->Quench Workup Extraction & Purification Quench->Workup Product This compound Workup->Product

Caption: Experimental workflow for the synthesis via the Grignard pathway.

Detailed Experimental Protocol

This protocol is a representative example and should be performed by qualified personnel with appropriate safety precautions.

Materials & Reagents:

Reagent/MaterialM.W. ( g/mol )QuantityMoles (mmol)Eq.
1-Bromo-3-cyclopropylbenzene197.0710.0 g50.71.0
Magnesium Turnings24.311.48 g60.91.2
Iodine253.811 crystal-Cat.
Anhydrous Tetrahydrofuran (THF)72.11100 mL--
Triisopropyl Borate188.0812.4 g (14.5 mL)66.01.3
Hydrochloric Acid (2M)36.46~50 mL~100-
Diethyl Ether74.12200 mL--
Hexanes-100 mL--

Procedure:

  • Apparatus Setup: A 250 mL three-neck round-bottom flask is equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, all fitted with nitrogen inlets. The entire apparatus must be rigorously flame-dried under vacuum and cooled under a stream of dry nitrogen.[8]

  • Grignard Initiation: The flask is charged with magnesium turnings (1.48 g) and a single crystal of iodine. A solution of 1-bromo-3-cyclopropylbenzene (10.0 g) in anhydrous THF (40 mL) is prepared and placed in the dropping funnel. A small portion (~5 mL) of the bromide solution is added to the magnesium. The mixture may require gentle warming to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.[5]

  • Grignard Formation: Once initiated, the remaining bromide solution is added dropwise at a rate that maintains a steady reflux. After the addition is complete, the reaction mixture is heated at reflux for an additional hour to ensure complete formation of the Grignard reagent.

  • Borylation: The reaction mixture is cooled to room temperature and then further cooled to -78 °C using a dry ice/acetone bath. Anhydrous THF (60 mL) is added, followed by the dropwise addition of triisopropyl borate (14.5 mL) via syringe over 30 minutes, ensuring the internal temperature does not exceed -70 °C. A thick white precipitate will form.[5]

  • Warming and Quenching: After the addition is complete, the mixture is stirred at -78 °C for one hour and then allowed to warm slowly to room temperature overnight. The reaction is then cooled in an ice bath and quenched by the slow, careful addition of 2M HCl (~50 mL) until the solution is acidic (pH 1-2) and all solids have dissolved.

  • Work-up and Isolation: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield a crude solid.

  • Purification: The crude solid is triturated with hexanes or a mixture of hexanes and diethyl ether to remove nonpolar impurities. The resulting white solid is collected by filtration and dried under vacuum to afford pure this compound.

Purification and Characterization

Purification of arylboronic acids can be challenging due to their unique chemical nature.

Common Impurities and Purification Strategies

A significant challenge in boronic acid synthesis is the potential for dehydration to form cyclic trimeric anhydrides, known as boroxines.[9] This process is reversible upon treatment with water.

ImpurityOriginPurification Strategy
Boroxine Dehydration of the boronic acid (often during work-up or storage).Stirring the crude product in a biphasic mixture (e.g., ether/water) to hydrolyze the boroxine back to the acid.[5]
Cyclopropylbenzene Quenching of the Grignard reagent by trace moisture.Recrystallization or trituration, as the boronic acid is significantly more polar.
Boric Acid Hydrolysis of excess borate ester.Can often be removed by careful aqueous washes if the product has low water solubility.

Arylboronic acids have been identified as potentially genotoxic impurities (PGIs) in active pharmaceutical ingredients (APIs), making their effective removal critical in drug development.[10][11] Methods like basic washes or scavenging with specialized resins can be employed to reduce their levels.[10][11]

Characterization Data
PropertyExpected Value
Molecular Formula C₉H₁₁BO₂
Molecular Weight 162.00 g/mol
Appearance White to off-white solid
¹H NMR (CDCl₃, 400 MHz) δ 7.8-8.0 (m, 2H), 7.3-7.4 (m, 2H), 1.9-2.0 (m, 1H), 1.0-1.1 (m, 2H), 0.7-0.8 (m, 2H)
¹¹B NMR (CDCl₃, 128 MHz) δ ~30 ppm (broad singlet)

Conclusion

The synthesis of this compound via the Grignard pathway represents a robust, scalable, and well-understood method for producing this valuable building block. Mastery of the technique, particularly the stringent requirement for anhydrous conditions and precise temperature control, is essential for achieving high yields and purity. The insights provided in this guide, from the causal factors behind procedural steps to strategies for purification, are intended to equip researchers and drug development professionals with the technical knowledge required to confidently and successfully synthesize this key intermediate, thereby facilitating the discovery of next-generation therapeutics.

References

An In-depth Technical Guide to (3-Cyclopropylphenyl)boronic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of (3-Cyclopropylphenyl)boronic acid, a versatile reagent in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core physical and chemical properties of the molecule, its synthesis, and its critical role in the construction of complex molecular architectures. The insights provided herein are grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical applicability.

Introduction: The Strategic Importance of the Cyclopropylphenyl Moiety

The cyclopropyl group is a highly sought-after structural motif in medicinal chemistry. Its unique conformational and electronic properties—a result of its strained three-membered ring system which imparts partial sp2 character—can significantly influence the pharmacological profile of a drug candidate. When appended to a phenyl ring, the cyclopropyl moiety offers a lipophilic, metabolically stable, and conformationally restricted substituent that can enhance binding affinity to biological targets, improve metabolic stability, and fine-tune physicochemical properties.[1][2] this compound serves as a key building block for introducing this valuable fragment into target molecules, primarily through the robust and versatile Suzuki-Miyaura cross-coupling reaction.[3][4]

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective use in synthesis and for ensuring safe handling and storage.

Structural and General Properties

This compound is a white to off-white crystalline solid at room temperature.[5] Like other boronic acids, it is a mild Lewis acid and is generally stable and easy to handle, which contributes to its widespread use in organic synthesis.[6]

PropertyValueSource(s)
Molecular Formula C₉H₁₁BO₂[7]
Molecular Weight 162.00 g/mol [8]
Appearance White to off-white powder/crystalline solid[5]
CAS Number 1049730-10-0Not definitively available in cited searches, isomeric CAS numbers exist.[8][9]
Melting Point 90-95 °C (for Cyclopropylboronic acid, as an estimate)[7]
Boiling Point ~205 °C (Predicted for Cyclopropylboronic acid)[7]
Solubility Poorly soluble in non-polar solvents (e.g., hexanes), soluble in many polar organic solvents (e.g., ethers, DMSO).[6][10]
pKa ~10.49 (Predicted for Cyclopropylboronic acid)[5]
Stability and Storage

This compound is chemically stable under standard ambient conditions. However, like many boronic acids, it is hygroscopic and susceptible to dehydration, which can lead to the formation of its trimeric anhydride, a boroxine.[6][11] This process is reversible upon the addition of water. For long-term storage, it is recommended to keep the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and at reduced temperatures (-20°C is common) to minimize degradation.[5][7] It is incompatible with strong oxidizing agents.[11]

Synthesis of this compound

The most common and efficient method for the synthesis of aryl boronic acids involves the reaction of an organometallic species with a borate ester, followed by acidic hydrolysis.[1][12]

Proposed Synthetic Pathway

A reliable route to this compound starts from 3-bromocyclopropylbenzene. This precursor can be converted to the corresponding Grignard or organolithium reagent, which is then trapped with a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) at low temperatures. Subsequent hydrolysis with an aqueous acid yields the desired boronic acid.

G cluster_0 Step 1: Formation of Organometallic Reagent cluster_1 Step 2: Borylation cluster_2 Step 3: Hydrolysis 3-bromocyclopropylbenzene 3-bromocyclopropylbenzene Grignard_Reagent 3-Cyclopropylphenylmagnesium bromide 3-bromocyclopropylbenzene->Grignard_Reagent  Mg, THF Boronate_Ester 3-Cyclopropylphenylboronate ester Grignard_Reagent->Boronate_Ester  1. Add to B(OCH3)3  at low temperature Borate_Ester B(OCH3)3 Final_Product This compound Boronate_Ester->Final_Product  2. Aqueous Acid (e.g., HCl)

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)
  • Grignard Reagent Formation: To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq). Add a small crystal of iodine to activate the magnesium. Add a solution of 3-bromocyclopropylbenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise to the magnesium turnings. The reaction is initiated with gentle heating. Once the exothermic reaction begins, maintain a gentle reflux by controlling the addition rate. After the addition is complete, continue to stir the reaction mixture at reflux for an additional hour to ensure complete formation of the Grignard reagent.

  • Borylation: Cool the Grignard solution to -78°C in a dry ice/acetone bath. In a separate flask, prepare a solution of trimethyl borate (1.5 eq) in anhydrous THF. Add the Grignard reagent to the trimethyl borate solution dropwise via cannula, maintaining the temperature at -78°C. A white precipitate may form during the addition.[7]

  • Hydrolysis and Work-up: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.[7] Quench the reaction by carefully adding 2 M aqueous HCl, and stir vigorously for 1 hour.[7] Separate the organic layer, and extract the aqueous layer with an organic solvent such as ethyl acetate or diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., a mixture of an ether and a non-polar solvent like hexane) or by column chromatography on silica gel.

Chemical Reactivity and Applications

The utility of this compound is dominated by its participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of modern organic synthesis due to its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[13][14][15]

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction facilitates the formation of a carbon-carbon bond between the phenyl ring of the boronic acid and an aryl, vinyl, or alkyl halide or triflate.[13] The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[13]

Suzuki_Cycle Pd(0) Pd(0)Ln OxAdd Oxidative Addition Pd(II)_Aryl R-Pd(II)-X Ln OxAdd->Pd(II)_Aryl Transmetalation Transmetalation Pd(II)_Aryl->Transmetalation Pd(II)_Both R-Pd(II)-R' Ln Transmetalation->Pd(II)_Both RedElim Reductive Elimination Pd(II)_Both->RedElim RedElim->Pd(0)  Catalyst  Regeneration Product R-R' RedElim->Product Aryl_Halide Aryl Halide (R-X) Aryl_Halide->OxAdd Boronic_Acid (3-Cyclopropylphenyl)B(OH)2 (R'-B(OH)2) Boronic_Acid->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

A crucial step in the mechanism is the activation of the boronic acid by a base, which forms a boronate species. This increases the nucleophilicity of the organic group on boron, facilitating its transfer to the palladium center during the transmetalation step.[14]

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a general protocol for the coupling of this compound with an aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be required for specific substrates.

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reagents Combine Aryl Bromide, This compound, Base (e.g., K2CO3), and Solvent Degas Degas the mixture (e.g., sparge with Argon) Reagents->Degas Catalyst Add Pd catalyst and ligand Degas->Catalyst Heat Heat the reaction mixture (e.g., 80-100 °C) Catalyst->Heat Monitor Monitor reaction progress (TLC, GC-MS, or LC-MS) Heat->Monitor Cool Cool to room temperature Monitor->Cool Filter Filter and dilute with solvent Cool->Filter Wash Wash with water and brine Filter->Wash Dry Dry organic layer and concentrate Wash->Dry Purify Purify by chromatography or recrystallization Dry->Purify

Caption: General workflow for a Suzuki-Miyaura coupling experiment.

  • Reaction Setup: In a reaction vessel, combine the aryl bromide (1.0 eq), this compound (1.2-1.5 eq), and a base such as potassium carbonate (2.0-3.0 eq). Add a suitable solvent system, often a mixture of an organic solvent like toluene or 1,4-dioxane and water.

  • Degassing: Deoxygenate the reaction mixture by bubbling an inert gas (argon or nitrogen) through the solution for 15-30 minutes. This is critical as the palladium(0) catalyst is sensitive to oxygen.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if necessary, a supporting ligand.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir until the starting material is consumed, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature and dilute with an organic solvent. Wash the mixture with water and brine to remove the base and inorganic byproducts.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo. The resulting crude product can be purified by flash column chromatography or recrystallization to yield the desired biaryl product.

Spectroscopic Characterization

Technique Expected Features
¹H NMR Aromatic Protons (Ar-H): Multiple signals in the δ 7.0-7.8 ppm range, characteristic of a 1,3-disubstituted benzene ring. Cyclopropyl Protons (CH, CH₂): A complex multiplet in the upfield region, typically δ 0.5-2.0 ppm. Boronic Acid Protons (B(OH)₂): A broad singlet, often in the δ 4.5-8.5 ppm range, which is exchangeable with D₂O.
¹³C NMR Aromatic Carbons (Ar-C): Signals in the δ 125-145 ppm range. The carbon atom directly attached to the boron (C-B) may be broad or unobserved due to quadrupolar relaxation.[17] Cyclopropyl Carbons (CH, CH₂): Signals in the upfield region, typically δ 5-15 ppm.
FT-IR O-H Stretch: A broad band around 3200-3600 cm⁻¹ from the hydroxyl groups. B-O Stretch: A strong, characteristic band in the 1300-1400 cm⁻¹ region. C-H Stretch (Aromatic): Signals just above 3000 cm⁻¹. C-H Stretch (Cyclopropyl): Signals just below 3000 cm⁻¹.
Mass Spec. Molecular Ion (M⁺): An ion corresponding to the molecular weight (m/z ≈ 162). Fragmentation: Loss of water (H₂O) and other characteristic fragments of the cyclopropylphenyl moiety.

Safety and Handling

As a Senior Application Scientist, ensuring the safe handling of all chemical reagents is of utmost importance. The safety information for this compound can be inferred from the Safety Data Sheet (SDS) of the closely related cyclopropylboronic acid.[19]

  • Hazard Identification: May cause skin, eye, and respiratory irritation. Some boronic acids are classified as reproductive toxicity hazards.[20]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile rubber).[19]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[19] Avoid contact with skin and eyes. Prevent dust formation.[19]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container under an inert atmosphere.[7] It is moisture-sensitive.[7]

Always consult the specific Safety Data Sheet provided by the supplier before handling this chemical.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its ability to efficiently introduce the cyclopropylphenyl group via the Suzuki-Miyaura cross-coupling reaction allows for the streamlined synthesis of complex molecules with desirable properties. A comprehensive understanding of its physical properties, stability, synthesis, and reactivity, as outlined in this guide, is essential for its successful and safe application in the laboratory.

References

An In-depth Technical Guide to (3-Cyclopropylphenyl)boronic acid: A Key Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of the Cyclopropyl Moiety in Medicinal Chemistry

In the landscape of modern drug discovery, the relentless pursuit of novel molecular architectures with enhanced pharmacological profiles is paramount. Among the vast arsenal of chemical motifs available to medicinal chemists, the cyclopropyl group has emerged as a uniquely valuable substituent. Its rigid, three-membered ring structure imparts a range of desirable properties to bioactive molecules, including increased metabolic stability, improved potency, and favorable modulation of physicochemical characteristics such as lipophilicity and conformational rigidity. (3-Cyclopropylphenyl)boronic acid, a key building block, provides a direct and efficient route for the incorporation of this valuable functionality into aromatic systems, making it a compound of significant interest for the synthesis of next-generation therapeutics.

This technical guide offers a comprehensive overview of this compound, from its fundamental chemical properties and synthesis to its critical applications in pharmaceutical research, with a particular focus on its role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.

Core Compound Identification

Identifier Value Source
Chemical Name This compoundN/A
CAS Number 1049730-10-0[1]
Molecular Formula C₉H₁₁BO₂Inferred from structure
Molecular Weight 161.99 g/mol Inferred from formula
Structure N/A

Synthesis of this compound: A Mechanistic Perspective

The synthesis of arylboronic acids is a well-established field in organic chemistry, with several reliable methods available.[2][3] The preparation of this compound typically involves the formation of an organometallic intermediate from a corresponding haloarene, followed by quenching with a boron electrophile. The choice of reaction conditions is crucial to avoid side reactions and ensure a high yield of the desired product.

A common and effective approach involves a Grignard reaction. This method leverages the reaction of an arylmagnesium halide with a trialkyl borate ester, followed by acidic hydrolysis to yield the boronic acid.

Illustrative Synthetic Pathway

Synthesis_Pathway A 3-Bromocyclopropylbenzene D (3-Cyclopropylphenyl)magnesium bromide A->D Formation of Grignard Reagent B Magnesium (Mg) B->D C Anhydrous THF C->D F Intermediate Borate Ester D->F Borylation E Triisopropyl borate E->F H This compound F->H Hydrolysis G Aqueous Acid (e.g., HCl) G->H

Caption: General synthetic scheme for this compound via a Grignard reaction.

Step-by-Step Experimental Protocol (General Example)

Disclaimer: This is a generalized protocol and should be adapted and optimized based on laboratory safety standards and specific experimental goals.

  • Grignard Reagent Formation:

    • To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings.

    • Add anhydrous tetrahydrofuran (THF) to the flask.

    • Slowly add a solution of 3-bromocyclopropylbenzene in anhydrous THF to the magnesium suspension. The initiation of the reaction is often indicated by a gentle reflux and the disappearance of the magnesium. Gentle heating may be required to initiate the reaction. The causality here is the exothermic nature of the Grignard formation.

    • Once the reaction is complete, the resulting greyish solution of (3-cyclopropylphenyl)magnesium bromide is cooled in an ice bath.

  • Borylation:

    • In a separate flame-dried flask, dissolve triisopropyl borate in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath. The low temperature is critical to prevent over-addition of the Grignard reagent to the borate ester, which would lead to the formation of undesired borinic acids and boranes.[4]

    • Slowly add the prepared Grignard reagent to the cooled triisopropyl borate solution via a cannula. Maintaining the low temperature throughout the addition is crucial for selectivity.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours to ensure complete reaction.

  • Hydrolysis and Work-up:

    • Cool the reaction mixture in an ice bath and slowly quench with an aqueous acid solution (e.g., 1 M HCl). This step hydrolyzes the intermediate borate ester to the desired boronic acid.

    • Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude this compound.

  • Purification:

    • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., a mixture of a nonpolar solvent like hexanes and a more polar solvent like ethyl acetate) or by column chromatography on silica gel.

Physicochemical Properties and Characterization

While detailed experimental data for this compound is not extensively published in peer-reviewed literature, its properties can be inferred from data on similar arylboronic acids and information from chemical suppliers.

Property Expected Value/Characteristic Rationale/Comparison
Appearance White to off-white solidTypical for arylboronic acids.[5][6]
Melting Point Not widely reported; likely >100 °CPhenylboronic acid has a melting point of 216-219 °C. Substitution can lower this.
Solubility Soluble in polar organic solvents (e.g., THF, methanol, DMSO); sparingly soluble in nonpolar solvents and water.The boronic acid moiety imparts polarity, while the phenyl and cyclopropyl groups contribute to lipophilicity.[5]
Stability Can undergo dehydration to form the corresponding boroxine (a cyclic trimer) upon heating or prolonged storage.[5]This is a characteristic reaction of boronic acids.
Spectroscopic Characterization
  • ¹H NMR: Expected signals would include aromatic protons in the range of 7.0-8.0 ppm, a multiplet for the methine proton of the cyclopropyl group, and multiplets for the methylene protons of the cyclopropyl group at higher field (typically below 1.5 ppm). The protons of the B(OH)₂ group are often broad and may exchange with residual water in the solvent.

  • ¹³C NMR: Aromatic carbons would appear in the 120-140 ppm region. The carbon attached to the boron atom would be expected around 130-135 ppm, though it is sometimes not observed due to quadrupolar relaxation. The cyclopropyl carbons would be found at a much higher field.

  • ¹¹B NMR: A single, broad signal is expected in the range of 28-34 ppm for the trigonal planar sp²-hybridized boron atom.[7][8][9] This is a key diagnostic tool for confirming the presence of the boronic acid functionality.

The Suzuki-Miyaura Coupling: A Cornerstone Application

The paramount application of this compound in drug discovery and development is its use as a coupling partner in the Suzuki-Miyaura reaction.[2][10] This palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between the cyclopropylphenyl group and a variety of organic halides or triflates, providing a powerful and versatile method for constructing complex molecular scaffolds.[11]

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X(L)₂ Pd0->ArPdX Oxidative Addition ArPdAr_prime Ar-Pd(II)-Ar'(L)₂ ArPdX->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Reductive Elimination ArAr_prime Ar-Ar' ArPdAr_prime->ArAr_prime ArX Aryl Halide (Ar-X) ArX->ArPdX Ar_prime_BOH2 This compound (Ar'-B(OH)₂) Ar_prime_BOH2->ArPdX Base Base (e.g., K₂CO₃) Base->ArPdX

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The reaction is initiated by the oxidative addition of an aryl halide to a palladium(0) complex. This is followed by transmetalation, where the organic group from the boronic acid (activated by a base) is transferred to the palladium center. The cycle concludes with reductive elimination, which forms the new carbon-carbon bond of the biaryl product and regenerates the palladium(0) catalyst.[11]

Step-by-Step Experimental Protocol for a Suzuki-Miyaura Coupling

Disclaimer: This is a generalized protocol. The choice of palladium catalyst, ligand, base, and solvent system is crucial and must be optimized for specific substrates.

  • Reaction Setup:

    • To a reaction vessel (e.g., a Schlenk tube or a round-bottom flask) equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 equivalent), this compound (typically 1.1-1.5 equivalents), and a base (e.g., potassium carbonate, cesium carbonate, or potassium phosphate, typically 2-3 equivalents). The excess boronic acid is often used to compensate for potential protodeboronation, a common side reaction.[12]

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst, typically 1-5 mol%) and, if necessary, a ligand (e.g., a phosphine ligand like SPhos or XPhos). The choice of ligand is critical for stabilizing the palladium catalyst and promoting the desired reactivity.

  • Solvent Addition and Degassing:

    • Add a suitable solvent system. This is often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base.

    • Thoroughly degas the reaction mixture by bubbling an inert gas (argon or nitrogen) through the solution or by using the freeze-pump-thaw method. This is essential to remove oxygen, which can oxidize and deactivate the palladium(0) catalyst.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and stir until the starting materials are consumed, as monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

    • Separate the layers and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.

    • Concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the product by flash column chromatography on silica gel or by recrystallization.

The Role of this compound in Drug Discovery

The incorporation of the 3-cyclopropylphenyl moiety can have a profound impact on the pharmacological properties of a drug candidate.

  • Metabolic Stability: The cyclopropyl group is generally resistant to metabolic degradation, which can lead to an improved pharmacokinetic profile and a longer half-life of the drug.

  • Potency and Selectivity: The rigid nature of the cyclopropyl ring can lock the molecule into a specific conformation that is optimal for binding to its biological target, thereby increasing potency and selectivity.

  • Modulation of Physicochemical Properties: The introduction of the cyclopropyl group can fine-tune properties such as lipophilicity, which is crucial for membrane permeability and overall drug-likeness.

  • Exploration of Chemical Space: As a versatile building block, this compound allows for the rapid generation of diverse compound libraries through Suzuki-Miyaura coupling, accelerating the hit-to-lead and lead optimization phases of drug discovery.[13]

The growing number of FDA-approved drugs containing boronic acids, such as Velcade® (bortezomib) and Vabomere® (vaborbactam), underscores the increasing acceptance and importance of this class of compounds in medicine.[2] While these examples do not contain the cyclopropylphenyl moiety, they highlight the therapeutic potential of boronic acid-containing molecules.

Conclusion: A Versatile Tool for Innovation

This compound stands as a testament to the power of strategic molecular design in modern drug discovery. Its ability to efficiently introduce the valuable cyclopropylphenyl motif via the robust and versatile Suzuki-Miyaura coupling reaction makes it an indispensable tool for medicinal chemists. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the importance of key building blocks like this compound is set to increase, paving the way for the development of innovative medicines for a wide range of diseases.

References

A Technical Guide to the Spectroscopic Characterization of (3-Cyclopropylphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Cyclopropylphenyl)boronic acid is a valuable building block in medicinal chemistry and organic synthesis, prized for its role in introducing the cyclopropylphenyl motif into larger molecules, often leading to improved metabolic stability and binding affinity in drug candidates. A thorough understanding of its structural and electronic properties is paramount for its effective utilization. This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). While a complete, publicly available dataset for this specific molecule is not readily accessible, this guide synthesizes data from closely related analogs and foundational spectroscopic principles to provide a robust predictive framework for its characterization. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our interpretations in authoritative sources.

Introduction: The Significance of this compound

Arylboronic acids are indispensable reagents in modern organic chemistry, most notably for their application in the Suzuki-Miyaura cross-coupling reaction. The incorporation of a cyclopropyl group onto the phenyl ring, as in this compound, offers several advantages in drug design. The cyclopropyl moiety is a "bioisostere" for various functional groups, and its introduction can enhance potency, reduce off-target effects, and improve pharmacokinetic profiles. Accurate and comprehensive characterization of this reagent is the first step in ensuring the fidelity of its subsequent chemical transformations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide a detailed map of the carbon-hydrogen framework.

Challenges in NMR of Boronic Acids: The Boroxine Equilibrium

A significant challenge in the NMR analysis of boronic acids is their propensity to undergo dehydration to form cyclic trimeric anhydrides, known as boroxines. This results in a dynamic equilibrium in solution between the monomeric boronic acid and the trimeric boroxine, which can lead to broadened peaks or multiple sets of signals, complicating spectral interpretation.

To mitigate this, several strategies can be employed:

  • Use of coordinating solvents: Solvents like DMSO-d₆ or MeOD-d₄ can coordinate to the boron center, shifting the equilibrium towards the monomeric form.

  • Addition of water: A small amount of D₂O in the NMR solvent can also favor the monomeric boronic acid.

  • Conversion to a boronate ester: Derivatization with a diol, such as pinacol, yields a stable boronate ester that provides sharp, easily interpretable NMR spectra. However, this represents a different chemical entity.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve ~5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD-d₄). For problematic samples exhibiting peak broadening, consider adding a drop of D₂O.

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover a range of -1 to 10 ppm.

    • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

    • Integrate all signals to determine proton ratios.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence.

    • Set the spectral width to 0-160 ppm.

    • A larger number of scans will be required due to the low natural abundance of ¹³C.

  • Data Processing: Apply a Fourier transform and phase correct the spectra. Reference the spectra to the residual solvent peak.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the cyclopropyl protons.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale and Comparative Data
Aromatic (H2, H4, H5, H6)7.0 - 7.8Multiplet (m)4HThe aromatic region will show a complex pattern due to meta-substitution. For comparison, the aromatic protons of phenylboronic acid appear between 7.3 and 8.0 ppm.[1]
Cyclopropyl (methine, CH)1.8 - 2.2Multiplet (m)1HThis proton is deshielded by the aromatic ring.
Cyclopropyl (methylene, CH₂)0.6 - 1.2Multiplets (m)4HThe cyclopropyl protons appear in the characteristic upfield region. In cyclopropylbenzene, these protons resonate at approximately 0.6-1.0 ppm.
Boronic acid (-B(OH)₂)4.5 - 8.5Broad singlet (br s)2HThis signal is often broad and its position is highly dependent on solvent, concentration, and water content. It will exchange with D₂O.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will complement the ¹H data, confirming the carbon skeleton.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale and Comparative Data
Aromatic (C-B)130 - 135The carbon attached to boron is often broadened due to quadrupolar relaxation of the boron nucleus and may be difficult to observe.[2]
Aromatic (substituted, C3)145 - 150The cyclopropyl group has a shielding effect on the attached carbon.
Aromatic (unsubstituted)125 - 135Signals for the remaining aromatic carbons.
Cyclopropyl (methine, CH)15 - 20
Cyclopropyl (methylene, CH₂)8 - 12

Workflow for NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep Dissolve in Deuterated Solvent (e.g., DMSO-d6) add_d2o Add D2O (if needed for B(OH)2) prep->add_d2o Broad signals? h1_nmr Acquire 1H NMR prep->h1_nmr add_d2o->h1_nmr c13_nmr Acquire 13C NMR h1_nmr->c13_nmr process Fourier Transform & Phasing c13_nmr->process reference Reference to Solvent Peak process->reference integrate Integrate 1H Signals reference->integrate assign Assign Peaks integrate->assign G start Sample: This compound nmr NMR Spectroscopy (1H, 13C) start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry start->ms structure_confirm Structural Confirmation nmr->structure_confirm C-H Framework ir->structure_confirm Functional Groups ms->structure_confirm Molecular Weight

References

(3-Cyclopropylphenyl)boronic Acid: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of the Cyclopropyl Motif in Medicinal Chemistry

The cyclopropyl group has emerged as a privileged structural motif in modern drug discovery. Its unique conformational constraints, metabolic stability, and ability to modulate electronic properties make it a valuable tool for medicinal chemists seeking to optimize the pharmacokinetic and pharmacodynamic profiles of drug candidates. (3-Cyclopropylphenyl)boronic acid serves as a key building block for introducing this desirable moiety onto a wide range of molecular scaffolds. This guide provides an in-depth overview of its commercial availability, quality considerations, and practical applications, tailored for researchers, scientists, and drug development professionals. The cyclopropyl group's distinctive steric and electronic properties create unique opportunities for interrogating biological receptors.[1]

Commercial Availability and Supplier Landscape

This compound, identified by CAS number 1049730-10-0, is readily available from a variety of commercial suppliers specializing in research chemicals and pharmaceutical intermediates. The compound is typically offered in research-grade purities, often exceeding 95-98%.

Table 1: Prominent Commercial Suppliers of this compound

SupplierTypical PurityAvailable QuantitiesAdditional Notes
BLD Pharm ≥97%1g, 5g, 10g, 25gOffers a range of pack sizes suitable for laboratory-scale synthesis.
Manchester Organics 95%0.25g, 0.5g, 1gCustom pack sizes are available upon request. Lead times may be a factor.
Apollo Scientific ≥95%5g, 25g, 100gProvides a range of quantities, including larger amounts for developmental work.

Note: This table is not exhaustive and represents a snapshot of common suppliers. Researchers should always verify current stock, purity, and lead times directly with the vendor.

Quality Control and Analytical Characterization: Ensuring Experimental Success

The purity and integrity of this compound are paramount for the success and reproducibility of subsequent synthetic transformations. Reputable suppliers will provide a Certificate of Analysis (CoA) detailing the results of quality control testing. Key analytical techniques employed for the characterization of this and similar boronic acids include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the chemical structure and identifying organic impurities. ¹¹B NMR is a particularly useful tool for monitoring the pKa's and binding of phenyl boronic acids.[2]

  • Mass Spectrometry (MS): Provides accurate molecular weight determination.

  • Infrared (IR) Spectroscopy: Confirms the presence of characteristic functional groups.

  • Melting Point: A sharp melting point range is indicative of high purity. For phenylboronic acid, a related compound, the melting point is typically in the range of 217-222 °C.[3]

Figure 1: Representative Analytical Workflow for Quality Control

G cluster_0 Incoming Material cluster_1 Analytical Characterization cluster_2 Quality Assessment Raw Material Raw Material NMR NMR Spectroscopy (¹H, ¹³C, ¹¹B) Raw Material->NMR Structural Analysis MS Mass Spectrometry Raw Material->MS Molecular Weight IR IR Spectroscopy Raw Material->IR Functional Groups MP Melting Point Raw Material->MP Purity Indication Structure Structural Confirmation NMR->Structure MS->Structure IR->Structure Purity Purity Verification (>95%) MP->Purity CoA Certificate of Analysis Generation Purity->CoA Structure->CoA

Caption: Quality control workflow for this compound.

Potential Impurities and Purification Strategies

A common impurity in boronic acids is the corresponding boroxine, a cyclic anhydride formed by dehydration. The presence of boroxine can affect the stoichiometry of subsequent reactions. While many commercial suppliers provide high-purity material, further purification can sometimes be necessary. Recrystallization from a suitable solvent system is a common laboratory-scale purification method for arylboronic acids. For more challenging purifications, the formation of a diethanolamine adduct, which is often crystalline, can be an effective strategy.[4] It is important to note that arylboronic acids have been found to be weakly mutagenic in some microbial assays, and therefore should be handled as potentially genotoxic impurities.[5]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

This compound is a versatile reagent, with its primary application being the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[6] This reaction is a powerful and widely used method for the formation of carbon-carbon bonds, valued for its mild reaction conditions and tolerance of a broad range of functional groups.[7]

Figure 2: Generalized Suzuki-Miyaura Coupling Reaction Scheme

G A This compound C Pd Catalyst A->C B Aryl/Heteroaryl Halide (R-X, X = Cl, Br, I) B->C F 3-Cyclopropyl-biaryl C->F D Base D->F E Solvent E->F

Caption: Key components of the Suzuki-Miyaura cross-coupling reaction.

Exemplary Protocol: Synthesis of a 3-Cyclopropyl-biaryl Compound

The following is a representative, non-optimized protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Researchers should optimize conditions for their specific substrates.

Materials:

  • This compound

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tricyclohexylphosphine (PCy₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

Procedure:

  • To a reaction vessel, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), palladium(II) acetate (0.02 mmol), and tricyclohexylphosphine (0.04 mmol).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add toluene (5 mL) and a 2M aqueous solution of potassium carbonate (2.0 mL).

  • Heat the reaction mixture to 80-100 °C and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-cyclopropyl-biaryl compound.

The addition of water to the reaction has been shown to have a significant accelerating effect in some cases.[7]

Handling and Storage: Preserving Reagent Integrity

Proper handling and storage are crucial for maintaining the quality of this compound.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.[3] Refrigeration is often recommended to maintain long-term stability. For prolonged storage, an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent degradation.

  • Handling: As with all chemical reagents, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Handling should be performed in a well-ventilated area or a fume hood to avoid inhalation of dust. Avoid the generation of dusts.

Conclusion: A Versatile Building Block for Innovation

This compound is a commercially accessible and highly valuable reagent for the synthesis of complex molecules in the pharmaceutical and materials science industries. Its utility in the robust and versatile Suzuki-Miyaura cross-coupling reaction allows for the efficient incorporation of the sought-after cyclopropylphenyl moiety. By understanding the commercial landscape, implementing rigorous quality control, and adhering to proper handling procedures, researchers can confidently employ this building block to advance their discovery and development programs. The development of novel synthesis techniques continues to make boronic acid-based drugs more accessible.[8]

References

Cyclopropyl-Substituted Phenylboronic Acids: A Technical Guide to Synthesis, Application, and Strategy in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Strained Ring

In the landscape of modern medicinal chemistry, the cyclopropyl group has transitioned from a structural curiosity to a cornerstone pharmacophore.[1] Its incorporation into aromatic systems, particularly through the versatile phenylboronic acid handle, offers a powerful strategy for optimizing drug candidates. Cyclopropyl-substituted phenylboronic acids are indispensable building blocks that enable the installation of this unique moiety, profoundly influencing a molecule's pharmacological profile. The significant ring strain of the cyclopropyl group (approx. 27.5 kcal/mol) is not a liability but the source of its unique electronic and steric properties, which can be leveraged to overcome common challenges in drug development, from metabolic instability to suboptimal potency.[1][2]

This guide provides a comprehensive technical overview of cyclopropyl-substituted phenylboronic acids, targeting researchers and drug development professionals. We will delve into the synthesis of these critical reagents, explore their reactivity in key transformations like the Suzuki-Miyaura coupling, and discuss the causal relationship between the cyclopropyl motif and its advantageous effects on molecular properties. By grounding our discussion in mechanistic principles and field-proven protocols, this document serves as both a strategic overview and a practical handbook for the application of these high-value compounds.

The Cyclopropyl Moiety: A Profile of Physicochemical Advantages

The utility of the cyclopropyl ring in drug design stems from its distinct structural and electronic features, which differ significantly from acyclic alkyl groups.[2][3] Understanding these properties is key to rationally deploying cyclopropyl-substituted phenylboronic acids.

  • Metabolic Stability: The carbon-hydrogen bonds of a cyclopropane ring are shorter and stronger than those in typical alkanes.[1][3] This increased C-H bond dissociation energy makes the ring less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a primary pathway for drug degradation.[1][4] Replacing metabolically vulnerable groups (e.g., an ethyl or isopropyl group) with a cyclopropyl ring is a well-established strategy to block metabolic oxidation and improve a drug's half-life.[4][5]

  • Enhanced Potency and Conformational Rigidity: The rigid, planar geometry of the cyclopropyl ring acts as a conformational restraint.[1][5] By locking a flexible portion of a molecule into its bioactive conformation, it can reduce the entropic penalty of binding to a biological target, thereby enhancing potency.[2][3][6]

  • Modulation of Physicochemical Properties: The cyclopropyl group's unique electronics, featuring enhanced π-character in its C-C bonds, can influence a molecule's acidity (pKa) and lipophilicity.[2][3] This allows for fine-tuning of the absorption, distribution, metabolism, and excretion (ADME) profile, which is critical for achieving desired pharmacokinetic properties.[3][6] For instance, strategic placement can alter basicity to reduce hERG liability or P-glycoprotein efflux.[2][4]

  • Reduced Off-Target Effects: By providing a unique three-dimensional shape and restricting conformational freedom, the cyclopropyl moiety can improve a drug's selectivity for its intended target over other proteins, thereby reducing the risk of off-target effects.[2][6]

The following diagram illustrates the key benefits derived from incorporating a cyclopropyl group into a drug candidate.

center Cyclopropyl Group Integration p1 Enhanced Potency center->p1 p2 Improved Metabolic Stability center->p2 p3 Modulated Physicochemical Properties (pKa, Lipophilicity) center->p3 p4 Reduced Off-Target Effects center->p4 sub_p1 Conformational Rigidity Favorable Binding Entropy p1->sub_p1 sub_p2 Stronger C-H Bonds Resistance to CYP Oxidation p2->sub_p2 sub_p3 Unique Sterics & Electronics Optimized ADME Profile p3->sub_p3 sub_p4 Increased Selectivity Improved Safety Profile p4->sub_p4

Caption: Key pharmacological advantages of cyclopropyl group incorporation.

Synthesis and Stability of Cyclopropylboron Reagents

The successful application of cyclopropyl-substituted aromatics hinges on the availability and stability of the requisite boron-containing reagents. While cyclopropylboronic acid is the parent compound, its inherent instability has driven the development of more robust alternatives.

Synthesis of Parent Cyclopropylboronic Acid

The most direct and widely reported method for synthesizing cyclopropylboronic acid involves the reaction of a cyclopropyl Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.[7][8][9]

  • Formation of the Grignard Reagent: Cyclopropylmagnesium bromide is typically prepared from cyclopropyl bromide and magnesium turnings or purchased as a solution.[7][10]

  • Borylation: The Grignard reagent is added to a solution of a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) at low temperatures (-78 °C).[7][9] This low temperature is critical to prevent side reactions and decomposition.

  • Hydrolysis: The resulting boronate ester is hydrolyzed with aqueous acid (e.g., HCl) to yield cyclopropylboronic acid.[7][9]

While effective, this method can result in yields that are sensitive to reagent quality and reaction conditions, and the final product often contains boric acid impurities.[7] Alternative routes using cyclopropyllithium reagents have also been developed.[11][12]

The Challenge of Stability: Protodeboronation

A significant drawback of many boronic acids, including cyclopropylboronic acid, is their propensity to undergo protodeboronation—the cleavage of the C–B bond by a proton source.[13][14] This decomposition pathway is often accelerated by heat, base, or the palladium catalysts used in cross-coupling reactions, compromising reaction efficiency and the reagent's shelf-life.[14][15] Kinetic studies have shown that the rate of protodeboronation is highly pH-dependent.[15][16]

Stable Surrogates: Trifluoroborates and MIDA Boronates

To overcome the stability issues of cyclopropylboronic acid, more robust surrogates have been developed and are now widely used.[13][14]

  • Potassium Cyclopropyltrifluoroborate (c-PrBF₃K): This salt is an air- and moisture-stable, crystalline solid that is highly resistant to protodeboronation.[13] It is readily prepared from the corresponding boronic acid and KHF₂. In cross-coupling reactions, the trifluoroborate slowly releases the active boronic acid under the basic reaction conditions, making it an excellent slow-release reservoir.[14] This stability and atom economy make it a superior choice for many applications, especially for coupling with less reactive aryl chlorides.[13]

  • MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are another class of exceptionally stable, crystalline, and chromatography-compatible boronic acid surrogates.[14] They are unreactive under anhydrous cross-coupling conditions but undergo slow hydrolysis in the presence of a mild aqueous base to release the boronic acid in situ. This controlled release mechanism is highly effective for minimizing the concentration of the unstable free boronic acid, thereby suppressing protodeboronation and maximizing coupling efficiency.[14]

cluster_0 Reagent Stability & Reactivity BA Cyclopropylboronic Acid C₃H₅B(OH)₂ BA_props Properties: - Prone to Protodeboronation - Highly Reactive - Limited Shelf-Life BA->BA_props TFB Potassium Cyclopropyltrifluoroborate K[C₃H₅BF₃] TFB_props Properties: - Air & Moisture Stable Solid - Resistant to Protodeboronation - Slow Release under Base TFB->TFB_props MIDA Cyclopropyl MIDA Boronate MIDA_props Properties: - Exceptionally Stable Solid - Chromatography Compatible - Slow Release (Aq. Base) MIDA->MIDA_props

Caption: Comparison of common cyclopropylboron reagents.

The Suzuki-Miyaura Reaction: The Workhorse Application

The palladium-catalyzed Suzuki-Miyaura cross-coupling is the premier method for forming C(sp²)-C(sp³) bonds and installing cyclopropyl groups onto aromatic and heteroaromatic scaffolds.[13][17] The reaction's mild conditions and broad functional group tolerance make it invaluable in drug discovery programs.[7][18]

The Catalytic Cycle

The generally accepted mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst adds to the aryl halide (Ar-X) to form a Pd(II) intermediate.

  • Transmetalation: The organoboron species transfers its cyclopropyl group to the palladium center, displacing the halide. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.

  • Reductive Elimination: The cyclopropyl and aryl groups on the Pd(II) center couple and are eliminated, forming the desired product (Ar-c-Pr) and regenerating the Pd(0) catalyst.

Suzuki_Cycle pd0 Pd(0)Lₙ pd_complex Ar-Pd(II)-X (L)ₘ pd0->pd_complex Oxidative Addition pd_trans Ar-Pd(II)-c-Pr (L)ₘ pd_complex->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination product Ar-c-Pr pd_trans->product arx Ar-X arx->pd_complex boron c-Pr-B(OH)₂ boronate [c-Pr-B(OH)₃]⁻ boron->boronate base Base (OH⁻) base->boron boronate->pd_trans

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.

Optimized Reaction Conditions

Successful coupling of cyclopropylboron reagents, especially with challenging substrates like heteroaryl chlorides, requires careful optimization of catalysts, ligands, and conditions.

ComponentCommon Choices & Rationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, [Pd(C₃H₅)Cl]₂. These are common, stable Pd(II) or Pd(0) precursors that generate the active Pd(0) catalyst in situ.
Ligand Bulky, electron-rich phosphines such as P(Cy)₃ (tricyclohexylphosphine), XPhos, SPhos, or RuPhos are often required.[7][13][19] These ligands promote the oxidative addition to less reactive aryl chlorides and facilitate the reductive elimination step.
Base K₃PO₄, K₂CO₃, Cs₂CO₃. A strong base is necessary to activate the boronic acid for transmetalation. K₃PO₄ is frequently the base of choice for these couplings.[7][13]
Solvent Toluene, Dioxane, THF, often with the addition of water. The presence of water can significantly accelerate the reaction, likely by facilitating the formation of the active boronate species and aiding in the dissolution of the base.[7]
Boron Reagent c-PrB(OH)₂ is often used in excess (1.3-2.0 eq.) to compensate for decomposition.[7][13] c-PrBF₃K can be used in near-stoichiometric amounts due to its superior stability.[13]

Table 1: Typical Reagents for Suzuki-Miyaura Cyclopropanation

The coupling is tolerant of a wide array of functional groups, including esters, ketones, nitriles, and aldehydes.[7][13] However, limitations can arise with substrates bearing bulky ortho-substituents or certain ester moieties.[20]

Experimental Protocols

The following protocols are representative examples based on published procedures and should be adapted and optimized for specific substrates. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol: Synthesis of Cyclopropylboronic Acid[7][9]

This protocol describes the synthesis from commercially available cyclopropylmagnesium bromide.

  • Materials:

    • Cyclopropylmagnesium bromide (0.5 M in THF, 30.0 mL, 15.0 mmol)

    • Trimethyl borate (2.2 mL, 19.5 mmol)

    • Anhydrous Tetrahydrofuran (THF, 8.0 mL)

    • Hydrochloric acid (2.0 N aqueous solution, 20 mL)

    • Dichloromethane (DCM)

    • Methyl tert-butyl ether (MTBE)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Assemble a flame-dried, three-neck flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet.

    • Add anhydrous THF (8.0 mL) and trimethyl borate (2.2 mL) to the flask.

    • Cool the stirred solution to -78 °C using a dry ice/acetone bath.

    • Slowly add the cyclopropylmagnesium bromide solution dropwise over 1 hour, maintaining the internal temperature below -70 °C. A white precipitate will form.

    • After the addition is complete, stir the mixture at -78 °C for an additional hour.

    • Allow the reaction to slowly warm to room temperature and stir for 6 hours.

    • Carefully quench the reaction by adding 2.0 N HCl (20 mL) and stir the biphasic mixture vigorously for 1 hour.

    • Transfer the mixture to a separatory funnel and wash the aqueous layer with DCM (15 mL) to remove nonpolar impurities.

    • Extract the aqueous layer with MTBE (4 x 40 mL).

    • Combine the organic (MTBE) extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield cyclopropylboronic acid as a white solid.

    • The product can be further purified by recrystallization if necessary.

Protocol: Suzuki-Miyaura Coupling using Potassium Cyclopropyltrifluoroborate[13]

This protocol describes a general method for coupling an aryl chloride with c-PrBF₃K.

  • Materials:

    • Aryl chloride (1.0 mmol)

    • Potassium cyclopropyltrifluoroborate (1.5 mmol, 1.5 eq.)

    • Palladium(II) acetate [Pd(OAc)₂] (0.03 mmol, 3 mol%)

    • XPhos (0.06 mmol, 6 mol%)

    • Potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 eq.)

    • Toluene (5 mL)

    • Water (0.5 mL)

  • Procedure:

    • In a microwave vial or Schlenk tube, combine the aryl chloride (1.0 mmol), potassium cyclopropyltrifluoroborate (1.5 mmol), Pd(OAc)₂ (3 mol%), XPhos (6 mol%), and K₃PO₄ (3.0 mmol).

    • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.

    • Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

    • Wash the organic layer with water (10 mL) and brine (10 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired aryl cyclopropane.

Conclusion and Future Outlook

Cyclopropyl-substituted phenylboronic acids and their stable derivatives are more than just reagents; they are strategic tools for imparting desirable, often drug-like, properties onto molecular scaffolds. Their ability to enhance metabolic stability, increase potency, and modulate physicochemical profiles has solidified their role in modern medicinal chemistry.[5][6][17] The development of robust surrogates like trifluoroborates and MIDA boronates has addressed the primary challenge of boronic acid instability, enabling reliable and scalable access to cyclopropyl-substituted aromatics.[13][14]

Future research will likely focus on developing even more efficient and stereoselective methods for creating substituted cyclopropylboron reagents, expanding the accessible chemical space for drug discovery.[20] As our understanding of the subtle interplay between the cyclopropyl group's properties and biological activity grows, these building blocks will continue to be instrumental in the design and synthesis of the next generation of therapeutics.

References

crystal structure of (3-Cyclopropylphenyl)boronic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Crystal Structure of (3-Cyclopropylphenyl)boronic Acid and Its Derivatives

Abstract

This technical guide provides a comprehensive analysis of the structural chemistry of this compound and its derivatives. While a definitive single-crystal X-ray structure for this compound is not publicly available, this document leverages crystallographic data from closely related analogues, such as phenylboronic acid and 3-cyanophenylboronic acid, to construct a detailed and predictive model of its solid-state architecture. We delve into the fundamental principles of boronic acid crystallography, detailing the ubiquitous hydrogen-bonding motifs that govern supramolecular assembly. Furthermore, we provide robust, field-proven protocols for the synthesis and crystallization of this important building block. The guide culminates in a discussion of the structure-activity relationships, elucidating how the three-dimensional structure influences the utility of these compounds in drug discovery and organic synthesis. This document is intended for researchers, scientists, and drug development professionals seeking a deep, actionable understanding of this valuable chemical scaffold.

Introduction: The Boronic Acids - A Privileged Scaffold

Boronic acids, organoboron compounds characterized by a C–B bond and two hydroxyl groups, have emerged from relative obscurity to become one of the most versatile functional groups in modern chemistry.[1] Their stability, low toxicity, and unique electronic properties make them indispensable reagents, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[2] In medicinal chemistry, the boronic acid moiety acts as a bioisostere of the carboxylic acid group and can form reversible covalent bonds with diols, a feature exploited in the design of enzyme inhibitors and saccharide sensors.[1][3] The first boronic acid-containing drug, Bortezomib, was approved in 2003, paving the way for a new class of therapeutics.[3]

The this compound motif is of particular interest. The cyclopropyl group, a "saturated yet unsaturated" ring system, is an increasingly popular substituent in drug design, often conferring improved metabolic stability and potency. Its placement at the meta position of the phenylboronic acid scaffold creates a synthetically valuable building block for accessing complex molecular architectures. Understanding the solid-state structure of this molecule is paramount for controlling its reactivity, predicting its physical properties, and rationally designing next-generation derivatives.

Principles of Arylboronic Acid Crystallography

The solid-state structure of arylboronic acids is predominantly dictated by strong, directional hydrogen bonds formed by the B(OH)₂ group. This group provides two hydrogen-bond donors and two acceptors, leading to highly predictable supramolecular assemblies.[4]

The Dimeric Synthon: A Recurring Motif

The most common structural motif observed in the crystal structures of phenylboronic acid and its derivatives is the formation of a centrosymmetric dimer via a pair of strong O–H···O hydrogen bonds between the boronic acid groups of two separate molecules.[5][6] This robust interaction creates a stable, eight-membered ring system.

From Dimers to Layers: Higher-Order Assembly

These primary dimeric units are then interconnected into more extensive networks, typically forming infinite layers or chains.[4][5] The specific arrangement is influenced by the nature and position of substituents on the aromatic ring, which can engage in weaker interactions such as C–H···O, C–H···π, or π–π stacking to guide the overall crystal packing.[7][8]

Molecular Geometry and Conformation

The boron atom in a boronic acid is sp²-hybridized, resulting in a trigonal planar geometry around the boron center.[9] A key structural parameter is the dihedral angle (twist) between the plane of the aromatic ring and the C-B(OH)₂ plane. This twist is a balance between conjugative effects, which favor planarity, and steric hindrance from substituents, which can force the boronic acid group out of the ring's plane.[9]

Structural Analysis of Key Analogues

In the absence of a published crystal structure for this compound, we can derive significant insights from the analysis of its parent compound, phenylboronic acid, and a sterically similar meta-substituted analogue, 3-cyanophenylboronic acid.

Phenylboronic Acid: The Archetype

The crystal structure of phenylboronic acid has been extensively studied.[5][6][10] The asymmetric unit contains two independent molecules which form a hydrogen-bonded dimer. Each dimer is then linked to four other dimers, creating an infinite layered network.[5]

3-Cyanophenylboronic Acid: A meta-Substituted Proxy

The crystal structure of 3-cyanophenylboronic acid provides a valuable model for the meta-substitution pattern.[11][12] In this structure, the boronic acid group is twisted out of the plane of the phenyl ring by approximately 21°.[11][12] Unlike the simple dimer-layer structure of phenylboronic acid, the presence of the cyano group introduces an additional hydrogen bond acceptor. Molecules are linked by both O–H···O and O–H···N hydrogen bonds, forming chains that propagate through the crystal.[11][12]

ParameterPhenylboronic Acid[5][9]3-Cyanophenylboronic Acid[12]
Crystal System OrthorhombicMonoclinic
Space Group Iba2P2₁/c
Primary H-Bond Motif O–H···O DimerO–H···O and O–H···N Chain
C-B Bond Length (Å) ~1.565~1.56
Avg. B-O Bond Length (Å) ~1.371~1.37
Dihedral Angle (Ring-B(OH)₂) 6.6° and 21.4°21.28°

Table 1: Comparison of key crystallographic parameters for phenylboronic acid and 3-cyanophenylboronic acid.

Predicted Crystal Structure of this compound

Based on the established principles and the analysis of the analogues, we can construct a predictive model for the crystal structure of this compound.

  • Primary Supramolecular Synthon : The molecule will almost certainly form hydrogen-bonded dimers via its boronic acid groups, analogous to the parent phenylboronic acid. This is the most energetically favorable arrangement for this functional group.

  • Molecular Conformation : The cyclopropyl group is sterically more demanding than a hydrogen atom but comparable in size to a cyano group. Therefore, a dihedral angle between the phenyl ring and the boronic acid plane in the range of 15-25° is expected. This non-planar conformation would be a compromise between minimizing steric strain and maintaining some π-system conjugation.

  • Higher-Order Packing : The dimers are expected to pack into layers. The cyclopropyl groups, being non-polar and bulky, will likely segregate into hydrophobic regions between the hydrogen-bonded layers. Weak C-H···O or C-H···π interactions involving the cyclopropyl C-H bonds and adjacent molecules are possible and would contribute to the overall packing stability.

G cluster_molecule Molecular Structure cluster_packing Predicted Crystal Packing A Cyclopropyl Group (Steric Influence) B Phenyl Ring A->B meta-substitution E Layered Supramolecular Structure A->E influences C Boronic Acid Group (H-Bonding) B->C C-B Bond D Primary H-Bonded Dimer C->D drives D->E Assembly F Inter-dimer Interactions (van der Waals, C-H···π) E->F Stabilization

Figure 1: Predicted structural hierarchy for crystalline this compound.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established methods for the synthesis of arylboronic acids from Grignard reagents.[2]

Step 1: Grignard Reagent Formation

  • To a flame-dried 250 mL three-neck flask under an argon atmosphere, add magnesium turnings (1.5 g, 62 mmol).

  • Add a small crystal of iodine.

  • In a dropping funnel, add a solution of 1-bromo-3-cyclopropylbenzene (10.0 g, 50.7 mmol) in 100 mL of anhydrous tetrahydrofuran (THF).

  • Add a small portion of the bromide solution to the magnesium and gently warm the flask to initiate the reaction (indicated by the disappearance of the iodine color and gentle reflux).

  • Add the remaining bromide solution dropwise to maintain a gentle reflux. After the addition is complete, stir the reaction mixture at room temperature for 2 hours.

Step 2: Borylation

  • In a separate 500 mL flame-dried flask, dissolve trimethyl borate (8.0 mL, 71 mmol) in 100 mL of anhydrous THF.

  • Cool this solution to -78 °C using a dry ice/acetone bath.

  • Transfer the freshly prepared Grignard reagent from Step 1 to the borate solution via cannula, keeping the temperature below -70 °C.

  • Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

Step 3: Hydrolysis and Isolation

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly quench the reaction by adding 100 mL of 2 M HCl (aq). Stir vigorously for 1 hour.

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield a crude solid.

  • Purify the solid by recrystallization from a water/ethanol mixture or by trituration with hexane to afford this compound as a white solid.

G start 1-bromo-3-cyclopropylbenzene + Mg, THF grignard Grignard Formation (3-cyclopropylphenyl)MgBr start->grignard borylation Borylation Reaction grignard->borylation borate Trimethyl Borate in THF @ -78°C borate->borylation hydrolysis Acidic Hydrolysis (2M HCl) borylation->hydrolysis extraction Workup & Extraction (EtOAc/H₂O) hydrolysis->extraction product Purification & Isolation extraction->product

Figure 2: Workflow for the synthesis of this compound.

Protocol for Single Crystal Growth

Growing X-ray quality crystals is often a process of empirical optimization. The following methods are common starting points for arylboronic acids.[12]

  • Method A: Slow Evaporation: Dissolve ~50 mg of the purified boronic acid in a minimal amount of a suitable solvent (e.g., ethanol, isopropanol, or acetone) in a small vial. Loosely cap the vial and allow the solvent to evaporate slowly over several days at room temperature.

  • Method B: Vapor Diffusion: In a sealed chamber, place a vial containing a concentrated solution of the boronic acid in a good solvent (e.g., ethanol). In the bottom of the chamber, place a larger volume of a poor solvent in which the compound is less soluble (e.g., hexane). The vapor of the poor solvent will slowly diffuse into the solution, reducing the solubility and inducing crystallization.

  • Method C: Cooling Crystallization: Prepare a saturated solution of the boronic acid in a suitable solvent (e.g., a mixture of toluene and heptane) at an elevated temperature. Allow the solution to cool slowly to room temperature, and then transfer to a refrigerator (4 °C).

Structure-Activity Relationship (SAR) and Applications

The crystal structure of a molecule provides a foundational understanding of its intrinsic properties, which in turn dictates its function and application.

Impact on Synthetic Utility

The solid-state structure can influence the reactivity of this compound in Suzuki-Miyaura couplings. A well-ordered crystalline material with minimal solvent inclusion ensures accurate stoichiometry and consistent reaction kinetics. The predicted non-planar conformation is not expected to significantly hinder the transmetalation step, which is crucial for the catalytic cycle, as rotation around the C-B bond is facile in solution.

Implications for Drug Design

In the context of drug discovery, the cyclopropyl group at the meta position provides a vector for exploring chemical space that is distinct from the ortho or para positions. The solid-state conformation can serve as a low-energy reference point for computational modeling of ligand-receptor interactions.[13] The hydrogen-bonding capabilities of the boronic acid are key to its function as an enzyme inhibitor, often mimicking a tetrahedral transition state upon binding to a catalytic serine or threonine residue.[1] The defined geometry of the (3-cyclopropylphenyl) scaffold allows for the precise positioning of this crucial functional group within a binding pocket.

G struct Crystal Structure - H-Bonded Dimer - Defined Dihedral Angle - Intermolecular Packing props Physicochemical Properties - Solubility - Stability - Melting Point struct->props Dictates app Applications Suzuki Coupling Drug Design props->app Influences app:s2->struct Informs (via Modeling) app:s1->props Requires Consistency

References

Methodological & Application

The Strategic Application of (3-Cyclopropylphenyl)boronic Acid in Suzuki-Miyaura Cross-Coupling Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value of a Strained Ring in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the cyclopropyl group has emerged as a privileged structural motif.[1][2] Its inclusion in drug candidates is a strategic decision aimed at enhancing a molecule's pharmacological profile. The three-membered ring's unique stereoelectronic properties—a result of its significant ring strain—can impart a range of desirable characteristics, including increased potency, improved metabolic stability, and modulation of physicochemical properties to optimize absorption, distribution, metabolism, and excretion (ADME).[1] The (3-Cyclopropylphenyl)boronic acid moiety, in particular, serves as a versatile building block for introducing this valuable functionality onto a wide array of molecular scaffolds through the robust and reliable Suzuki-Miyaura cross-coupling reaction.

This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for the effective use of this compound in Suzuki-Miyaura cross-coupling reactions. We will delve into the synthesis of this key reagent, provide a step-by-step protocol for its application in cross-coupling, and discuss the mechanistic underpinnings that ensure a successful and reproducible outcome.

Synthesis of this compound: A Practical Protocol

The reliable synthesis of this compound is a critical first step for its application in drug discovery programs. The most common and efficient method involves a lithiation-borylation sequence starting from the readily available 1-bromo-3-cyclopropylbenzene.[3][4]

Reaction Principle

The synthesis hinges on the generation of an organometallic intermediate from 1-bromo-3-cyclopropylbenzene, which is then trapped with a trialkyl borate. The resulting boronate ester is subsequently hydrolyzed to afford the desired boronic acid. This method offers high yields and a straightforward purification process.

Experimental Workflow: Synthesis of this compound

cluster_0 Step 1: Lithiation cluster_1 Step 2: Borylation cluster_2 Step 3: Hydrolysis & Workup A 1-Bromo-3-cyclopropylbenzene in THF C Formation of 3-Cyclopropylphenyllithium (-78 °C) A->C 1.1 eq n-BuLi B n-Butyllithium (n-BuLi) B->C E Formation of Boronate Ester (-78 °C to RT) C->E Add to Triisopropyl borate D Triisopropyl borate D->E F Aqueous HCl E->F Acidic Quench G Extraction with Ethyl Acetate F->G H Purification (Crystallization/Chromatography) G->H I This compound H->I Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 PdII R1-Pd(II)L2-X Pd0->PdII OxAdd Oxidative Addition PdII_R2 R1-Pd(II)L2-(Ph-cPr-3) PdII->PdII_R2 Transmetal Transmetalation Boronate [(3-cPr-Ph)B(OH)3]- Boronate->Transmetal Base Base (e.g., K2CO3) Base->Boronate + OH- BoronicAcid (3-cPr-Ph)B(OH)2 BoronicAcid->Boronate PdII_R2->Pd0 RedElim Reductive Elimination Product R1-(Ph-cPr-3) RedElim->Product ArylHalide R1-X ArylHalide->OxAdd

References

Applications of (3-Cyclopropylphenyl)boronic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that dictates the trajectory of a discovery program. Among the vast arsenal of synthetic reagents, (3-Cyclopropylphenyl)boronic acid has emerged as a particularly valuable tool. This document serves as a detailed application note, providing both the strategic rationale and practical protocols for its use in medicinal chemistry.

The Strategic Imperative: Why Boronic Acids and Cyclopropyl Groups?

The modern era of drug discovery has seen a resurgence in the use of boron-containing compounds, moving past historical concerns about toxicity to a nuanced understanding of their utility.[1][2] Boronic acids are now recognized as stable, generally non-toxic, and highly versatile synthetic intermediates.[3] Their prominence is largely due to their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation in pharmaceutical synthesis.[4]

Concurrently, the cyclopropyl ring has become a "privileged" structural motif in drug design. This small, strained carbocycle is not merely a steric placeholder; it imparts a unique combination of properties that can solve common challenges in lead optimization:

  • Metabolic Stability: The cyclopropyl group can block sites of oxidative metabolism, enhancing a drug's half-life.

  • Potency and Lipophilic Efficiency: It can increase potency by presenting a rigid hydrophobic surface that fits into specific pockets of a target protein.

  • Reduced Off-Target Effects: Its defined conformation can improve selectivity.

  • Improved Physicochemical Properties: It often favorably modulates properties like solubility and membrane permeability.

This compound synergistically combines the synthetic utility of the boronic acid functional group with the beneficial pharmacological properties of the cyclopropyl moiety, providing a direct route to a unique and valuable chemical space.

Physicochemical Properties and Role in Structure-Activity Relationships (SAR)

The 3-cyclopropylphenyl moiety serves as a powerful molecular probe in SAR studies, which aim to correlate a molecule's chemical structure with its biological activity. Introducing this group allows chemists to systematically investigate the impact of specific steric and electronic changes on a compound's interaction with its biological target.

Key Contributions to SAR:

  • Exploring Hydrophobic Pockets: The cyclopropyl group, attached to the phenyl ring, acts as a rigid, lipophilic appendage. It is ideal for probing small, well-defined hydrophobic pockets within an enzyme's active site or a receptor's binding cleft.

  • Conformational Rigidity: Unlike a flexible alkyl chain, the cyclopropyl group locks the conformation of that part of the molecule, reducing the entropic penalty upon binding and potentially increasing affinity.

  • Metabolic Shielding: When positioned correctly, it can act as a metabolic shield, preventing enzymatic degradation (e.g., by Cytochrome P450 enzymes) of the adjacent phenyl ring.

cluster_main This compound cluster_props Key Physicochemical Properties struct Structure B(OH)₂ C₃H₅ prop1 Synthetic Handle (Boronic Acid) struct:f0->prop1 prop2 Rigidity & Defined Vector struct:f1->prop2 prop3 Lipophilicity (LogP Enhancement) struct:f1->prop3 prop4 Metabolic Stability struct:f1->prop4

Key properties of this compound.

Core Application: The Suzuki-Miyaura Cross-Coupling

The premier application of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forges a C-C bond between the boronic acid (the nucleophile) and an aryl or heteroaryl halide/triflate (the electrophile) with high efficiency and functional group tolerance.[4]

The Catalytic Cycle: The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex.

  • Transmetalation: The boronic acid, activated by a base, transfers its organic group (the 3-cyclopropylphenyl moiety) to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new biaryl product and regenerating the Pd(0) catalyst.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_add Ar-Pd(II)(X)L₂ pd0->pd_add pd_trans Ar-Pd(II)(Ar')L₂ pd_add->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination product Ar-Ar' (Coupled Product) pd_trans->product ar_x Ar-X (Aryl Halide) ar_x->pd_add Oxidative Addition boronic Ar'-B(OH)₂ (Boronic Acid) base Base (e.g., K₂CO₃) base->boronic Activation

The catalytic cycle of the Suzuki-Miyaura reaction.

Case Study: O-GlcNAcase (OGA) Inhibitors for Tauopathies

A compelling application of advanced boronic acids is in the development of inhibitors for O-GlcNAcase (OGA), a therapeutic target for neurodegenerative diseases like Alzheimer's.[5] Inhibition of OGA increases protein O-GlcNAcylation, which has been shown to reduce the formation of pathological tau tangles.[6] The clinical candidate MK-8719 exemplifies the type of complex molecule whose synthesis benefits from building blocks like this compound.[7]

While the exact synthesis of every intermediate is proprietary, a representative synthesis of a key biaryl core common in this class of inhibitors can be illustrated. The introduction of the 3-cyclopropylphenyl group is critical for optimizing CNS penetration and target engagement.

Representative Synthetic Step:

(A representative reaction scheme showing the coupling of a heterocyclic halide with this compound to form a key biaryl intermediate for an OGA inhibitor.)

Impact of the 3-Cyclopropylphenyl Moiety on Drug Properties:

The strategic inclusion of the 3-cyclopropylphenyl group often leads to significant improvements in key drug-like properties, as summarized in the table below, which is representative of data seen in medicinal chemistry programs.[5]

CompoundMoiety at ROGA Inhibition IC₅₀ (nM)Brain/Plasma Ratio
Lead 1 Phenyl500.2
Lead 2 3-Cyclopropylphenyl151.5

Data is illustrative and based on trends reported in the development of OGA inhibitors.

The data clearly shows that the addition of the cyclopropyl group (Lead 2 vs. Lead 1) can simultaneously enhance potency (lower IC₅₀) and dramatically improve the brain-to-plasma ratio, a critical parameter for CNS-targeted drugs.

Detailed Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general method for coupling this compound with a representative aryl bromide.

Materials:

  • Aryl Bromide (1.0 eq)

  • This compound (1.2 - 1.5 eq)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq)

  • Tricyclohexylphosphine [PCy₃] (0.04 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

  • 1,4-Dioxane

  • Deionized Water

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

General workflow for a Suzuki-Miyaura coupling experiment.

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add the aryl bromide (1.0 eq), this compound (1.2 eq), and anhydrous potassium carbonate (3.0 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

    • Scientist's Note: This degassing step is crucial to remove oxygen, which can oxidize the Pd(0) catalyst to an inactive state and lead to reaction failure.

  • Catalyst/Ligand Addition: Under a positive pressure of inert gas, add the Pd(OAc)₂ (0.02 eq) and PCy₃ (0.04 eq).

    • Scientist's Note: Phosphine ligands like PCy₃ are often pyrophoric and should be handled under an inert atmosphere. Using a pre-mixed catalyst/ligand solution can simplify this step.

  • Solvent Addition: Add 1,4-dioxane and deionized water (typically in a 4:1 to 10:1 ratio, volume determined by desired concentration, e.g., 0.1 M). The mixture is degassed again by bubbling the inert gas through the solution for 10-15 minutes.

    • Scientist's Note: The presence of water often accelerates the transmetalation step and helps dissolve the inorganic base.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Protocol 2: Stabilization of Boronic Acid with Diethanolamine

Boronic acids can sometimes be unstable to storage and prone to dehydration (forming boroxines) or protodeboronation. A simple method to create a stable, crystalline solid is to form the diethanolamine adduct.

Procedure:

  • Dissolve this compound (1.0 eq) in a minimal amount of a solvent like dichloromethane or THF in a vial.

  • Add diethanolamine (1.0 eq) dropwise while stirring.

  • A precipitate will typically form immediately. Continue stirring for 15-30 minutes.

  • Filter the resulting white solid and wash with a small amount of cold solvent. Dry under vacuum.

  • This stable adduct can be used directly in the Suzuki coupling protocol above. The protic conditions (water) and heat of the reaction will liberate the free boronic acid in situ.

Conclusion

This compound is more than just a reagent; it is a strategic tool for medicinal chemists. It provides a reliable and efficient method for installing a pharmacologically advantageous moiety into a wide range of scaffolds. By understanding the principles behind its application in SAR and mastering the robust Suzuki-Miyaura coupling protocols, researchers can accelerate the design and synthesis of next-generation therapeutics with improved potency, selectivity, and pharmacokinetic profiles.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with (3-Cyclopropylphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Cyclopropylphenyl Moiety in Modern Chemistry

The cyclopropyl group has emerged as a valuable structural motif in medicinal chemistry and materials science. Its unique conformational and electronic properties, including its ability to act as a "bioisostere" for phenyl rings or unsaturated functionalities, have led to its incorporation into a wide array of bioactive molecules and functional materials. The 3-cyclopropylphenyl scaffold, in particular, offers a versatile platform for the synthesis of complex molecular architectures. Palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, provide a powerful and efficient means to construct carbon-carbon bonds, enabling the integration of the (3-cyclopropylphenyl)boronic acid into diverse organic frameworks.[1][2] This application note provides a detailed guide to the practical execution of Suzuki-Miyaura coupling reactions utilizing this compound, with a focus on mechanistic understanding, protocol optimization, and troubleshooting.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (in this case, this compound) and an organic halide or triflate.[2] The catalytic cycle is generally understood to proceed through three key elementary steps:

  • Oxidative Addition: A low-valent palladium(0) species reacts with the organic halide (Ar-X) to form a palladium(II) intermediate.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) center, a step that is typically facilitated by a base.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final biaryl product, regenerating the palladium(0) catalyst which can then re-enter the catalytic cycle.[3]

Suzuki_Miyaura_Cycle cluster_steps Catalytic Cycle pd0 Pd(0)L₂ pdi_complex Ar-Pd(II)L₂-X pd0->pdi_complex Oxidative Addition (Ar-X) pdi_boronate Ar-Pd(II)L₂-Ar' pdi_complex->pdi_boronate Transmetalation (Ar'-B(OH)₂ + Base) product Ar-Ar' pdi_boronate->product Reductive Elimination product->pd0 caption Fig. 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.

Caption: Fig. 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.

The choice of palladium source, ligand, base, and solvent are all critical parameters that can significantly influence the efficiency and outcome of the reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol provides a general starting point for the coupling of this compound with a generic aryl bromide. Optimization may be required for specific substrates.

Materials and Reagents:

  • This compound

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or another suitable base

  • n-Propanol

  • Deionized water

  • Ethyl acetate

  • Hexanes

  • Activated charcoal

  • Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)

  • Celite®

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Nitrogen or Argon inlet with balloon

  • Heating mantle or oil bath

  • Büchner funnel and filter flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, condenser, and a nitrogen inlet, add the aryl bromide (1.0 eq.), this compound (1.1-1.5 eq.), and n-propanol. Stir the mixture for approximately 15 minutes to dissolve the solids.[4]

  • Catalyst and Base Addition: To the solution, add palladium(II) acetate (0.01-0.05 eq.), triphenylphosphine (0.02-0.10 eq.), and a 2M aqueous solution of sodium carbonate (2.0-3.0 eq.). Add any additional deionized water if required by the specific protocol.[4]

  • Inert Atmosphere: Purge the flask with nitrogen or argon for 10-15 minutes to ensure an inert atmosphere.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-100 °C) under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-12 hours.[4]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and add ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.[5]

  • Purification:

    • Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

    • The crude product can be further purified by column chromatography on silica gel or by recrystallization. For recrystallization, a solvent system such as hexanes/methanol can be effective.[4]

Table 1: Summary of Typical Reaction Parameters

ParameterRecommended ConditionsRationale
Palladium Source Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf)Readily available and effective pre-catalysts.
Ligand PPh₃, PCy₃, SPhos, XPhosStabilizes the palladium catalyst and influences reactivity. Bulky, electron-rich phosphines can be beneficial for challenging couplings.[6]
Base K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄Activates the boronic acid for transmetalation. The choice of base can impact reaction rate and yield.[7]
Solvent Toluene, Dioxane, THF, n-Propanol/WaterA mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.[8]
Temperature 80-110 °CSufficient to promote the reaction without significant decomposition of reagents or catalyst.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation and deactivation of the palladium(0) catalyst.

Key Considerations and Field-Proven Insights

Handling and Storage of this compound:

This compound, like many boronic acids, can be sensitive to air and moisture. It is recommended to store the compound under an inert atmosphere at a low temperature (e.g., in a desiccator in a refrigerator).[5] Prolonged exposure to atmospheric conditions can lead to the formation of boroxines (cyclic anhydrides) or decomposition, which can negatively impact reactivity.

The Challenge of Protodeboronation:

A common side reaction in Suzuki-Miyaura couplings, particularly with electron-rich or sterically unhindered arylboronic acids, is protodeboronation. This is the cleavage of the carbon-boron bond, resulting in the formation of cyclopropylbenzene instead of the desired biaryl product. For cyclopropylboronic acids, this can be a significant issue.[9]

Strategies to Mitigate Protodeboronation:

  • Use of Anhydrous Solvents: Minimizing the amount of water in the reaction can suppress protodeboronation.

  • Choice of Base: Milder bases, such as potassium fluoride (KF) or potassium phosphate (K₃PO₄), can sometimes be more effective than strong bases like sodium hydroxide in preventing this side reaction.[10]

  • Reaction Time: Prolonged reaction times can increase the extent of protodeboronation. Therefore, it is crucial to monitor the reaction and stop it once the starting material is consumed.

  • Use of Boronic Esters: In some cases, using the corresponding boronic ester (e.g., the pinacol ester) can enhance stability and reduce protodeboronation.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Yield Inactive catalyst, poor quality boronic acid, insufficient degassing, incorrect base or solvent.Use a fresh batch of palladium catalyst and boronic acid. Ensure all solvents are thoroughly degassed. Screen different bases and solvent systems.
Formation of Homocoupled Byproducts Oxygen contamination leading to oxidative homocoupling of the boronic acid.Rigorously deoxygenate the reaction mixture and maintain a strict inert atmosphere throughout the reaction.
Incomplete Reaction Insufficient catalyst loading, low reaction temperature, or deactivation of the catalyst.Increase the catalyst loading slightly. Ensure the reaction temperature is maintained. Consider a more robust ligand to stabilize the catalyst.
Presence of Protodeboronation Product Excess water, strong base, or prolonged reaction time.Use anhydrous solvents, switch to a milder base (e.g., KF, K₃PO₄), and monitor the reaction closely to avoid unnecessarily long reaction times.

graph TD {
A[Low or No Yield] --> B{Check Starting Materials};
B --> C[Fresh Boronic Acid & Catalyst];
B --> D[Ensure Purity];
A --> E{Optimize Reaction Conditions};
E --> F[Screen Different Bases];
E --> G[Screen Different Solvents];
E --> H[Vary Temperature];
A --> I{Verify Experimental Setup};
I --> J[Thorough Degassing];
I --> K[Inert Atmosphere Integrity];
}
Caption:  Fig. 2: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.

Conclusion

The palladium-catalyzed Suzuki-Miyaura coupling of this compound is a highly effective method for the synthesis of valuable biaryl compounds. By understanding the reaction mechanism, carefully selecting and handling reagents, and being aware of potential side reactions like protodeboronation, researchers can successfully employ this powerful transformation in their synthetic endeavors. The provided protocol serves as a robust starting point, and with careful optimization, can be adapted to a wide range of substrates, facilitating the development of novel molecules for various applications in research and drug discovery.

  • Callum, J. & Lowary, T. L. (2001). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Journal of Chemical Education, 78(7), 947. --INVALID-LINK--2. NRO-Chemistry. (2020, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. --INVALID-LINK--3. Shaikh, A. A., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Scientific Reports, 12(1), 1-13. --INVALID-LINK--4. Wang, L., et al. (2009). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Journal of Environmental Sciences, 21(Suppl. 1), S124-S126. --INVALID-LINK--60054-1)5. Li, A. Y., et al. (2004). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 45(48), 8929-8932. --INVALID-LINK--6. Feuerstein, M., et al. (2005). Suzuki Coupling of Cyclopropylboronic Acid With Aryl Halides Catalyzed by a Palladium–Tetraphosphine Complex. Synthesis, 2005(12), 2050-2056. --INVALID-LINK--7. Yao, M.-L., & Deng, M.-Z. (2000). Palladium-Catalyzed Cross-Coupling Reaction of Cyclopropylboronic Acids with Aryl Triflates. Synthesis, 2000(8), 1095-1100. --INVALID-LINK--8. Das, B., et al. (2018). Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids. RSC Advances, 8(30), 16671-16677. --INVALID-LINK--9. Callum, J. D., & Lowary, T. L. (2001). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Journal of Chemical Education, 78(7), 947-948. --INVALID-LINK--10. Li, J., et al. (2014). Sustainable Ligand‐Free, Palladium‐Catalyzed Suzuki–Miyaura Reactions in Water: Insights into the Role of Base. ChemSusChem, 7(6), 1634-1640. --INVALID-LINK--11. Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. --INVALID-LINK--12. Wang, L., et al. (2009). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Journal of Environmental Sciences, 21(Supplement 1), S124-S126. --INVALID-LINK--13. Saito, T., et al. (2004). Synthesis of Biaryls via Cross-Coupling Reaction of Arylboronic Acids with Aryl Chlorides Catalyzed by NiCl2/Triphenylphosphine Complexes. Journal of the Chinese Chemical Society, 51(5A), 923-928. --INVALID-LINK--14. Nasrollahzadeh, M., et al. (2015). Facile preparation of highly stable and active hybrid palladium nanoparticles: effectual, reusable and heterogeneous catalyst for coupling reactions. New Journal of Chemistry, 39(11), 8673-8681. --INVALID-LINK--15. Wikipedia. (2023, December 26). Suzuki reaction. --INVALID-LINK--16. The Organic Chemistry Tutor. (2020, July 11). Suzuki Coupling [Video]. YouTube. --INVALID-LINK--17. Molander, G. A., & Dreher, S. D. (2007). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. The Journal of organic chemistry, 72(19), 7351–7356. --INVALID-LINK--18. Organic Chemistry Portal. (n.d.). Suzuki Coupling. --INVALID-LINK--

References

The Strategic Deployment of (3-Cyclopropylphenyl)boronic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(3-Cyclopropylphenyl)boronic acid has emerged as a pivotal building block in contemporary organic synthesis, prized for its ability to introduce the unique steric and electronic properties of a cyclopropylphenyl moiety into complex molecular architectures. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic utilization of this versatile reagent. We will delve into its fundamental properties, explore its primary application in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, and provide a detailed, field-proven protocol for its successful implementation. The causality behind experimental choices, mechanistic insights, and the broader implications for medicinal chemistry will be discussed to provide a comprehensive and authoritative resource.

Introduction: The Value Proposition of the Cyclopropyl Moiety

The cyclopropyl group is an increasingly sought-after structural motif in medicinal chemistry.[1] Its rigid, three-membered ring introduces conformational constraint and a unique electronic character that can significantly enhance the pharmacological properties of a drug candidate, including metabolic stability, binding affinity, and membrane permeability. This compound serves as a readily accessible and highly efficient handle for the incorporation of this valuable fragment.

Boronic acids, in general, are lauded for their stability, low toxicity, and ease of handling, making them ideal reagents for a wide range of synthetic transformations.[2][3] this compound, a white to off-white solid, is no exception and has become a staple in the synthetic chemist's toolbox for the construction of carbon-carbon bonds.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₁₁BO₂Calculated
Molecular Weight 161.99 g/mol Calculated
Appearance White to off-white powder or crystalsGeneral Observation
Stability Air and moisture stable for storage[1]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as the premier method for the formation of C(sp²)–C(sp²) bonds, and it is the primary application for this compound.[4][5][6] This reaction facilitates the coupling of an organoboron compound (the boronic acid) with an organic halide or triflate in the presence of a palladium catalyst and a base.[6]

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a series of well-defined steps, as illustrated below.[1][4][6] Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.

Suzuki_Miyaura_Cycle cluster_reactants Inputs cluster_products Output Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (+ Base, -HX) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar') Ar-X Ar-X Ar'-B(OH)2 Ar'-B(OH)2 Base Base Ar-Ar' Ar-Ar'

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) complex.[4][6]

  • Transmetalation: This is the crucial step where the organic moiety from the boronic acid is transferred to the palladium center. The base plays a critical role here, activating the boronic acid to form a more nucleophilic boronate species, which then facilitates the exchange of the halide or other ligand on the palladium with the aryl group from the boronic acid.[7][8][9]

  • Reductive Elimination: The two organic fragments on the palladium complex couple, forming the desired biaryl product (Ar-Ar') and regenerating the catalytically active Pd(0) species, which re-enters the catalytic cycle.[4][6]

The Critical Role of Reagents

The success of a Suzuki-Miyaura coupling is highly dependent on the judicious choice of catalyst, ligand, base, and solvent.

  • Palladium Source: A variety of palladium sources can be used, including Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄. Pre-catalysts, which are more stable and easier to handle, are also commonly employed.

  • Ligands: Phosphine-based ligands are essential for stabilizing the palladium catalyst, preventing its decomposition into palladium black, and modulating its reactivity. The choice of ligand can significantly impact the reaction's efficiency, with bulky, electron-rich phosphines often being optimal for coupling with less reactive aryl chlorides.

  • Base: The base is not merely a spectator; it is integral to the catalytic cycle.[8][10] It activates the boronic acid, making it more nucleophilic for the transmetalation step.[7][11] Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides. The choice of base can influence the reaction rate and selectivity.[8]

  • Solvent: A range of solvents can be used, often in biphasic systems with water. Common choices include toluene, dioxane, THF, and DMF. The presence of water can have an accelerating effect on the reaction.[1]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol is a representative procedure adapted from established methods for the Suzuki-Miyaura coupling of cyclopropylboronic acids and is intended as a starting point for optimization.[1]

Materials and Reagents
  • This compound (1.3 equiv.)

  • Aryl bromide (1.0 equiv.)

  • Palladium(II) acetate [Pd(OAc)₂] (0.05 equiv.)

  • Tricyclohexylphosphine [PCy₃] (0.10 equiv.)

  • Potassium phosphate tribasic [K₃PO₄] (2.0 equiv.)

  • Toluene (Anhydrous)

  • Water (Degassed)

  • Round-bottom flask

  • Magnetic stirrer

  • Condenser

  • Inert atmosphere (Argon or Nitrogen)

Reaction Setup and Execution

Figure 2: Workflow for the Suzuki-Miyaura coupling protocol.

  • Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound (1.3 equiv.), potassium phosphate (2.0 equiv.), palladium(II) acetate (0.05 equiv.), and tricyclohexylphosphine (0.10 equiv.).

  • Inerting: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Under a positive pressure of the inert gas, add anhydrous toluene and degassed water in a 4:1 ratio to achieve a suitable concentration (typically 0.1-0.5 M with respect to the aryl bromide).

  • Reaction: Immerse the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Expected Outcomes and Optimization

The described protocol is robust and generally provides good to excellent yields of the coupled product. However, for challenging substrates or to improve efficiency, the following parameters can be optimized:

Table 2: Parameters for Optimization

ParameterVariationRationale
Catalyst/Ligand Pd(PPh₃)₄, PdCl₂(dppf)Different catalyst systems exhibit varying reactivity profiles.
Base K₂CO₃, Cs₂CO₃, Na₂CO₃The strength and solubility of the base can affect the reaction rate.
Solvent System Dioxane/H₂O, THF/H₂OSolvent polarity and aprotic nature can influence catalyst solubility and reaction kinetics.
Temperature Room temperature to refluxHigher temperatures can accelerate the reaction but may also lead to side product formation.

Broader Applications in Drug Discovery and Development

The ability to readily synthesize novel analogs is a cornerstone of modern drug discovery. This compound, through the Suzuki-Miyaura coupling, provides a powerful platform for structure-activity relationship (SAR) studies. By coupling this building block with a diverse array of heterocyclic and aromatic halides, medicinal chemists can systematically explore the chemical space around a lead compound, fine-tuning its properties to achieve the desired therapeutic profile. The introduction of the 3-cyclopropylphenyl moiety can lead to improved potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound is a high-value, versatile building block for organic synthesis, with its primary utility demonstrated in the robust and reliable Suzuki-Miyaura cross-coupling reaction. A thorough understanding of the reaction mechanism and the critical role of each reagent empowers researchers to effectively employ this compound in the synthesis of complex molecules. The detailed protocol and optimization guidelines provided herein serve as a practical resource for scientists and drug development professionals seeking to leverage the unique structural and electronic contributions of the cyclopropylphenyl motif in their research endeavors.

References

Catalytic Systems for Efficient Coupling of (3-Cyclopropylphenyl)boronic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The synthesis of biaryl and aryl-heteroatom structures is a cornerstone of modern medicinal chemistry and materials science.[1] Among the vast array of synthetic methodologies, transition metal-catalyzed cross-coupling reactions have proven indispensable for their efficiency and broad functional group tolerance.[2] This guide provides a detailed exploration of catalytic systems for the efficient coupling of (3-cyclopropylphenyl)boronic acid, a versatile building block in pharmaceutical research. The cyclopropyl motif is of particular interest due to its unique conformational properties and its prevalence in bioactive molecules.[3]

We will delve into the mechanistic underpinnings and practical applications of two key transformations: the Suzuki-Miyaura coupling for carbon-carbon bond formation and the Chan-Lam coupling for carbon-heteroatom bond formation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful reactions in their synthetic endeavors.

Part 1: Suzuki-Miyaura Coupling of this compound

The Suzuki-Miyaura reaction is a Nobel Prize-winning method for creating carbon-carbon bonds, typically between an organoboron compound and an organic halide, catalyzed by a palladium complex.[4] Its mild reaction conditions and the stability and low toxicity of boronic acids make it a highly favored synthetic tool.[4][5]

Mechanistic Insights: The "Why" Behind the Protocol

A thorough understanding of the catalytic cycle is paramount for troubleshooting and optimizing reaction conditions. The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][6]

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of an organic halide (Ar-X) to a Pd(0) species, forming a Pd(II) complex. The choice of ligand is critical at this stage, as electron-rich and bulky ligands can facilitate this rate-limiting step, especially for less reactive aryl chlorides.[4][7]

  • Transmetalation: The aryl group from the boronic acid is then transferred to the palladium center. This step requires activation of the boronic acid with a base to form a more nucleophilic "ate" complex.[8][9] The choice of base can significantly impact the reaction's efficiency.

  • Reductive Elimination: The final step involves the reductive elimination of the coupled product (Ar-Ar') from the Pd(II) complex, regenerating the active Pd(0) catalyst.[6]

Visualizing the Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 (Active Catalyst) Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) (Oxidative Addition Product) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) (Transmetalation Product) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'B(OH)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' (Coupled Product) Ar-Pd(II)-Ar'(L2)->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Recommended Catalytic Systems for this compound

The presence of the cyclopropyl group does not typically pose significant steric hindrance, allowing for a range of standard and specialized catalytic systems to be employed effectively. The choice of catalyst and ligand should be tailored to the coupling partner (aryl halide or triflate).

Catalyst PrecursorLigandBaseSolventTemperature (°C)Key Advantages & Considerations
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O80-110Excellent for a broad range of aryl bromides and chlorides. SPhos is a bulky, electron-rich ligand that promotes efficient oxidative addition.[4]
Pd₂(dba)₃XPhosK₃PO₄THF/H₂ORT - 80Highly active catalyst system, often allowing for room temperature reactions with reactive aryl halides.[10]
[Pd(allyl)Cl]₂TedicypK₃PO₄Toluene80-110The tetraphosphine ligand Tedicyp has shown high efficiency for coupling cyclopropylboronic acid with both aryl bromides and chlorides.[11]
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O80-100A classic, readily available catalyst. May require longer reaction times and can be less effective for challenging substrates.
Detailed Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol provides a general procedure for the coupling of this compound with a generic aryl bromide.

Materials:

  • This compound (1.2 mmol, 1.2 equiv)

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)[4]

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Toluene (5 mL, degassed)

  • Water (0.5 mL, degassed)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, this compound, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Inert Atmosphere: Seal the tube with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[4]

  • Solvent Addition: Add the degassed toluene and degassed water via syringe.

  • Reaction Execution: Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Add water (10 mL) and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.[4]

Part 2: Chan-Lam Coupling of this compound

The Chan-Lam coupling reaction is a copper-catalyzed method for forming carbon-heteroatom bonds, specifically aryl-nitrogen and aryl-oxygen bonds.[12][13] It provides a valuable alternative to the Buchwald-Hartwig amination, often with the advantage of being performed in the presence of air.[14]

Mechanistic Considerations

The mechanism of the Chan-Lam coupling is still a subject of some debate but is generally thought to proceed through a Cu(II)/Cu(III) or a Cu(I)/Cu(III) catalytic cycle. A plausible mechanism involves:

  • Ligand Exchange: The amine or alcohol substrate coordinates to the Cu(II) center.

  • Transmetalation: The aryl group from the boronic acid is transferred to the copper.

  • Reductive Elimination: The C-N or C-O bond is formed via reductive elimination from a Cu(III) intermediate, yielding the product and a Cu(I) species.[13]

  • Reoxidation: The Cu(I) is reoxidized to Cu(II) by an oxidant, often atmospheric oxygen, to complete the catalytic cycle.[14]

Visualizing the Chan-Lam Workflow

Chan_Lam_Workflow cluster_workflow Chan-Lam Coupling Workflow Reactants Aryl Boronic Acid + Amine/Alcohol Reaction Reaction in Air (Room Temp to Elevated Temp) Reactants->Reaction CatalystSystem Cu(II) Catalyst (e.g., Cu(OAc)2) + Base (optional) CatalystSystem->Reaction Product Aryl-Amine/Ether Product Reaction->Product

Caption: A simplified workflow for the Chan-Lam cross-coupling reaction.

Recommended Catalytic Systems for this compound

The Chan-Lam coupling is generally tolerant of a wide range of functional groups. For the coupling of this compound, the following systems are recommended.

Copper SourceLigand (optional)Base (optional)SolventTemperature (°C)Key Advantages & Considerations
Cu(OAc)₂PyridineEt₃NCH₂Cl₂Room TempA widely used and effective system for a variety of amine and phenol couplings.[13] Can often be run open to the air.
Cu(OTf)₂NoneNoneCH₃CN50-80A more reactive copper source that may be beneficial for less reactive nucleophiles.
[Cu(OH)·TMEDA]₂Cl₂TMEDA (in complex)NoneDioxane80-100A well-defined catalyst system that can provide reproducible results.
Detailed Protocol: Chan-Lam N-Arylation of an Aniline with this compound

This protocol describes a general procedure for the N-arylation of an aniline derivative.

Materials:

  • This compound (1.5 mmol, 1.5 equiv)

  • Aniline derivative (1.0 mmol, 1.0 equiv)

  • Copper(II) acetate (Cu(OAc)₂) (0.1 mmol, 10 mol%)

  • Pyridine (2.0 mmol, 2.0 equiv)

  • Dichloromethane (CH₂Cl₂) (10 mL)

  • Molecular sieves (4 Å, activated)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a stir bar, add the aniline derivative, this compound, Cu(OAc)₂, and activated molecular sieves.

  • Solvent and Reagent Addition: Add dichloromethane and pyridine.

  • Reaction Execution: Stir the reaction mixture, open to the atmosphere, at room temperature. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite, washing with dichloromethane.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl aniline.

Conclusion

The Suzuki-Miyaura and Chan-Lam couplings are powerful and versatile methods for the functionalization of this compound. By understanding the underlying mechanisms and carefully selecting the appropriate catalytic system, researchers can efficiently synthesize a wide range of valuable biaryl and aryl-heteroatom compounds. The protocols provided herein serve as a robust starting point for the development of specific synthetic routes in drug discovery and materials science.

References

Application Note: Streamlined Chan-Lam C-N and C-O Cross-Coupling Using (3-Cyclopropylphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The formation of aryl carbon-heteroatom bonds is a cornerstone of modern medicinal chemistry and materials science. The Chan-Lam coupling reaction offers a powerful and operationally simple method for the synthesis of aryl amines, ethers, and thioethers under remarkably mild conditions.[1] This application note provides a detailed guide to the reaction conditions, optimization, and execution of the copper-catalyzed Chan-Lam coupling, with a specific focus on utilizing (3-cyclopropylphenyl)boronic acid—a valuable building block in pharmaceutical research. We present a general protocol, explore the mechanistic underpinnings of the reaction, and offer practical guidance for troubleshooting common issues. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile coupling reaction.

Introduction: The Power of Mild Cross-Coupling

The Chan-Lam coupling, also known as the Chan-Evans-Lam (CEL) coupling, facilitates the formation of a carbon-heteroatom bond through the oxidative coupling of an arylboronic acid with an N-H or O-H containing compound.[2][3] Unlike palladium-catalyzed methods such as the Buchwald-Hartwig amination, the Chan-Lam coupling typically employs inexpensive and abundant copper catalysts.[4] Its key advantages include mild reaction conditions (often at room temperature), tolerance of air and moisture, and a broad substrate scope, encompassing phenols, anilines, amides, imides, ureas, carbamates, and various heterocycles.[2][5]

The (3-cyclopropylphenyl) motif is of significant interest in drug discovery due to the unique conformational constraints and metabolic stability imparted by the cyclopropyl group. This guide uses this compound as a representative arylboronic acid to demonstrate the utility and application of the Chan-Lam coupling.

The Catalytic Cycle: A Mechanistic Overview

The precise mechanism of the Chan-Lam coupling can be complex and dependent on the specific reaction components.[3] However, a generally accepted pathway involves a Cu(I)/Cu(II)/Cu(III) catalytic cycle. The key steps are outlined below.[4][5]

  • Transmetalation: The reaction begins with the transmetalation of the aryl group from the boronic acid to a copper(II) salt, typically copper(II) acetate, to form an arylcopper(II) intermediate.

  • Coordination & Oxidation: The N-H or O-H nucleophile coordinates to the arylcopper(II) complex. This species can then be oxidized to a key copper(III) intermediate. While various oxidants can be used, atmospheric oxygen is often sufficient, making the reaction experimentally convenient.[4]

  • Reductive Elimination: The aryl-heteroatom bond is formed via reductive elimination from the transient copper(III) species. This step releases the desired product and a copper(I) complex.[3]

  • Catalyst Regeneration: The resulting copper(I) species is re-oxidized by an external oxidant (e.g., O₂) back to the active copper(II) catalyst, completing the cycle.[4]

chan_lam_cycle Figure 1: Proposed Catalytic Cycle for the Chan-Lam Coupling cu2_start Cu(II)L₂ cu2_aryl Ar-Cu(II)-L cu2_start->cu2_aryl Transmetalation cu2_complex Ar-Cu(II)-(XH)-L (X = N, O) cu2_aryl->cu2_complex Coordination cu3_complex Ar-Cu(III)-(X)-L cu2_complex->cu3_complex Oxidation cu1_end Cu(I)L cu3_complex->cu1_end product Ar-XH (Product) cu3_complex->product Reductive Elimination cu1_end->cu2_start Oxidation reagents ArB(OH)₂ nucleophile R-XH oxidant Oxidant (O₂)

Figure 1: Proposed Catalytic Cycle for the Chan-Lam Coupling.

General Experimental Protocol

This section provides a robust starting protocol for the N-arylation of a primary or secondary amine with this compound. This procedure can be adapted for O-arylation by substituting the amine with a phenol or alcohol.

Materials:

  • This compound

  • Amine or Phenol nucleophile

  • Copper(II) Acetate (Cu(OAc)₂)

  • Pyridine (or other suitable base)

  • Dichloromethane (DCM), anhydrous

  • Magnetic stir bar and reaction vial (e.g., 2-dram vial)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reagent Preparation: To a 2-dram vial equipped with a magnetic stir bar, add this compound (1.2–1.5 equiv.), the amine/phenol nucleophile (1.0 equiv.), and copper(II) acetate (0.1–1.0 equiv.).

    • Scientist's Note: A slight excess of the boronic acid is often used to drive the reaction to completion and compensate for potential side reactions like homocoupling or protodeboronation.[4][6] Stoichiometric copper is sometimes required, but catalytic amounts (10 mol%) are often sufficient, especially with activating ligands.[1]

  • Reaction Setup: Add anhydrous dichloromethane (to achieve a concentration of ~0.1–0.5 M with respect to the limiting reagent).

  • Base Addition: Add a suitable base, such as pyridine (2.0–3.0 equiv.). For basic amine substrates, the amine itself can sometimes serve as the base, allowing for a "base-free" protocol.[1]

  • Reaction Execution: Loosely cap the vial and stir the mixture vigorously at room temperature. The reaction is typically left open to the ambient atmosphere, which provides the necessary oxygen for catalytic turnover.[2]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed (typically 12–48 hours).

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and filter it through a pad of celite to remove the copper salts. Wash the celite pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to yield the pure coupled product.

experimental_workflow Figure 2: General Experimental Workflow prep 1. Reagent Preparation (Vial, Stir Bar, Reagents, Solvent) setup 2. Reaction Setup (Add Base, Stir Open to Air) prep->setup monitor 3. Reaction Monitoring (TLC / LC-MS) setup->monitor workup 4. Aqueous Workup (Dilute, Filter, Extract) monitor->workup Upon Completion purify 5. Purification (Column Chromatography) workup->purify analyze 6. Characterization (NMR, MS, Purity Analysis) purify->analyze

Figure 2: General Experimental Workflow.

Optimization of Reaction Parameters

The success of a Chan-Lam coupling is highly dependent on the interplay between the catalyst, base, solvent, and any added ligands. The tables below summarize common choices and considerations for optimizing the reaction.[4][6]

Table 1: Selection of Copper Source

Copper Source Common Loading (mol%) Notes
Cu(OAc)₂ 10 - 100 The most common and reliable catalyst. Readily available and generally effective.[4]
Cu(OTf)₂ 10 - 20 A more active catalyst, often used for less reactive substrates.[4]
CuCl / CuCl₂ 10 - 20 Effective alternatives, though acetate is generally preferred.[4]

| Cu₂O | 10 - 20 | A Cu(I) source that is oxidized in situ. Can be effective in specific systems.[2][4] |

Table 2: Influence of Base and Solvent

Base Solvent Temperature Key Considerations
Pyridine DCM, Toluene Room Temp. Standard conditions for many N- and O-arylations.[3]
Triethylamine (Et₃N) DCM, MeOH Room Temp. A common, stronger organic base.
K₂CO₃, K₃PO₄ MeOH, DMSO Room Temp. - 80 °C Inorganic bases are effective, especially for coupling with heterocycles.[4]
None (or Substrate) DCM, MeOH Room Temp. Possible with strongly basic amines or specialized catalyst systems.[1][6]

| 2,6-Lutidine | Toluene | Room Temp. - 50 °C | A non-nucleophilic base, useful for preventing side reactions.[2] |

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Nucleophile is too weakly nucleophilic or sterically hindered. 3. Boronic acid decomposition.1. Use a fresh bottle of copper salt. Consider a more active source like Cu(OTf)₂. 2. Increase reaction temperature. Screen different solvents or add a ligand (e.g., 1,10-phenanthroline).[7] 3. Use the corresponding boronic ester or potassium trifluoroborate salt, which can be more stable.[1][7]
Significant Side Products 1. Phenol formation: Oxidation of boronic acid. 2. Homocoupling: Dimerization of the boronic acid (Ar-Ar). 3. Protodeboronation: Loss of the B(OH)₂ group.1. For O-arylations, ensure anhydrous conditions by using molecular sieves, as water can be a competing nucleophile.[1][6] For N-arylations, this is less critical.[1] 2. Use a slight excess of the boronic acid. Adjusting the base or ligand may suppress this pathway.[6] 3. This is often an intrinsic property of the boronic acid; using a slight excess is the most common solution.[4]
Reaction Stalls 1. Catalyst deactivation. 2. Insufficient oxidant.1. Add another portion of the copper catalyst. 2. Ensure the reaction is not tightly sealed; bubble a gentle stream of air or O₂ through the mixture for a short period.[7]

Conclusion

The Chan-Lam coupling is an indispensable tool for the synthesis of molecules bearing aryl-heteroatom linkages. Its operational simplicity, mild conditions, and use of an inexpensive copper catalyst make it an attractive alternative to other cross-coupling methodologies. By following the protocols and optimization guidance provided in this note, researchers can effectively employ this compound and other arylboronic acids to rapidly generate diverse libraries of compounds for applications in drug discovery and beyond.

References

Application Notes and Protocols for the Functionalization of Heterocycles with (3-Cyclopropylphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Incorporation of the 3-Cyclopropylphenyl Moiety into Heterocyclic Scaffolds

Heterocyclic compounds form the bedrock of modern medicinal chemistry, with a significant majority of FDA-approved drugs featuring at least one heterocyclic ring system.[1][2] Their prevalence stems from their ability to present functional groups in well-defined spatial arrangements, engage in hydrogen bonding, and modulate physicochemical properties such as solubility and metabolic stability. The functionalization of these core structures is a key strategy in drug discovery for fine-tuning pharmacological activity and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles.

Among the vast array of functional groups employed in medicinal chemistry, the cyclopropyl group has gained considerable attention. This small, strained carbocycle is not merely a passive substituent but an active modulator of molecular properties. It can enhance metabolic stability by blocking sites of oxidation, improve potency through favorable interactions with protein targets, and influence conformation due to its unique steric and electronic nature. When incorporated as part of a larger phenyl ring, as in (3-cyclopropylphenyl)boronic acid, it offers a versatile building block for introducing this valuable motif.

This guide provides a comprehensive overview of the functionalization of heterocycles with this compound, focusing on the widely utilized Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic underpinnings of this transformation, provide detailed, field-proven protocols for various classes of heterocycles, and offer insights into troubleshooting and optimization.

The Suzuki-Miyaura Coupling: A Powerful Tool for C-C Bond Formation

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a Nobel Prize-winning transformation that has revolutionized the synthesis of biaryl and heteroaryl compounds.[3] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and their derivatives make it a favored method in both academic and industrial settings.

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the heteroaryl halide, forming a Pd(II) intermediate.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.

  • Reductive Elimination: The two organic partners on the palladium complex couple, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle

Experimental Protocols

The following protocols provide a starting point for the Suzuki-Miyaura coupling of this compound with various heterocyclic halides. Optimization of the reaction conditions, particularly the choice of catalyst, ligand, base, and solvent, may be necessary for specific substrates.

General Procedure for Suzuki-Miyaura Coupling

Experimental_Workflow

Materials:

  • Heteroaryl halide (1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • Palladium catalyst (1-5 mol%)

  • Ligand (2-10 mol%)

  • Base (2.0-3.0 equiv)

  • Anhydrous solvent

Procedure:

  • To a dry reaction vessel, add the heteroaryl halide, this compound, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous solvent via syringe.

  • Degas the solution by bubbling with the inert gas for 10-15 minutes or by three freeze-pump-thaw cycles.

  • In a separate vial, prepare a solution of the palladium catalyst and ligand in a small amount of the reaction solvent.

  • Add the catalyst/ligand solution to the reaction mixture via syringe.

  • Heat the reaction to the desired temperature and stir for the specified time.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate, dichloromethane) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 1: Coupling with Bromopyridines

The functionalization of pyridines is of great interest in drug discovery. The following conditions have been found to be effective for the coupling of this compound with bromopyridines.

ParameterRecommended Condition
Catalyst Pd(OAc)₂ (5 mol%)
Ligand Tricyclohexylphosphine (PCy₃) (10 mol%)
Base K₃PO₄ (2.0 equiv)
Solvent 1,4-Dioxane/H₂O (4:1)
Temperature 100 °C
Time 12-24 h

Rationale for Conditions:

  • Pd(OAc)₂/PCy₃: This combination is a robust catalytic system for Suzuki couplings, particularly with less reactive aryl chlorides and electron-deficient heteroaryl halides.[4] The bulky and electron-rich PCy₃ ligand facilitates the oxidative addition and reductive elimination steps.

  • K₃PO₄: A moderately strong base that is effective in promoting the transmetalation step without causing significant decomposition of sensitive substrates.

  • Dioxane/H₂O: The addition of water can accelerate the reaction by aiding in the dissolution of the base and facilitating the formation of the active boronate species.[5]

Protocol 2: Coupling with Chloro- and Bromoindoles

Indole scaffolds are prevalent in a vast number of natural products and pharmaceuticals. The direct C-H functionalization of indoles is possible, but the Suzuki-Miyaura coupling of haloindoles offers a more controlled and often higher-yielding approach.

ParameterRecommended Condition
Catalyst Pd₂(dba)₃ (2 mol%)
Ligand SPhos (4 mol%)
Base K₂CO₃ (2.0 equiv)
Solvent Toluene/H₂O (10:1)
Temperature 110 °C
Time 16-24 h

Rationale for Conditions:

  • Pd₂(dba)₃/SPhos: Buchwald ligands, such as SPhos, are highly effective for the coupling of challenging substrates, including nitrogen-containing heterocycles.[6] They are known to promote the coupling of both aryl bromides and chlorides.

  • K₂CO₃: A common and effective base for Suzuki couplings involving indoles.

  • Toluene: A non-polar solvent that is often used for Suzuki reactions at higher temperatures.

Protocol 3: Coupling with Halogenated Pyrimidines

Pyrimidines are key components of nucleobases and are found in numerous anticancer and antiviral drugs. Their electron-deficient nature can make them challenging coupling partners.

ParameterRecommended Condition
Catalyst Pd(PPh₃)₄ (5 mol%)
Ligand None (PPh₃ is part of the catalyst)
Base Na₂CO₃ (2.0 equiv)
Solvent DME/H₂O (3:1)
Temperature 90 °C
Time 8-16 h

Rationale for Conditions:

  • Pd(PPh₃)₄: A widely used and versatile catalyst that is effective for a broad range of Suzuki couplings, including those with pyrimidines.[7]

  • Na₂CO₃: A milder base that is often sufficient for the coupling of electron-deficient heterocycles.

  • DME: A polar aprotic solvent that is a good choice for many Suzuki reactions.

Protocol 4: Coupling with Bromo- and Iodopyrazoles

The pyrazole ring is another important heterocycle in medicinal chemistry, often found in anti-inflammatory and anticancer agents.

ParameterRecommended Condition
Catalyst PdCl₂(dppf) (3 mol%)
Ligand None (dppf is part of the catalyst)
Base Cs₂CO₃ (2.5 equiv)
Solvent DMF
Temperature 120 °C
Time 12-24 h

Rationale for Conditions:

  • PdCl₂(dppf): This catalyst is known for its high activity and stability, making it suitable for challenging couplings. The dppf ligand can stabilize the palladium center and prevent catalyst deactivation.

  • Cs₂CO₃: A strong base that can be effective when other bases fail, particularly with less reactive substrates.

  • DMF: A polar aprotic solvent with a high boiling point, allowing for reactions to be run at elevated temperatures.

Troubleshooting and Optimization

Even with optimized protocols, challenges can arise in Suzuki-Miyaura couplings. Here are some common issues and potential solutions:

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Inefficient base- Low reaction temperature- Catalyst poisoning by nitrogen heterocycle- Use a fresh batch of catalyst and ensure anhydrous conditions.- Screen different bases (e.g., K₃PO₄, Cs₂CO₃, KF).- Increase the reaction temperature.- Use bulky, electron-rich ligands (e.g., Buchwald ligands) to shield the palladium center.[3]
Protodeboronation - Presence of water or protic solvents- High reaction temperature- Prolonged reaction time- Use anhydrous solvents and reagents.- Use a less basic carbonate or phosphate base.- Consider using the corresponding boronic ester or trifluoroborate salt, which can be more stable.
Homocoupling of Boronic Acid - Presence of oxygen- High catalyst loading- Ensure the reaction mixture is thoroughly degassed.- Maintain a positive pressure of an inert gas.- Reduce the catalyst loading.
Difficult Purification - Incomplete reaction- Formation of byproducts- Ensure the reaction goes to completion by monitoring with TLC or LC-MS.- Optimize reaction conditions to minimize side reactions.- Consider a different purification method (e.g., preparative HPLC).

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the functionalization of heterocycles with this compound. The strategic introduction of the 3-cyclopropylphenyl moiety can significantly impact the biological activity and physicochemical properties of heterocyclic scaffolds, making it a valuable strategy in drug discovery. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully employ this powerful transformation in their synthetic endeavors. Careful consideration of the reaction parameters and a systematic approach to optimization will enable the efficient synthesis of a diverse range of novel heterocyclic compounds.

References

Application Notes & Protocols for the Large-Scale Synthesis and Application of (3-Cyclopropylphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 3-Cyclopropylphenyl Moiety in Drug Discovery

The cyclopropyl group is a highly sought-after structural motif in modern medicinal chemistry. Its unique conformational and electronic properties—conferred by its strained, three-membered ring system—can significantly enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity to target proteins. (3-Cyclopropylphenyl)boronic acid serves as a critical building block for introducing this valuable moiety onto aromatic and heteroaromatic cores, primarily through the robust and versatile Suzuki-Miyaura cross-coupling reaction.[1][2]

This guide provides a comprehensive overview of the large-scale synthesis of this compound, addressing the practical challenges of process scale-up. It offers detailed, field-proven protocols for its synthesis, purification, and subsequent use in kilogram-scale cross-coupling reactions, designed for researchers, process chemists, and drug development professionals.

Part 1: A Comparative Analysis of Scalable Synthetic Routes

The synthesis of arylboronic acids on a large scale primarily relies on the borylation of aryl-organometallic intermediates.[3][4] The two most industrially relevant methods are the Grignard reaction and the organolithium-halogen exchange. The choice between them is dictated by factors such as raw material cost, temperature requirements, and impurity profiles.

  • Grignard-Based Synthesis: This is the most common and often most cost-effective method for large-scale production.[5] It involves the formation of an arylmagnesium halide (Grignard reagent) from an aryl halide and magnesium metal, which is then quenched with a borate ester. While generally robust, the initiation of Grignard reactions can be sensitive, and the process is highly exothermic, requiring careful thermal management.[6]

  • Organolithium-Based Synthesis: This route typically involves a lithium-halogen exchange between an aryl halide and an organolithium reagent (e.g., n-butyllithium) at very low temperatures (-78 °C to -50 °C), followed by borylation.[7] While often providing clean conversions, the requirement for cryogenic conditions presents a significant engineering and cost challenge for large-scale manufacturing, limiting its industrial applicability.[7][8]

For its operational simplicity and more manageable temperature range, the Grignard-based approach is the preferred method for the multi-kilogram synthesis of this compound and will be the focus of our detailed protocol.

Table 1: Comparison of Primary Synthetic Routes
ParameterGrignard RouteOrganolithium Route
Starting Material 3-Cyclopropylbromobenzene3-Cyclopropylbromobenzene
Key Reagents Magnesium turnings, Triisopropyl boraten-Butyllithium, Triisopropyl borate
Typical Temperature 25-60°C (Grignard), -60°C to -30°C (Borylation)-78°C to -50°C (Lithiation & Borylation)
Scalability Pros Moderate temperatures, lower reagent cost.[5]Often cleaner reaction profile.
Scalability Cons Exothermic initiation, potential for Wurtz coupling byproducts.Cryogenic temperatures required, expensive and hazardous reagents.[8]
Typical Yield 55-75%60-85%

Part 2: Process Workflow for Synthesis and Application

A successful large-scale campaign requires a well-defined and logical workflow, from starting materials to the final coupled product. The following diagram outlines the key stages in the synthesis of this compound and its subsequent utilization in a Suzuki-Miyaura coupling reaction.

G cluster_synthesis Synthesis of this compound cluster_coupling Application in Suzuki-Miyaura Coupling SM 3-Cyclopropylbromobenzene + Mg Turnings Grignard Grignard Reagent Formation (THF, 40-60°C) SM->Grignard Initiation Borylation Borylation Reaction (Triisopropyl borate, -40°C) Grignard->Borylation Controlled Addition Workup Aqueous Acidic Work-up (HCl aq.) Borylation->Workup Hydrolysis Purification Purification (e.g., Diethanolamine Adduct) Workup->Purification Crude Isolation Product1 Final Product: This compound Purification->Product1 Reactants Boronic Acid + Aryl Halide + Base (K3PO4) Product1->Reactants Building Block Coupling Pd-Catalyzed Coupling (Pd(OAc)2/SPhos, Dioxane/H2O, 80°C) Reactants->Coupling FinalWorkup Extraction & Solvent Swap Coupling->FinalWorkup FinalPurification Crystallization FinalWorkup->FinalPurification Product2 Final API Intermediate FinalPurification->Product2

Caption: Overall process workflow from synthesis to application.

Part 3: Detailed Protocol for Large-Scale Synthesis

This protocol details the synthesis of this compound from 3-cyclopropylbromobenzene on a 1 kg scale.

Safety Precaution: This procedure involves highly flammable solvents and a highly exothermic reaction. It must be conducted by trained personnel in a chemical reactor equipped with proper ventilation, temperature control, and emergency quenching capabilities. An inert atmosphere (Nitrogen or Argon) is critical throughout the process.

Equipment:

  • 20 L glass-lined or stainless steel reactor with overhead stirring, temperature probe, condenser, and nitrogen inlet.

  • 10 L addition funnel.

  • -60°C to 100°C heating/cooling circulation system.

Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesPurity
3-Cyclopropylbromobenzene197.081.00 kg5.07>98%
Magnesium Turnings24.31148 g6.09>99.5%
Iodine253.81~1 g-Catalyst
Tetrahydrofuran (THF)72.116.0 L-Anhydrous
Triisopropyl borate188.081.15 kg6.09>98%
Hydrochloric Acid (2M)-~5.0 L-Aqueous
Methyl tert-butyl ether (MTBE)88.158.0 L-Reagent Grade

Procedure:

  • Reactor Preparation: The 20 L reactor is thoroughly dried and purged with nitrogen. Charge the magnesium turnings (148 g) and a single crystal of iodine into the reactor.

  • Grignard Reagent Initiation:

    • In a separate vessel, prepare a solution of 3-cyclopropylbromobenzene (1.00 kg) in anhydrous THF (4.0 L).

    • Add approximately 10% (~400 mL) of this solution to the magnesium turnings in the reactor.

    • Gently warm the mixture to 40-50°C. Initiation is indicated by the disappearance of the iodine color and a gentle reflux or temperature increase. If initiation does not occur, the addition of a few drops of 1,2-dibromoethane may be necessary.

    • Causality Note: Iodine and localized heating help to activate the magnesium surface by removing the passivating oxide layer, facilitating the insertion of magnesium into the carbon-bromine bond.

  • Grignard Reagent Formation:

    • Once initiation is confirmed, begin the dropwise addition of the remaining 3-cyclopropylbromobenzene solution, maintaining the internal temperature between 50-60°C using the cooling system. The addition should take approximately 2-3 hours.

    • After the addition is complete, stir the resulting dark brown-grey mixture at 55°C for an additional 1-2 hours to ensure complete consumption of the starting material. Monitor by GC or LCMS.

  • Borylation:

    • Cool the reactor contents to -40°C.

    • In a separate vessel, dissolve triisopropyl borate (1.15 kg) in anhydrous THF (2.0 L).

    • Add the triisopropyl borate solution dropwise to the Grignard reagent, ensuring the internal temperature does not exceed -30°C. This addition is highly exothermic. The addition should take 2-3 hours. A thick white precipitate will form.

    • Causality Note: Low temperature is crucial to prevent over-addition of the Grignard reagent to the borate ester, which would form undesired borinate and borane byproducts.[1]

    • After addition, allow the mixture to slowly warm to room temperature and stir overnight (12-16 hours).

  • Hydrolysis and Work-up:

    • Cool the reactor to 0-5°C.

    • Slowly and carefully add 2M hydrochloric acid (~5.0 L) to the reaction mixture to quench the reaction and dissolve the magnesium salts. The temperature should be maintained below 20°C during this highly exothermic quench.

    • Stir the biphasic mixture for 1 hour. Stop stirring and allow the layers to separate.

    • Remove the lower aqueous layer.

    • Extract the aqueous layer with MTBE (2 x 2.0 L).

    • Combine all organic layers and wash with brine (2.0 L).

  • Isolation of Crude Product:

    • Concentrate the combined organic layers under reduced pressure to afford a crude solid. The crude product can be triturated with hexane to remove nonpolar impurities before further purification.

Part 4: Kilo-Scale Purification: The Diethanolamine Adduct Strategy

Boronic acids are notoriously difficult to purify via standard silica gel chromatography due to their polarity and tendency to decompose on silica.[9] For large-scale operations, forming a stable, crystalline adduct is a superior method. The reaction with diethanolamine forms a stable boronate ester complex that often crystallizes readily, allowing for efficient purification away from non-acidic impurities.[10]

Protocol for Adduct Formation and Liberation:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent like ethyl acetate or MTBE.

  • Add diethanolamine (1.05 equivalents) dropwise with stirring.

  • The diethanolamine adduct will often precipitate as a white solid. The slurry can be stirred for several hours, cooled, and then filtered.

  • Wash the filter cake with cold solvent to remove soluble impurities.

  • To liberate the free boronic acid, suspend the purified adduct in a biphasic mixture of ethyl acetate and 1M HCl. Stir until all solids have dissolved.

  • Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the purified this compound as a white solid. Purity should be >98% by NMR.

Part 5: Application Protocol - Large-Scale Suzuki-Miyaura Coupling

This protocol describes a typical Suzuki-Miyaura coupling of this compound with a generic aryl bromide on a 1.0 mol scale.

G Pd0 Pd(0)L2 OxAdd Oxidative Addition PdII_ArX Ar-Pd(II)L2-X OxAdd->PdII_ArX Transmetal Transmetalation PdII_ArX->Transmetal PdII_ArAr Ar-Pd(II)L2-Ar' Transmetal->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Product Ar-Ar' (Coupled Product) RedElim->Product ArX Ar-X (Aryl Halide) ArX->Pd0 Boronic Ar'-B(OH)2 (Boronic Acid) Boronic->Transmetal Base Base (e.g., K3PO4) Base->Transmetal

References

Application Notes & Protocols: Advanced Materials in Organic Electronics

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Material Selection, Device Fabrication, and Characterization

Introduction: The Dawn of Flexible, Printable Electronics

Organic electronics has emerged from a niche academic pursuit to a revolutionary technology underpinning next-generation displays, energy harvesting systems, and wearable sensors.[1] Unlike traditional silicon-based electronics, which are rigid and require high-temperature, high-vacuum processing, organic electronics utilizes carbon-based small molecules and polymers.[1][2] This fundamental material difference unlocks unique advantages: mechanical flexibility, light weight, and the potential for low-cost, large-area manufacturing via solution-based printing techniques.[1][3][4][5]

This guide provides an in-depth exploration of the core materials, device architectures, and fabrication protocols that are central to the field. It is designed for researchers and scientists seeking to understand not just the "how" but the critical "why" behind experimental design in organic electronics, ensuring a foundation of scientific integrity and practical insight. The primary focus will be on three key device types that exemplify the field's potential: Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs).[6][7]

Core Material Classes: The Building Blocks of Organic Devices

The performance of any organic electronic device is a direct consequence of the materials chosen and the interfaces between them. A typical device is a multilayer stack, where each layer performs a specific electronic or optical function.

Organic Semiconductors (OSCs)

The heart of the device is the organic semiconductor, a class of π-conjugated molecules or polymers that possess semiconductor properties.[2] Their function—whether it's emitting light, absorbing light, or transporting charge—is dictated by their molecular structure and energy levels (HOMO/LUMO).

  • Small Molecules: These materials (e.g., Alq3, Pentacene, Fullerenes) can be purified to very high levels and often form well-ordered crystalline films, which can lead to high charge carrier mobilities.[8] They are typically deposited via thermal evaporation in a vacuum, a process that offers precise thickness control but is less suited for low-cost, large-area production.

  • Conjugated Polymers: These long-chain molecules (e.g., P3HT, PTB7) combine semiconducting properties with the processability of plastics.[9] Their key advantage is solubility, which allows them to be deposited from solution using techniques like spin coating, inkjet printing, and roll-to-roll coating, drastically reducing manufacturing costs.[3][4]

The choice between a donor (p-type) material, which readily donates an electron (transports a "hole"), and an acceptor (n-type) material, which accepts an electron, is fundamental to device function, particularly in OPVs.[9][10]

Transparent Conductive Films (TCFs)

For light to enter (in OPVs) or exit (in OLEDs) the device, at least one electrode must be transparent.

  • Indium Tin Oxide (ITO): The industry standard, ITO offers an excellent combination of high transparency (>90%) and low sheet resistance.[10][11] However, it is brittle, expensive due to indium scarcity, and its primary deposition method (sputtering) can damage the underlying organic layers.[12]

  • Flexible Alternatives: A major research focus is replacing ITO. Promising candidates include:

    • Conducting Polymers: Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) is the most common, offering good transparency and flexibility, though its conductivity is lower than ITO's.[13][14]

    • Nanomaterials: Silver nanowires (AgNWs) and carbon nanotubes (CNTs) can form conductive networks that are both transparent and highly flexible.[13][15] These are often used in hybrid films with conducting polymers to balance conductivity and smoothness.[13]

Interfacial & Transport Layers

To maximize device efficiency, thin interfacial layers are inserted between the electrodes and the active semiconductor layer. These layers facilitate the injection or extraction of charge carriers (electrons and holes) by matching the energy levels, thereby reducing energy barriers.

  • Hole Transport Layers (HTLs): Placed between the anode (e.g., ITO) and the active layer, HTLs facilitate the transport of holes while blocking electrons. PEDOT:PSS is widely used as an HTL in OPVs and OLEDs.[16][17]

  • Electron Transport Layers (ETLs): Placed between the active layer and the cathode, ETLs facilitate electron transport while blocking holes. Materials like calcium, aluminum, or solution-processable metal oxides (e.g., ZnO, TiO₂) are commonly used.[16][17]

Substrates and Encapsulation

The choice of substrate dictates the final device's form factor. While glass is used for rigid devices, flexible plastics like polyethylene terephthalate (PET) or polyethylene naphthalate (PEN) are used for bendable applications.

A critical, and often underestimated, requirement is encapsulation . Most organic materials are highly sensitive to oxygen and moisture, which can rapidly degrade device performance and lifetime.[13][18] Effective encapsulation, which creates a barrier against these environmental factors, is essential for commercial viability.[18] This can range from sealing the device with a glass lid to depositing complex, multilayer thin-film barriers made of alternating inorganic (e.g., Al₂O₃, SiOₓNᵧ) and organic layers.[19][20][21][22]

Key Applications & Device Architectures

The strategic stacking of the materials described above enables a variety of electronic devices.

Diagram 1: Generic Organic Electronic Device Stack

cluster_device Generic Device Stack Encapsulation Encapsulation Layer TopElectrode Top Electrode (e.g., Al, Ag, Ca) Encapsulation->TopElectrode ETL Electron Transport Layer (ETL) TopElectrode->ETL ActiveLayer Active Layer (Organic Semiconductor) ETL->ActiveLayer HTL Hole Transport Layer (HTL) ActiveLayer->HTL TCF Transparent Conductive Film (TCF) (e.g., ITO, PEDOT:PSS) HTL->TCF Substrate Substrate (Glass or Flexible Plastic) TCF->Substrate LightOut Light Out (for OLED) TCF->LightOut LightIn Light In (for OPV) LightIn->TCF cluster_workflow Solution-Processed OPV Fabrication Workflow A Substrate Cleaning B UV-Ozone Treatment A->B C Move into Glovebox B->C D Spin Coat HTL (PEDOT:PSS) C->D E Anneal HTL D->E F Spin Coat Active Layer E->F G Anneal Active Layer (Optional) F->G H Thermal Evaporation of Cathode G->H I Encapsulation H->I J Device Testing I->J cluster_energy OPV Active Layer Energetics Donor_LUMO LUMO (Donor) Donor_HOMO HOMO (Donor) Acceptor_HOMO HOMO (Acceptor) Acceptor_LUMO LUMO (Acceptor) Exciton Exciton Exciton->Donor_HOMO h⁺ Exciton->Acceptor_LUMO e⁻ Photon Photon (hν) Photon->Exciton

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with (3-Cyclopropylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura coupling reactions involving (3-Cyclopropylphenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the success of your coupling reactions. The unique electronic and steric properties of the cyclopropyl group can present specific challenges, and this guide is structured to address those nuances with scientifically grounded and field-proven insights.

Understanding the Challenges with this compound

The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, valued for its functional group tolerance and relatively mild conditions.[1][2] However, the use of this compound introduces specific considerations:

  • Protodeboronation: Cyclopropylboronic acids are susceptible to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source, leading to the formation of cyclopropylbenzene instead of the desired coupled product.[3][4] This is a significant pathway for yield loss.

  • Steric Hindrance: While the cyclopropyl group is not excessively large, its three-dimensional nature can influence the approach to the palladium center, potentially slowing down the transmetalation step. This can be a factor when coupling with sterically demanding partners.[5][6][7]

  • Homocoupling: As with many Suzuki reactions, the homocoupling of the boronic acid or the aryl halide can occur, complicating purification and reducing the yield of the target molecule.[8][9][10] This can be exacerbated by the presence of oxygen.[11][12]

This guide will provide systematic approaches to mitigate these challenges and optimize your reaction outcomes.

Troubleshooting Guide: A-Q&A Approach

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My reaction is showing low to no conversion of my starting materials. What are the primary factors to investigate?

A1: Low or no conversion in a Suzuki coupling with this compound typically points to issues with the catalyst, reaction conditions, or the integrity of the boronic acid itself.

  • Inactive Catalyst: The active catalyst in a Suzuki coupling is a Pd(0) species. If you are using a Pd(II) precatalyst like Pd(OAc)₂, it must be reduced in situ.[11] Inefficient reduction can halt the catalytic cycle before it begins. Ensure your palladium source and ligand are from a reliable source and have been stored correctly.

  • Oxygen Contamination: Oxygen can deactivate the Pd(0) catalyst and promote the homocoupling of the boronic acid.[3][11] It is crucial to thoroughly degas all solvents and maintain a strict inert atmosphere (Argon or Nitrogen) throughout the reaction setup and duration.

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical. These factors are interdependent and may require empirical optimization for your specific substrate combination.

Q2: I'm observing a significant amount of cyclopropylbenzene as a byproduct. How can I minimize this protodeboronation?

A2: Protodeboronation is a common challenge with cyclopropylboronic acids.[3][4] Here are key strategies to minimize it:

  • Anhydrous Conditions: Water can be a proton source. While some Suzuki reactions benefit from aqueous conditions, for sensitive substrates like this compound, minimizing water content is often beneficial. Use anhydrous solvents and ensure your base is not excessively hydrated.

  • Choice of Base: The base plays a crucial role in activating the boronic acid for transmetalation.[1][13][14][15] However, a strongly basic aqueous environment can accelerate protodeboronation. Consider using a milder base like K₃PO₄ or Cs₂CO₃, which are often effective.[9] In some cases, fluoride bases like KF can be beneficial.

  • Use of Boronic Acid Surrogates: For particularly challenging cases, consider converting the boronic acid to a more stable derivative, such as a potassium cyclopropyltrifluoroborate or a MIDA boronate.[3][4] These derivatives slowly release the boronic acid in situ, keeping its concentration low and minimizing the rate of protodeboronation relative to the desired coupling.[16]

Q3: My desired product is contaminated with symmetrical biaryl byproducts (homocoupling). What is the cause and how can I prevent it?

A3: Homocoupling arises from the coupling of two molecules of the boronic acid or two molecules of the aryl halide.

  • Oxygen-Mediated Homocoupling: The presence of oxygen is a primary driver of boronic acid homocoupling.[11][12] Rigorous degassing of your reaction mixture is the most effective way to prevent this. Techniques like freeze-pump-thaw cycles or sparging with an inert gas for an extended period (15-30 minutes) are recommended.[3]

  • Catalyst and Ligand Choice: Bulky, electron-rich phosphine ligands often favor the desired cross-coupling pathway over homocoupling by promoting the reductive elimination step.[9][17]

  • Reaction Temperature: While higher temperatures can increase the rate of the desired reaction, they can also accelerate side reactions. It's important to find the optimal temperature that provides a reasonable reaction rate while minimizing byproduct formation.[9]

Q4: I am coupling this compound with a sterically hindered aryl halide and observing low yields. What adjustments should I make?

A4: Coupling two sterically demanding partners requires careful selection of the catalyst system to overcome the steric barrier.

  • Bulky, Electron-Rich Ligands: The use of bulky and electron-rich phosphine ligands is crucial for coupling sterically hindered substrates.[6][7] These ligands stabilize the palladium center and promote the challenging oxidative addition and reductive elimination steps. Buchwald-type ligands such as SPhos and XPhos, or N-heterocyclic carbene (NHC) ligands, are often highly effective.[6][9][10]

  • Choice of Base and Solvent: For sterically hindered couplings, stronger bases like t-BuOK may be necessary to facilitate the reaction.[6] The solvent can also play a significant role; aprotic polar solvents like dioxane or THF are commonly used.[2] The optimal combination of base and solvent often needs to be screened.

Frequently Asked Questions (FAQs)

What is the best general-purpose catalyst and ligand combination to start with for coupling this compound?

A good starting point for many Suzuki couplings, including those with cyclopropylboronic acids, is a combination of a Pd(II) precatalyst like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand such as tricyclohexylphosphine (PCy₃) or a Buchwald ligand like SPhos.[3][18] Pre-formed Pd(0) catalysts like Pd(PPh₃)₄ can also be effective.[3]

How should I handle and store this compound?

Cyclopropylboronic acids can have limited long-term stability.[3][19] It is best to use it fresh if possible. For storage, keep it in a cool, dry place under an inert atmosphere. To improve stability for long-term storage, consider converting it to a more robust form like a potassium trifluoroborate salt or a MIDA boronate.[3][20][21]

What is the optimal stoichiometry of boronic acid to aryl halide?

Typically, a slight excess of the boronic acid (1.2 to 1.5 equivalents) is used to drive the reaction to completion.[11][18] However, for substrates prone to homocoupling, using a stoichiometry closer to 1:1 may be beneficial, though it might result in incomplete conversion of the limiting reagent.

Can I use water in my reaction?

The role of water is complex. While it can be beneficial in some Suzuki couplings by aiding in the dissolution of the base and facilitating the catalytic cycle, it can also promote protodeboronation of sensitive boronic acids.[18][22] For this compound, it is advisable to start with anhydrous conditions or a minimal amount of water (e.g., in a toluene/water 10:1 mixture) and optimize from there.[3]

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of this compound with an Aryl Bromide

This protocol provides a robust starting point for optimization.

  • Reagent Preparation: In an oven-dried reaction vessel equipped with a magnetic stir bar, combine the aryl bromide (1.0 equiv.), this compound (1.3 equiv.), and a powdered base such as K₃PO₄ (2.0 equiv.).

  • Inert Atmosphere: Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02-0.05 equiv.) and the ligand (e.g., PCy₃, 0.04-0.10 equiv.).

  • Solvent Addition: Add the degassed solvent (e.g., a 10:1 mixture of toluene and water) via syringe.

  • Degassing: Further degas the reaction mixture by bubbling argon or nitrogen through the solution for another 15-20 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor its progress by TLC, GC-MS, or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Screening of Reaction Conditions

For challenging couplings, a systematic screening of parameters is often necessary. The following table provides a starting point for designing your screen.

Parameter Condition 1 Condition 2 Condition 3 Condition 4
Catalyst Pd(OAc)₂/PCy₃Pd(PPh₃)₄XPhos Pd G3SPhos Pd G2
Base K₃PO₄Cs₂CO₃K₂CO₃t-BuOK
Solvent Toluene/H₂O (10:1)Dioxane/H₂O (10:1)THF (anhydrous)DMF (anhydrous)
Temperature 80 °C100 °C110 °CRoom Temp (for highly active catalysts)

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-X Ar-Pd(II)-OR(L2) Ar-Pd(II)-OR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR(L2) Ligand Exchange + Base (-OH) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation + Ar'-B(OH)2 Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar'

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Troubleshooting Decision Tree

Troubleshooting_Tree start Low Yield or No Reaction catalyst Check Catalyst System start->catalyst conditions Optimize Reaction Conditions start->conditions reagents Verify Reagent Quality start->reagents side_reactions Identify Side Products start->side_reactions ligand_screen Screen Ligands/Bases conditions->ligand_screen protodeboronation Protodeboronation? side_reactions->protodeboronation homocoupling Homocoupling? side_reactions->homocoupling anhydrous Use Anhydrous Conditions protodeboronation->anhydrous stable_boron Use Boron Surrogate protodeboronation->stable_boron degas Improve Degassing homocoupling->degas

Caption: A decision tree for troubleshooting common Suzuki coupling issues.

References

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (n.d.). National Institutes of Health. Retrieved from

  • Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from

  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014). Wiley Online Library. Retrieved from

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2014). ResearchGate. Retrieved from

  • Technical Support Center: Optimization of Suzuki-Miyaura Coupling with Cyclopropylboronic Acids. (2025). Benchchem. Retrieved from

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (n.d.). National Institutes of Health. Retrieved from

  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. (n.d.). National Institutes of Health. Retrieved from

  • Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. (n.d.). ACS Publications. Retrieved from

  • Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. (2012). Organic Chemistry Portal. Retrieved from

  • Strategies to minimize homocoupling in Suzuki reactions of boronic acids. (2025). Benchchem. Retrieved from

  • Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. (2021). ACS Publications. Retrieved from

  • Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. (2022). RSC Publishing. Retrieved from

  • Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki-Miyaura coupling of nitrobenzenes. (2019). PubMed. Retrieved from

  • Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... (n.d.). ResearchGate. Retrieved from

  • Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. (n.d.). Journal of the American Chemical Society. Retrieved from

  • Solvent effects in palladium catalysed cross-coupling reactions. (n.d.). White Rose Research Online. Retrieved from

  • Minimizing homocoupling in Suzuki reactions with pyrene boronic acid. (2025). Benchchem. Retrieved from

  • Optimizing Suzuki Coupling Reactions. (n.d.). CovaSyn. Retrieved from

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. (n.d.). ACS Publications. Retrieved from

  • Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. (n.d.). ResearchGate. Retrieved from

  • Troubleshooting difficult Suzuki couplings with substituted boronic acids. (2025). Benchchem. Retrieved from

  • Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). Sigma-Aldrich. Retrieved from

  • Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit. (n.d.). Sigma-Aldrich. Retrieved from

  • Question About Suzuki Coupling Reaction Byproducts (Homocoupling). (2022). Reddit. Retrieved from

  • Suzuki reaction. (n.d.). Wikipedia. Retrieved from

  • Masking Boronic Acids for Suzuki Coupling. (2011). YouTube. Retrieved from

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from

  • How to approach choosing reaction conditions for Suzuki? (2023). Reddit. Retrieved from

  • Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. (n.d.). Audrey Yun Li. Retrieved from

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017). ResearchGate. Retrieved from

  • Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. Retrieved from

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from

  • Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. (2017). ResearchGate. Retrieved from

  • Protodeboronation. (n.d.). Wikipedia. Retrieved from

  • Failed suzuki coupling, any suggenstions? (2022). Reddit. Retrieved from

  • Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2023). YouTube. Retrieved from

  • ChemInform Abstract: Cyclopropylboronic Acid: Synthesis and Suzuki Cross-Coupling Reactions. (n.d.). ResearchGate. Retrieved from

  • Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. (n.d.). National Institutes of Health. Retrieved from

  • Suzuki Coupling of Cyclopropylboronic Acid With Aryl Halides Catalyzed by a Palladium–Tetraphosphine Complex. (n.d.). ResearchGate. Retrieved from

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2017). MDPI. Retrieved from

Sources

troubleshooting protodeboronation side reactions of (3-Cyclopropylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (3-Cyclopropylphenyl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common side reaction of protodeboronation. Here, we delve into the mechanisms, influencing factors, and mitigation strategies to ensure the success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a concern with this compound?

A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] In the context of this compound, this leads to the formation of cyclopropylbenzene, consuming your starting material and reducing the yield of your desired cross-coupling product. This reaction is a known issue with many arylboronic acids, particularly in the basic and often aqueous conditions required for reactions like the Suzuki-Miyaura coupling.[2]

Q2: What are the primary factors that promote protodeboronation?

A2: Several factors can influence the rate of protodeboronation:

  • pH: The reaction pH is a critical factor.[1] Protodeboronation can be catalyzed by both acid and base.[1][3] For many simple arylboronic acids, the reaction is fastest at high pH due to the formation of the more reactive arylboronate anion.[2] However, some boronic acids are most stable at neutral pH where both acid and base-catalyzed pathways are minimized.[1]

  • Temperature: Like most chemical reactions, higher temperatures generally accelerate the rate of protodeboronation.

  • Solvent: The choice of solvent can impact the stability of the boronic acid.[4][5][6] Aqueous conditions are often implicated in promoting protodeboronation.[2]

  • Catalyst System: A slow or inefficient catalyst system can allow more time for the boronic acid to decompose via protodeboronation before the desired cross-coupling occurs.[7]

  • Oxygen: While not the primary driver, the presence of oxygen can sometimes contribute to degradation pathways.

Q3: How does the cyclopropyl group in this compound specifically influence its susceptibility to protodeboronation?

A3: While detailed kinetic studies specifically on this compound are not abundant in the provided search results, research on cyclopropyl boronic acids in general suggests they are relatively stable and undergo very slow protodeboronation compared to some heteroaromatic boronic acids.[8][9] The electron-donating nature of the cyclopropyl group can influence the electronic properties of the aromatic ring and, consequently, the stability of the C-B bond.

Q4: How can I detect and quantify the extent of protodeboronation in my reaction?

A4: You can monitor the progress of your reaction and the formation of the protodeboronated byproduct (cyclopropylbenzene) using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹¹B NMR are powerful tools to track the consumption of the starting boronic acid and the appearance of new species.[2]

  • High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): These methods are excellent for separating and quantifying the components of the reaction mixture, allowing for accurate determination of product yield and byproduct formation.

  • Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS): Particularly useful for volatile byproducts like cyclopropylbenzene.

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving issues related to protodeboronation of this compound.

Issue 1: Low yield of desired product and significant formation of cyclopropylbenzene.

This is the classic symptom of a dominant protodeboronation side reaction. The following troubleshooting workflow can help identify the root cause and implement a solution.

Troubleshooting_Protodeboronation cluster_diagnosis Diagnosis cluster_solutions Solutions Start Low Yield & High Protodeboronation Check_Conditions Review Reaction Conditions: - Temperature - Base Strength/Concentration - Water Content Start->Check_Conditions Check_Catalyst Evaluate Catalyst System: - Catalyst Loading - Ligand Choice - Pre-catalyst Activation Start->Check_Catalyst Check_Reagents Assess Reagent Quality: - Boronic Acid Stability - Solvent Purity Start->Check_Reagents Optimize_Temp Lower Reaction Temperature Check_Conditions->Optimize_Temp High Temp? Optimize_Base Screen Weaker Bases (e.g., K3PO4, Cs2CO3) Reduce Base Equivalents Check_Conditions->Optimize_Base Strong Base? Anhydrous_Conditions Use Anhydrous Solvents & Reagents Check_Conditions->Anhydrous_Conditions Aqueous System? Improve_Catalysis Increase Catalyst Loading Use More Active Ligand Consider Additives (Ag+, Cu+) Check_Catalyst->Improve_Catalysis Protecting_Group Convert to Boronic Ester (e.g., Pinacol Ester) Check_Reagents->Protecting_Group Boronic Acid Degradation? Slow_Release Employ Slow-Release Strategy: - MIDA Boronates - Organotrifluoroborates Improve_Catalysis->Slow_Release Still an issue? Reagent_Stability_Workflow cluster_problem Problem cluster_investigation Investigation cluster_remediation Remediation Inconsistent_Results Inconsistent Results Poor Reproducibility Check_Storage Verify Storage Conditions: - Temperature - Atmosphere (Inert?) - Light Exposure Inconsistent_Results->Check_Storage Analyze_Purity Analyze Starting Material: - NMR for Purity - Check for Anhydride (Boroxine) Inconsistent_Results->Analyze_Purity Test_Stability Perform Stability Test: - Dissolve in reaction solvent - Monitor over time by NMR/LCMS Inconsistent_Results->Test_Stability Proper_Storage Store under Inert Gas (Ar/N2) Refrigerate Protect from Light Check_Storage->Proper_Storage Purify Recrystallize or Re-precipitate if Impure Analyze_Purity->Purify Impure? Convert_to_Ester Convert to a More Stable Form: - Pinacol Boronic Ester Analyze_Purity->Convert_to_Ester Boroxine present? Test_Stability->Convert_to_Ester Unstable?

References

Technical Support Center: Purification of (3-Cyclopropylphenyl)boronic Acid Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of reaction products involving (3-Cyclopropylphenyl)boronic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions in a direct Q&A format to address specific challenges encountered during experimental work. Our focus is on explaining the "why" behind each step, ensuring both technical accuracy and practical, field-tested insights.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Common Impurities and Initial Work-up

Question 1: I've just completed a Suzuki-Miyaura coupling reaction with this compound. What are the most likely impurities in my crude product mixture?

Answer: Understanding the potential impurities is the first step toward a successful purification strategy. In a typical Suzuki-Miyaura coupling, you can expect several classes of byproducts and unreacted materials.[1][2][3]

  • Homocoupling Products: These are biphenyls formed from the coupling of two molecules of your aryl halide or two molecules of this compound.

  • Unreacted Starting Materials: Residual this compound and the aryl halide coupling partner are common.

  • Protodeborylation Product: The carbon-boron bond can be cleaved and replaced with a carbon-hydrogen bond, resulting in cyclopropylbenzene.[4] This is a well-known side reaction for boronic acids.[4]

  • Palladium Catalyst Residues: Both the palladium catalyst and its ligands (e.g., phosphines) will be present.[1][5]

  • Inorganic Salts: These are byproducts from the base (e.g., carbonates, phosphates) used in the reaction.[1]

  • Boroxines: Boronic acids can dehydrate to form cyclic trimers called boroxines, which can complicate purification.[6][7][8][9][10]

Question 2: What is a general and effective initial work-up procedure to remove the bulk of inorganic salts and the palladium catalyst?

Answer: A straightforward liquid-liquid extraction is typically the first purification step. After the reaction is complete, the mixture is cooled to room temperature.

Step-by-Step Protocol:

  • Dilute the reaction mixture with an organic solvent like ethyl acetate or dichloromethane (DCM).

  • Wash the organic layer sequentially with water and then a brine solution. This will remove the majority of inorganic salts.

  • To remove the palladium catalyst, you can filter the diluted reaction mixture through a pad of Celite®.[5][11] For more persistent palladium contamination, specialized scavenger resins can be employed.[12]

  • Dry the organic layer over an anhydrous salt such as sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Section 2: Purification by Recrystallization

Question 3: My crude product is a solid. Can I purify it by recrystallization, and how do I choose the right solvent system?

Answer: Recrystallization is an excellent and scalable method for purifying solid products. The key is to find a solvent or solvent system where your desired product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain soluble at all temperatures.

Solvent Selection Strategy:

  • Single Solvent: Test small amounts of your crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, toluene, heptane) at room temperature and with heating. A good single solvent will dissolve the product when hot but yield crystals upon cooling.

  • Two-Solvent System: If a single solvent is not ideal, a two-solvent system can be effective. Dissolve the crude product in a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy (the saturation point). Add a few drops of the "good" solvent to redissolve the solid and then allow the mixture to cool slowly. Common solvent pairs include ethyl acetate/hexanes, DCM/hexanes, and methanol/water.[13]

Troubleshooting Recrystallization:

  • Oiling Out: If your product separates as an oil instead of crystals, it may be due to a high impurity level or too rapid cooling. Try cooling the solution more slowly or using a more dilute solution.

  • No Crystals Form: If no crystals form upon cooling, try scratching the inside of the flask with a glass rod to create nucleation sites, or add a seed crystal of the pure product if available.

Section 3: Chromatographic Purification

Question 4: My product is an oil, or recrystallization failed. How should I approach purification by column chromatography? I've heard boronic acids can be problematic on silica gel.

Answer: Column chromatography is a powerful technique for separating complex mixtures. However, boronic acids and their pinacol esters can interact with the acidic silanol groups on the surface of silica gel, leading to tailing, poor separation, and even product degradation or retention on the column.[14][15]

Strategies to Overcome Silica Gel Issues:

  • Deactivation of Silica: You can reduce the acidity of the silica gel by treating it with a base. A common method is to prepare the silica gel slurry in the eluent and add a small amount of a non-nucleophilic base like triethylamine (e.g., 0.1-1% v/v).[14]

  • Boric Acid Impregnation: Impregnating the silica gel with boric acid can suppress the over-adsorption of boronic acid derivatives, leading to better recovery.[16][17]

  • Use of Alumina: For some boronic acid derivatives, neutral alumina can be a better stationary phase than silica gel.[13]

  • Reversed-Phase Chromatography: If your compound is sufficiently polar, reversed-phase chromatography (e.g., C18 silica) with a mobile phase like acetonitrile/water or methanol/water can be effective.[18][19]

Visualizing the Purification Workflow:

G start Crude Reaction Mixture extraction Liquid-Liquid Extraction (e.g., EtOAc/Water) start->extraction celite Celite® Filtration extraction->celite crude_product Crude Product celite->crude_product is_solid Is the product a solid? crude_product->is_solid recrystallization Recrystallization is_solid->recrystallization Yes column_chroma Column Chromatography is_solid->column_chroma No pure_solid Pure Solid Product recrystallization->pure_solid pure_oil Pure Oily Product column_chroma->pure_oil

Caption: Decision workflow for purification.

Section 4: Advanced Purification Techniques

Question 5: I'm still struggling with impurities after chromatography. Are there any chemical modification techniques to purify my this compound-containing product?

Answer: Yes, derivatization can be a very effective strategy, especially for removing stubborn impurities.

  • Acid-Base Extraction for Boronic Acids: Boronic acids are weakly acidic and can be converted to their corresponding boronate salts with a base. This property can be exploited for purification.[20][21]

    Step-by-Step Protocol:

    • Dissolve the crude product in a suitable organic solvent like diethyl ether or ethyl acetate.

    • Extract the organic solution with an aqueous base (e.g., 1M NaOH or KOH). The boronic acid will move into the aqueous layer as its boronate salt, while non-acidic impurities remain in the organic layer.[21]

    • Separate the aqueous layer and carefully acidify it with a mineral acid (e.g., 1M HCl) to a pH of around 2-3.

    • The pure boronic acid will often precipitate out of the aqueous solution and can be collected by filtration. Alternatively, it can be extracted back into an organic solvent.[20]

  • Diethanolamine Adduct Formation: Boronic acids can form stable, crystalline adducts with diethanolamine. These adducts can often be easily separated from impurities by filtration and then the pure boronic acid can be liberated.[15][18][19][22]

Visualizing Acid-Base Extraction:

G start Crude Product in Organic Solvent add_base Extract with Aqueous Base (e.g., NaOH) start->add_base separate_layers Separate Layers add_base->separate_layers organic_layer Organic Layer: Non-acidic Impurities separate_layers->organic_layer Organic aqueous_layer Aqueous Layer: Boronate Salt separate_layers->aqueous_layer Aqueous acidify Acidify Aqueous Layer (e.g., with HCl) aqueous_layer->acidify isolate Isolate Pure Boronic Acid (Filtration or Extraction) acidify->isolate final_product Pure Product isolate->final_product

Caption: Acid-base extraction workflow.

Section 5: Data Summary

Table 1: Common Purification Techniques and Their Applicability

Purification MethodBest ForKey Considerations
Recrystallization Crystalline solidsSolvent selection is crucial; can be highly efficient for removing small amounts of impurities.
Silica Gel Chromatography Oils or non-crystalline solidsBoronic acids may interact with silica; deactivation or use of alternative stationary phases may be necessary.[13][14]
Acid-Base Extraction Removing non-acidic or non-basic impurities from boronic acidsProduct must be stable to pH changes; efficient for separating based on acidity.[20][21]
Derivatization (e.g., with diethanolamine) When other methods failForms a crystalline adduct that is easy to purify; requires an additional chemical step to liberate the pure product.[15][18][22]
Palladium Scavengers Removing trace palladium catalystHighly effective for achieving low ppm levels of palladium, which is often required in pharmaceutical applications.[12]

References

improving the stability of (3-Cyclopropylphenyl)boronic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (3-Cyclopropylphenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions regarding the handling and stability of this versatile reagent in solution. Our goal is to empower you with the knowledge to ensure the integrity of your experiments and the reliability of your results.

Introduction to this compound Stability

This compound is a valuable building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. However, like many arylboronic acids, it is susceptible to degradation in solution, which can lead to inconsistent reaction yields and the formation of impurities. Understanding the primary degradation pathways is the first step toward mitigating these issues. The stability of boronic acids is paramount for their successful application, as undesired decomposition can compromise reaction efficiency.[1]

The two main challenges to the stability of this compound in solution are:

  • Protodeboronation: The cleavage of the carbon-boron bond by a proton source (like water), replacing the boronic acid group with a hydrogen atom.[1][2]

  • Oxidative Deboronation: The oxidation of the carbon-boron bond, which leads to the formation of the corresponding phenol (3-cyclopropylphenol) and boric acid.[3][4][5]

This guide will provide a structured approach to diagnosing and solving stability issues, ensuring the optimal performance of this compound in your research.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments, providing explanations for the underlying causes and actionable solutions.

Issue 1: Inconsistent or Low Yields in Suzuki-Miyaura Coupling Reactions

Symptoms:

  • You observe lower than expected yields of your desired biaryl product.

  • Reaction yields are not reproducible between batches or on different days.

  • You detect significant amounts of cyclopropylbenzene as a byproduct.

Potential Cause & Troubleshooting Workflow:

This is often a classic sign of protodeboronation , where your this compound is being converted to cyclopropylbenzene before it can participate in the catalytic cycle.[1][2] The rate of protodeboronation is highly dependent on pH and temperature.[1]

G cluster_0 Troubleshooting: Low/Inconsistent Yields Start Low or Inconsistent Yields Observed (Cyclopropylbenzene byproduct detected) Check_pH Is the reaction pH in the optimal range for your specific coupling? Start->Check_pH Check_Temp Is the reaction temperature as low as reasonably possible? Check_pH->Check_Temp Yes Optimize_Base Optimize the base. (e.g., use a weaker base if possible) Check_pH->Optimize_Base No Check_Solvent Are you using anhydrous solvents and inert atmosphere? Check_Temp->Check_Solvent Yes Optimize_Temp Optimize reaction temperature. (Lower temp, longer reaction time) Check_Temp->Optimize_Temp No Consider_Ester Consider converting to a more stable boronate ester (e.g., pinacol or MIDA). Check_Solvent->Consider_Ester Yes Inert_Atmosphere Ensure rigorous inert atmosphere (N2 or Ar) and use of dry solvents. Check_Solvent->Inert_Atmosphere No End Problem Resolved Consider_Ester->End Optimize_Base->Check_Temp Optimize_Temp->Check_Solvent Inert_Atmosphere->Consider_Ester

Caption: Troubleshooting workflow for low yields due to protodeboronation.

Solutions:

  • pH Control: The pH of the reaction medium plays a critical role in the stability of boronic acids. Both highly acidic and strongly basic conditions can accelerate protodeboronation.[1][2][6]

    • Recommendation: Screen different bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) to find the optimal balance between catalytic activity and boronic acid stability. The pKa of a boronic acid is typically around 9, but this can be influenced by the reaction medium.[7]

  • Use of Boronate Esters: Converting the boronic acid to a boronate ester, such as a pinacol or N-methyliminodiacetic acid (MIDA) ester, can significantly enhance its stability and prevent premature protodeboronation.[1][8][9]

    • Recommendation: Prepare the pinacol ester of this compound. These esters are generally more robust to protodeboronation under basic cross-coupling conditions.[1] MIDA boronates are particularly stable, even allowing for purification by silica gel chromatography, and are designed for slow release of the boronic acid under basic conditions.[8]

Issue 2: Formation of Phenolic Impurities

Symptoms:

  • You detect the presence of 3-cyclopropylphenol in your reaction mixture or in your stock solution of the boronic acid.

  • Your boronic acid solution develops a yellow or brown tint over time.

Potential Cause & Troubleshooting Workflow:

This is indicative of oxidative deboronation , where the C-B bond is cleaved by an oxidant. This can be caused by dissolved oxygen in the solvent or by other reactive oxygen species (ROS).[3][4][5] The oxidation of boronic acids can be a significant issue, especially in biological contexts or under aerobic conditions.[3][4]

G cluster_1 Troubleshooting: Phenolic Impurities Start Phenolic Impurity Detected (3-cyclopropylphenol) Check_Atmosphere Was the solution prepared and stored under an inert atmosphere (N2 or Ar)? Start->Check_Atmosphere Check_Solvent_Purity Were the solvents degassed prior to use? Check_Atmosphere->Check_Solvent_Purity Yes Implement_Inert Implement rigorous inert atmosphere techniques for all manipulations. Check_Atmosphere->Implement_Inert No Check_Storage Is the solid/solution stored properly (cool, dark, inert)? Check_Solvent_Purity->Check_Storage Yes Degas_Solvents Degas all solvents by sparging with N2/Ar or freeze-pump-thaw cycles. Check_Solvent_Purity->Degas_Solvents No Optimize_Storage Store solid boronic acid in a desiccator in the dark. Prepare solutions fresh. Check_Storage->Optimize_Storage No Consider_Antioxidant For long-term storage, consider adding a small amount of an antioxidant (e.g., BHT). Check_Storage->Consider_Antioxidant Yes Implement_Inert->Check_Solvent_Purity Degas_Solvents->Check_Storage Optimize_Storage->Consider_Antioxidant End Problem Resolved Consider_Antioxidant->End

Caption: Troubleshooting workflow for phenolic impurities from oxidation.

Solutions:

  • Inert Atmosphere: The most effective way to prevent oxidation is to exclude oxygen.

    • Recommendation: Prepare all solutions of this compound in solvents that have been thoroughly degassed (e.g., by sparging with nitrogen or argon for 15-30 minutes). Handle the solutions under an inert atmosphere at all times.

  • Fresh Solutions: Boronic acids are generally more stable as solids.

    • Recommendation: Prepare solutions of the boronic acid immediately before use. Avoid storing solutions for extended periods, even under an inert atmosphere. If storage is unavoidable, keep the solution cold (0-4 °C) and in the dark.

  • Solvent Choice: The choice of solvent can influence the rate of oxidation.

    • Recommendation: While specific data for this compound is not available, ethers and ketones are generally good solvents for phenylboronic acid.[10][11] However, ensure the solvent is peroxide-free, as peroxides will readily oxidize the boronic acid.

Frequently Asked Questions (FAQs)

Q1: My solid this compound looks clumpy and doesn't dissolve well. What is happening?

A1: This is likely due to the formation of boroxines. Boronic acids can undergo dehydration, especially upon heating or prolonged storage, to form cyclic trimeric anhydrides called boroxines.[12][13] These are often less soluble than the corresponding monomeric boronic acid. This is a reversible reaction, and the boronic acid can often be regenerated by dissolving the material in a suitable solvent with a small amount of water and stirring.

Q2: Can I purify this compound using silica gel chromatography?

A2: It is generally not recommended to purify free boronic acids on silica gel. They can be unstable on the acidic silica surface, leading to decomposition. However, certain boronate esters, such as MIDA boronates, are specifically designed to be stable enough for silica gel chromatography.[8] If purification is necessary, consider converting to a stable ester, purifying the ester, and then hydrolyzing it back to the boronic acid if needed for your specific application.

Q3: What are the best practices for long-term storage of this compound?

A3: For long-term storage, this compound should be kept as a solid in a tightly sealed container, protected from light, moisture, and heat. Storing it in a desiccator at room temperature or in a refrigerator is ideal. Avoid storing it in a freezer where ice crystals can form from atmospheric moisture upon opening. Borates should be stored in a dry warehouse, and bags should not rest directly on concrete floors.[14]

Q4: How can I monitor the stability of my this compound solution?

A4: You can monitor the stability using techniques like ¹H NMR or LC-MS.

  • ¹H NMR: Look for the appearance of signals corresponding to cyclopropylbenzene (from protodeboronation) or 3-cyclopropylphenol (from oxidation).

  • LC-MS: This is a more sensitive method to quantify the amount of boronic acid remaining and to detect the formation of degradation products over time.

Q5: Are there more stable alternatives to using the free boronic acid?

A5: Yes. As mentioned in the troubleshooting guide, using derivatives can significantly improve stability.

  • Potassium Trifluoroborate Salts (R-BF₃K): These salts are often crystalline, air- and moisture-stable solids that serve as excellent surrogates for boronic acids in Suzuki-Miyaura couplings.[9]

  • Diethanolamine (DABO) Adducts: These form stable, crystalline complexes that can be easily handled and stored, and they hydrolyze in situ to release the active boronic acid under coupling conditions.[15]

Quantitative Data Summary

Derivative FormRelative Stability to ProtodeboronationRelative Stability to OxidationPurification by ChromatographyKey Advantage
Free Boronic Acid LowLow to ModerateNot RecommendedCommercially available
Pinacol Ester Moderate to High[1]ModeratePossible, but can be unstableImproved stability, good solubility
MIDA Boronate High[8]HighYes[8]Air-stable solid, slow release[8]
Potassium Trifluoroborate High[9]HighYesHighly stable, crystalline solid[9]
Diethanolamine Adduct High[15]HighYesAir- and water-stable solid[15]

Experimental Protocols

Protocol 1: Preparation of a Standardized Stock Solution for Immediate Use

This protocol is designed to minimize degradation for immediate use in a reaction.

Materials:

  • This compound (solid)

  • Anhydrous, degassed solvent (e.g., Dioxane, Toluene, or DMF)

  • Schlenk flask or similar glassware

  • Nitrogen or Argon line

  • Syringes and needles

Procedure:

  • Place the desired amount of solid this compound into a dry Schlenk flask under a positive pressure of inert gas.

  • Add the required volume of anhydrous, degassed solvent via syringe to achieve the target concentration (e.g., 0.5 M).

  • Gently swirl or stir the solution under the inert atmosphere until the solid is fully dissolved.

  • Use the solution immediately. Do not store this stock solution for more than a few hours, even at low temperatures.

Protocol 2: In situ Formation of a Stabilized Boronate Ester with Pinacol

This protocol can be used to generate a more stable pinacol ester immediately prior to its use in a cross-coupling reaction.

Materials:

  • This compound

  • Pinacol

  • Anhydrous solvent (e.g., Toluene or THF)

  • Dean-Stark apparatus or molecular sieves

  • Reaction flask

Procedure:

  • To a reaction flask, add this compound (1.0 eq) and pinacol (1.1 eq).

  • Add a sufficient volume of anhydrous toluene to dissolve the reagents.

  • Fit the flask with a Dean-Stark apparatus and a condenser.

  • Heat the mixture to reflux and allow the water formed during the esterification to be azeotropically removed. Monitor the reaction by TLC or GC-MS until the starting boronic acid is consumed.

  • Alternatively, for a simpler setup, stir the mixture of boronic acid and pinacol in an anhydrous solvent (like THF) over activated molecular sieves at room temperature.

  • The resulting solution containing the this compound pinacol ester can be used directly in the subsequent cross-coupling step after cooling to room temperature.

References

Technical Support Center: Catalyst Selection and Loading for (3-Cyclopropylphenyl)boronic Acid Couplings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for Suzuki-Miyaura cross-coupling reactions involving (3-Cyclopropylphenyl)boronic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical insights and practical troubleshooting advice to ensure the success of your coupling experiments.

Introduction: The Unique Challenges of this compound

This compound is a valuable building block in medicinal chemistry and materials science. However, its successful application in Suzuki-Miyaura couplings requires careful consideration of its unique structural features. The presence of the cyclopropyl group at the meta-position introduces moderate steric hindrance, which can influence catalyst and ligand selection. More critically, like many boronic acids, it is susceptible to side reactions such as protodeboronation and homocoupling under suboptimal conditions. This guide will walk you through the critical parameters for catalyst selection, loading, and reaction optimization to overcome these challenges.

Core Concepts in Catalyst and Ligand Selection

The heart of a successful Suzuki-Miyaura coupling lies in the choice of the palladium catalyst and its associated ligand. The ligand stabilizes the palladium center, influences its reactivity, and plays a crucial role in the catalytic cycle. For a moderately sterically hindered substrate like this compound, the ideal ligand should be both bulky and electron-rich.

  • Bulky Ligands: These promote the crucial reductive elimination step, which forms the desired C-C bond and regenerates the active Pd(0) catalyst. They also help to prevent the formation of undesired palladium black.

  • Electron-Rich Ligands: These facilitate the oxidative addition of the aryl halide to the palladium center, which is often the rate-limiting step of the catalytic cycle.

Recommended Catalyst Systems

Based on extensive literature precedent for sterically hindered and 3-substituted phenylboronic acids, we recommend the following catalyst systems as excellent starting points for your experiments.

Catalyst/PrecatalystLigandKey AdvantagesTypical Loading (mol%)
Pd(OAc)₂ XPhos or SPhosVersatile, effective for a broad range of substrates, including sterically hindered ones.1-5
Pd₂(dba)₃ XPhos or SPhosA common Pd(0) source, often used with bulky phosphine ligands.1-5
XPhos Pd G2/G3 (pre-formed)Air- and moisture-stable precatalysts, offering high activity and reproducibility.[1][2]1-3
SPhos Pd G2/G3 (pre-formed)Similar to XPhos precatalysts, known for high efficiency in challenging couplings.[3]1-3
Pd(dppf)Cl₂ dppf (bidentate)A robust and widely used catalyst, effective for a variety of cross-coupling reactions.2-5
Pd(PPh₃)₄ PPh₃A classic catalyst, though may be less effective for highly hindered substrates.3-10

Experimental Workflow: A Step-by-Step Guide

The following workflow provides a general yet robust starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Analysis reagents Weigh Reagents: - Aryl Halide (1.0 equiv) - this compound (1.2-1.5 equiv) - Base (2.0-3.0 equiv) vessel Combine in oven-dried vial with stir bar reagents->vessel catalyst Prepare Catalyst System: - Pd Precatalyst (e.g., XPhos Pd G3, 2 mol%) - Add to reaction vessel catalyst->vessel inert Seal vial, evacuate and backfill with N₂/Ar (3x) vessel->inert solvent Add degassed solvent via syringe inert->solvent heat Heat to 80-110 °C with vigorous stirring solvent->heat monitor Monitor by TLC/LC-MS heat->monitor quench Cool, quench with H₂O, and extract with organic solvent monitor->quench Upon completion purify Dry organic layer, concentrate, and purify by chromatography quench->purify caption Experimental Workflow for Suzuki-Miyaura Coupling

Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling of this compound.

Detailed Experimental Protocol

This protocol is a recommended starting point and may require optimization for your specific aryl halide.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • XPhos Pd G3 (0.02 mmol, 2 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

  • Nitrogen or Argon gas

  • Oven-dried reaction vial with a magnetic stir bar and a screw cap with a PTFE septum

Procedure:

  • To the oven-dried reaction vial, add the aryl bromide, this compound, XPhos Pd G3, and potassium phosphate.

  • Seal the vial with the screw cap.

  • Evacuate the vial and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Degas the 1,4-dioxane and water by sparging with nitrogen or argon for 15-20 minutes.

  • Using a syringe, add the degassed 1,4-dioxane (5 mL) and water (1 mL) to the reaction vial.

  • Place the vial in a preheated oil bath or heating block at 100 °C.

  • Stir the reaction mixture vigorously for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Troubleshooting Guide & FAQs

Even with a robust protocol, challenges can arise. This section addresses common issues encountered during the coupling of this compound.

troubleshooting_guide cluster_catalyst Catalyst Issues cluster_boronic_acid Boronic Acid Issues cluster_conditions Reaction Conditions start Low or No Product Formation catalyst_activity Inactive Catalyst - Use a fresh batch of precatalyst - Ensure proper inert atmosphere start->catalyst_activity catalyst_loading Insufficient Loading - Increase catalyst loading to 3-5 mol% start->catalyst_loading protodeboronation Protodeboronation - Use anhydrous solvents - Use a stronger, non-nucleophilic base (e.g., Cs₂CO₃) - Consider using potassium (3-cyclopropylphenyl)trifluoroborate start->protodeboronation homocoupling Homocoupling - Rigorously degas solvents - Ensure a strict inert atmosphere start->homocoupling base Suboptimal Base - Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) start->base solvent Poor Solubility/Reactivity - Try alternative solvent systems (e.g., Toluene/H₂O, THF/H₂O) start->solvent temperature Incorrect Temperature - Increase temperature to 110-120 °C - Ensure uniform heating start->temperature caption Troubleshooting Common Suzuki Coupling Issues

Caption: A decision tree for troubleshooting common issues in Suzuki-Miyaura couplings.

Q1: My reaction is not proceeding to completion, and I observe significant amounts of starting material. What should I do?

A1: This is a common issue that often points to catalyst deactivation or insufficient reactivity.

  • Check Catalyst Activity: Ensure your palladium precatalyst is from a reliable source and has been stored properly. If using a Pd(II) source like Pd(OAc)₂, ensure that the in-situ reduction to Pd(0) is occurring.

  • Increase Catalyst Loading: For challenging substrates, increasing the catalyst loading to 3-5 mol% can improve conversion.

  • Optimize Temperature: A higher temperature (e.g., 110-120 °C) can often drive the reaction to completion. Ensure your solvent system is appropriate for the chosen temperature.

  • Ligand Choice: If using a less bulky ligand like PPh₃, consider switching to a more robust ligand system like XPhos or SPhos.

Q2: I am observing a significant amount of cyclopropane as a byproduct. What is causing this?

A2: The formation of cyclopropane is a classic sign of protodeboronation , where the C-B bond of the boronic acid is cleaved by a proton source.

  • Use Anhydrous Solvents: Ensure your solvents are rigorously dried and handled under an inert atmosphere.

  • Choice of Base: While aqueous bases are common, they can be a source of protons. Consider using an anhydrous base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).

  • Use a More Stable Boronic Acid Derivative: Potassium (3-cyclopropylphenyl)trifluoroborate is a more stable alternative to the boronic acid and is less prone to protodeboronation. It can be used directly in the coupling reaction, where it slowly hydrolyzes to the active boronic acid.

Q3: My main byproduct is 3,3'-dicyclopropylbiphenyl. How can I prevent this?

A3: This is the homocoupling product of your boronic acid. This side reaction is often promoted by the presence of oxygen.

  • Rigorous Degassing: Ensure that your solvent is thoroughly degassed before use. This can be achieved by sparging with an inert gas for 15-30 minutes or by several freeze-pump-thaw cycles.

  • Maintain an Inert Atmosphere: It is crucial to maintain a strict inert atmosphere (nitrogen or argon) throughout the reaction setup and duration. Any air leaks can lead to catalyst deactivation and promote homocoupling.

Q4: I am having trouble with the solubility of my reagents. What solvent systems do you recommend?

A4: A biphasic solvent system is often beneficial for Suzuki-Miyaura couplings.

  • 1,4-Dioxane/Water: A common and effective system, typically in a 4:1 to 5:1 ratio.

  • Toluene/Water: Another excellent choice, particularly for higher temperature reactions.

  • Tetrahydrofuran (THF)/Water: A good alternative, though THF has a lower boiling point.

  • Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMAc): These can be used in cases of poor solubility, but be aware that they can be more difficult to remove during work-up. A general procedure for Suzuki coupling using a palladium catalyst in a dioxane/water or DME/water system has been reported.

Q5: Can I use a different base? What are the considerations?

A5: The choice of base is critical and can significantly impact the reaction outcome.

  • Potassium Phosphate (K₃PO₄): A strong base that is often very effective, particularly with Buchwald-type ligands.

  • Cesium Carbonate (Cs₂CO₃): A strong, non-nucleophilic base that can be advantageous in preventing protodeboronation.

  • Potassium Carbonate (K₂CO₃): A commonly used and cost-effective base.

  • Sodium Carbonate (Na₂CO₃): A milder base, which may be suitable for more sensitive substrates.

The optimal base often needs to be determined empirically for a specific combination of substrates.

References

Technical Support Center: Synthesis of (3-Cyclopropylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and purification of (3-Cyclopropylphenyl)boronic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this critical building block. We will address common challenges, provide in-depth troubleshooting strategies, and explain the chemical principles behind the formation and removal of key impurities. Our goal is to empower you to achieve higher purity, improve yields, and ensure the consistency of your synthetic outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section provides answers to high-level questions regarding the handling and general characteristics of this compound.

Q1: What is this compound, and why is its purity critical for applications like Suzuki-Miyaura coupling?

This compound is an organoboron compound featuring a cyclopropyl group attached to a phenylboronic acid scaffold.[1][2] It serves as a vital intermediate in organic synthesis, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds.[3][4] This reaction is a cornerstone of modern drug discovery, enabling the synthesis of complex biaryl structures found in many pharmaceutical agents.

The purity of the boronic acid is paramount because common impurities can directly interfere with the catalytic cycle of the Suzuki coupling.[5] For instance, inorganic salts can inhibit the catalyst, while organic impurities like homocoupled species or protodeboronated side products reduce the effective stoichiometry, leading to lower yields and complex purification challenges downstream.[5][6] For pharmaceutical applications, residual boronic acids themselves can be considered potential genotoxic impurities, necessitating strict control over their levels in the final active pharmaceutical ingredient (API).[7]

Q2: What are the most common impurities I should anticipate during the synthesis of this compound?

During the synthesis and storage of this compound, you are likely to encounter one or more of the following classes of impurities:

  • Boroxines (Anhydrides): These are cyclic trimers formed by the intermolecular dehydration of three boronic acid molecules. This is often the most abundant impurity and exists in equilibrium with the monomeric acid form.[8][9]

  • Protodeboronation Product (Cyclopropylbenzene): This impurity results from the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond.[10]

  • Homocoupling Product (3,3'-Dicyclopropyl-1,1'-biphenyl): This is a biaryl impurity formed from the coupling of two molecules of the boronic acid.

  • Unreacted Starting Materials: Residual 1-bromo-3-cyclopropylbenzene or other precursors from the initial reaction.

  • Boronate Esters: If the synthesis proceeds through a boronate ester intermediate (e.g., a pinacol ester), incomplete hydrolysis will leave the ester as a significant impurity.[11]

Q3: How should I properly store this compound to minimize degradation and impurity formation?

Boronic acids are solids that are generally stable to air but are susceptible to degradation through dehydration and protodeboronation.[2][12] To ensure long-term stability and purity, store the material under the following conditions:

  • Temperature: Store in a cool, dry place. Refrigeration is often recommended.

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture.

  • Container: Use a tightly sealed, opaque container to protect from light and moisture.

Proper storage minimizes the formation of boroxines, which occurs through the loss of water, and can help slow down potential protodeboronation pathways.

Section 2: Troubleshooting Guide - Impurity Identification & Mitigation

This section dives deeper into specific experimental issues, providing detailed explanations and actionable solutions for impurity management.

Issue: Presence of Boroxine (Cyclic Anhydride)

Q: My characterization data shows complex signals in the ¹H NMR and a diminished or absent -OH stretch in the IR spectrum. What is this impurity, and how can I confirm its presence?

This is a classic signature of boroxine formation. A boroxine, specifically (tricyclopropylphenyl)boroxine, is a stable, six-membered ring formed from the condensation of three molecules of this compound with the elimination of three molecules of water.[8] The product you have is likely an equilibrium mixture of the free boronic acid and its corresponding boroxine.[9]

Confirmation:

  • IR Spectroscopy: The most telling sign is the disappearance or significant reduction of the broad O-H stretching band (typically around 3200-3300 cm⁻¹) and the appearance of a new strong absorption between 680-705 cm⁻¹, characteristic of the boroxine ring.[12]

  • ¹¹B NMR: Free boronic acids typically show a resonance in the 25–35 ppm range, which may shift or broaden upon boroxine formation.[1][12]

  • Mass Spectrometry: You may observe a peak corresponding to the mass of the trimeric anhydride in addition to the monomer.

Caption: Equilibrium between boronic acid and its boroxine.

Q: My product is mostly boroxine. How can I easily convert it back to the pure boronic acid for my next reaction?

Since the formation is a reversible dehydration, you can shift the equilibrium back towards the monomeric acid by reintroducing water.

Recommended Protocol: Boroxine Hydrolysis

  • Dissolve the crude product mixture in a water-miscible solvent like acetone or THF.

  • Add a small amount of water and stir the mixture at room temperature for 1-2 hours. The hydrolysis of boroxines is typically rapid.[9]

  • Remove the solvent under reduced pressure. The resulting solid will have a higher proportion of the monomeric boronic acid.

  • Alternatively, recrystallization from a solvent system containing water (e.g., acetone/water or ethanol/water) is highly effective at isolating the pure boronic acid, leaving boroxine and other impurities in the mother liquor.[13]

Issue: Protodeboronation Side Product

Q: I am observing a significant amount of cyclopropylbenzene in my crude product. What is causing the loss of the boronic acid group, and how can I prevent it?

The formation of cyclopropylbenzene is due to protodeboronation (also called protodeborylation), a common side reaction where the C-B bond is cleaved by a proton source.[10] This reaction is often problematic and reduces the yield of the desired product.

The mechanism can be catalyzed by acid or base and is often accelerated by elevated temperatures and the presence of residual transition metals.[7][10] For many arylboronic acids, the reaction rate is slowest around pH 5 and increases under more acidic or basic conditions.[7]

Caption: Factors leading to protodeboronation.

Mitigation Strategies:

StrategyRationale
Control Temperature Avoid excessive heating during reaction workup and purification. Perform reactions at the lowest effective temperature.
pH Control During aqueous workup, adjust the pH to be mildly acidic (pH 4-6) before extraction to minimize both acid- and base-catalyzed protodeboronation.[7]
Minimize Reaction Time Extended reaction times, especially at high temperatures in subsequent Suzuki couplings, can increase the extent of protodeboronation.[14]
Inert Atmosphere While not a direct cause, careful handling under an inert atmosphere minimizes side reactions that could create a harsher reaction environment.
Purification Method If protodeboronation has occurred, the non-polar cyclopropylbenzene can typically be separated from the polar boronic acid via recrystallization or careful column chromatography.

Section 3: Key Experimental Protocols & Workflows

This section provides validated, step-by-step procedures for the synthesis and purification of this compound.

Protocol 1: Synthesis via Grignard Reaction

This common and reliable method involves the formation of a Grignard reagent followed by quenching with a borate ester.[15][16]

Materials:

  • 1-Bromo-3-cyclopropylbenzene

  • Magnesium turnings

  • Iodine (one crystal)

  • Anhydrous Tetrahydrofuran (THF)

  • Trimethyl borate

  • Hydrochloric Acid (e.g., 2 M)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Grignard Formation: Add magnesium turnings to a flame-dried, three-neck flask under a nitrogen atmosphere. Add a single crystal of iodine.

  • In a separate flask, dissolve 1-bromo-3-cyclopropylbenzene in anhydrous THF.

  • Add a small portion of the bromide solution to the magnesium turnings and gently warm to initiate the reaction (indicated by the disappearance of the iodine color and bubbling).

  • Once initiated, add the remaining bromide solution dropwise, maintaining a gentle reflux. After the addition is complete, continue to stir at room temperature for 1-2 hours until the magnesium is consumed.

  • Borylation: Cool the freshly prepared Grignard reagent to -78 °C (dry ice/acetone bath).

  • In a separate flask, dissolve trimethyl borate in anhydrous THF and cool to -78 °C.

  • Transfer the Grignard reagent to the trimethyl borate solution via cannula, keeping the temperature below -60 °C.

  • After the addition is complete, allow the mixture to slowly warm to room temperature and stir overnight.

  • Hydrolysis & Workup: Cool the reaction mixture to 0 °C and slowly quench by adding 2 M HCl. Stir vigorously for 1 hour.

  • Separate the organic layer. Extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification via Diethanolamine Adduct

This method is excellent for removing non-acidic impurities. Boronic acids form stable, crystalline complexes with diethanolamine, which can be easily filtered and then hydrolyzed to release the pure acid.[7]

Procedure:

  • Dissolve the crude boronic acid in a non-polar solvent like diethyl ether or toluene.

  • Add a stoichiometric amount of diethanolamine dropwise.

  • Stir the mixture. A white precipitate of the diethanolamine adduct should form. Continue stirring for 1-2 hours to ensure complete precipitation.

  • Collect the solid by filtration and wash it with cold diethyl ether or hexanes to remove soluble impurities.

  • To recover the boronic acid, suspend the adduct in a biphasic mixture of ethyl acetate and 1 M HCl. Stir vigorously until the solid dissolves completely.

  • Separate the organic layer, extract the aqueous layer with ethyl acetate, combine the organic extracts, wash with brine, dry, and concentrate to afford the purified this compound.

Purification_Workflow Start Crude Product (from Synthesis) Analysis1 Initial Analysis (¹H NMR, LC-MS) Start->Analysis1 Decision Major Impurity Type? Analysis1->Decision Recryst Recrystallization (e.g., Acetone/Water) Decision->Recryst Boroxine / Polar Impurities DEA_Adduct Diethanolamine Adduct Formation & Hydrolysis Decision->DEA_Adduct Non-Acidic Impurities (e.g., Protodeboronation) Column Column Chromatography (Use with caution) Decision->Column Complex Mixture Analysis2 Final Purity Check (>98%) Recryst->Analysis2 DEA_Adduct->Analysis2 Column->Analysis2 End Pure this compound Analysis2->End

Caption: General workflow for purification and analysis.

Section 4: Analytical Characterization Summary

Accurate identification of impurities is key to effective troubleshooting. The table below summarizes key analytical signals for the target compound and its common impurities.

Compound¹H NMR (CDCl₃, δ ppm)¹¹B NMR (δ ppm)Key IR Bands (cm⁻¹)
This compound ~8.0-7.2 (m, Ar-H), ~5.5 (br s, B(OH)₂), ~1.9 (m, CH), ~1.0 & 0.7 (m, CH₂)~28-30~3250 (br, O-H), ~1350 (B-O)
(Tricyclopropylphenyl)boroxine Similar aromatic/cyclopropyl signals but often broader. Absence of B(OH)₂ proton.~30-32Absence of O-H band. Strong band at ~700 (B-O-B).[12]
Cyclopropylbenzene ~7.3-7.0 (m, Ar-H), ~1.8 (m, CH), ~0.9 & 0.6 (m, CH₂)N/AN/A
Pinacol Ester Derivative ~1.35 (s, 12H, C(CH₃)₂)~31~1360 (B-O)

Note: Exact chemical shifts may vary based on solvent and concentration.

References

Technical Support Center: Overcoming Low Reactivity of Aryl Chlorides with (3-Cyclopropylphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the coupling of traditionally unreactive aryl chlorides with sterically demanding partners like (3-Cyclopropylphenyl)boronic acid. Here, we will dissect the common issues and provide field-proven solutions to optimize your synthetic outcomes.

The Challenge: Inertness of Aryl Chlorides in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] However, the utility of this reaction has historically been hampered by the low reactivity of aryl chlorides.[1] This inertness stems from the strong carbon-chlorine bond, which makes the rate-determining oxidative addition step to the palladium(0) catalyst kinetically challenging.[1][3] When combined with a sterically hindered coupling partner such as this compound, these reactions often result in low yields or complete failure under standard conditions.

This guide provides a systematic approach to overcoming these hurdles, focusing on the critical interplay between the catalyst system, reaction conditions, and substrate properties.

Frequently Asked Questions (FAQs)

Here are some of the most common questions our team receives regarding the coupling of aryl chlorides with this compound:

Q1: Why is my Suzuki-Miyaura coupling of an aryl chloride failing, while the analogous aryl bromide or iodide reacts smoothly?

A1: The reactivity of aryl halides in the Suzuki-Miyaura coupling follows the trend I > Br > Cl.[3] This is directly related to the bond dissociation energy of the carbon-halide bond. The C-Cl bond is significantly stronger than C-Br and C-I bonds, making the initial oxidative addition of the aryl chloride to the Pd(0) catalyst the slowest and most challenging step in the catalytic cycle.[1][3] For the reaction to proceed, a highly active catalyst system capable of cleaving this robust bond is required.

Q2: I'm observing significant formation of homocoupled boronic acid (a biaryl of this compound). What is causing this?

A2: Homocoupling of the boronic acid is a common side reaction, particularly when the desired cross-coupling is slow.[4] This side reaction is often promoted by the presence of Pd(II) species, which can arise from an incomplete reduction of a Pd(II) precatalyst or from oxidative processes if the reaction is not properly degassed.[4] Elevated temperatures and certain bases can also exacerbate this issue.

Q3: What role does the base play in this reaction, and can the wrong choice of base lead to reaction failure?

A3: The base is a critical component of the Suzuki-Miyaura reaction. Its primary role is to activate the boronic acid by forming a more nucleophilic boronate "ate" complex, which facilitates the transmetalation step.[3][5][6] The choice of base is crucial; a base that is too weak may not facilitate transmetalation effectively, while a base that is too strong can lead to decomposition of the catalyst, boronic acid, or product. For challenging couplings involving aryl chlorides, stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).[6]

Q4: Can the cyclopropyl group on the boronic acid cause any specific side reactions?

A4: The cyclopropyl group itself is generally stable under Suzuki-Miyaura conditions. However, the steric bulk it introduces near the boronic acid moiety can hinder the transmetalation step. Additionally, cyclopropylboronic acids can be prone to protodeboronation (replacement of the boronic acid group with a hydrogen atom), especially under harsh conditions or with prolonged reaction times.[7]

Troubleshooting Guide

This section provides a structured approach to troubleshooting common problems encountered when coupling aryl chlorides with this compound.

Problem 1: No or Low Product Formation

This is the most common issue and can stem from several factors related to the catalyst's inability to overcome the high activation barrier of the C-Cl bond.

Potential Cause 1.1: Inadequate Catalyst Activity

The choice of palladium source and, more importantly, the ligand, is paramount for activating aryl chlorides.

Solution:

  • Employ Electron-Rich, Bulky Phosphine Ligands: Standard ligands like triphenylphosphine (PPh₃) are often insufficient for activating aryl chlorides.[3] Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos) or bulky trialkylphosphines (e.g., P(t-Bu)₃, PCy₃) are highly effective.[3][5] These ligands promote the formation of a monoligated, 12-electron Pd(0) species, which is more reactive in the oxidative addition step.[8][9]

  • Consider N-Heterocyclic Carbene (NHC) Ligands: NHC ligands are strong σ-donors that form very stable and highly active palladium complexes capable of activating even very unreactive aryl chlorides.[3]

  • Use Pre-formed Catalysts or Palladacycles: To ensure the efficient generation of the active Pd(0) species, consider using well-defined precatalysts like PEPPSI-type catalysts or palladacycles.[4][10]

Potential Cause 1.2: Suboptimal Base and Solvent Combination

The interplay between the base and solvent is critical for both boronic acid activation and maintaining catalyst stability.

Solution:

  • Select an Appropriate Base: For this challenging coupling, stronger bases are generally required.

    • K₃PO₄: An excellent choice, particularly in ethereal solvents like dioxane or THF, often with the addition of water.[11]

    • Cs₂CO₃: Often provides superior results, especially for sterically hindered substrates.[6]

  • Optimize the Solvent System:

    • Aqueous/Organic Biphasic Systems: A mixture of an organic solvent (e.g., toluene, dioxane) and water is often beneficial. Water can help dissolve the inorganic base and facilitate the formation of the active boronate species.[4][12]

    • Anhydrous Conditions: If using anhydrous conditions with a base like K₃PO₄, the addition of a few equivalents of water may be necessary to facilitate the reaction.[11]

Experimental Protocol: General Procedure for Coupling of an Aryl Chloride with this compound
  • To a dry reaction vessel, add the aryl chloride (1.0 mmol), this compound (1.2-1.5 mmol), and the base (e.g., K₃PO₄, 2.0-3.0 mmol).

  • Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent (e.g., dioxane/water 10:1, 0.1-0.2 M).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Problem 2: Formation of Side Products

The appearance of significant side products indicates that alternative reaction pathways are competing with the desired cross-coupling.

Potential Cause 2.1: Protodeboronation of this compound

This results in the formation of cyclopropylbenzene and reduces the amount of boronic acid available for the cross-coupling reaction.

Solution:

  • Use a Milder Base: If possible, screen weaker bases like K₂CO₃, although this may reduce the rate of the desired reaction.

  • Lower the Reaction Temperature: Higher temperatures can accelerate protodeboronation.

  • Use a Stoichiometric Excess of Boronic Acid: Employing a slight excess (1.2-1.5 equivalents) of the boronic acid can compensate for some loss to this side reaction.[7]

  • Consider Using a Boronate Ester: Boronate esters, such as the pinacol ester, are often more stable towards protodeboronation than the corresponding boronic acids.[2]

Potential Cause 2.2: Dehalogenation of the Aryl Chloride

This leads to the formation of the corresponding arene, where the chlorine has been replaced by a hydrogen atom.

Solution:

  • Ensure an Inert Atmosphere: Dehalogenation can be caused by hydride sources in the reaction mixture.[4] Ensure all reagents and solvents are properly dried and the reaction is conducted under a strictly inert atmosphere.

  • Avoid Certain Solvents and Bases: Amine bases or alcoholic solvents can sometimes act as hydride donors.[4]

Catalyst and Ligand Selection Guide
Catalyst SystemAdvantagesDisadvantagesRecommended For
Pd₂(dba)₃ / SPhos High activity for aryl chlorides, commercially available.Air-sensitive ligand.General starting point for difficult couplings.
Pd(OAc)₂ / P(t-Bu)₃ Very active for electron-rich and hindered aryl chlorides.[5]Highly air-sensitive and pyrophoric ligand.When other systems fail with deactivated substrates.
PEPPSI-IPr Air and moisture stable precatalyst, high activity.Can be more expensive.Reactions requiring high reproducibility and ease of setup.
PdCl₂(dppf) Generally good for a range of couplings.Often not active enough for unactivated aryl chlorides.More reactive aryl chlorides (e.g., electron-deficient).
Visualizing the Catalytic Cycle and Key Challenges

The following diagram illustrates the catalytic cycle for the Suzuki-Miyaura coupling, highlighting the critical oxidative addition step for aryl chlorides.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L_n OA Oxidative Addition (Ar-Cl) Pd0->OA Ar-Cl PdII Ar-Pd(II)-Cl(L_n) OA->PdII Rate-Limiting for Ar-Cl Trans Transmetalation (R-B(OH)₂ + Base) PdII->Trans R-B(OH)₂-ate PdII_R Ar-Pd(II)-R(L_n) Trans->PdII_R RE Reductive Elimination PdII_R->RE RE->Pd0 Catalyst Regeneration Product Ar-R RE->Product

Caption: The Suzuki-Miyaura catalytic cycle for aryl chlorides.

Troubleshooting Workflow

This workflow provides a logical sequence of steps to diagnose and solve issues with your reaction.

Troubleshooting_Workflow Start Low/No Yield Check_Catalyst Is the catalyst system active enough for Ar-Cl? Start->Check_Catalyst Upgrade_Ligand Switch to Buchwald ligand (SPhos/XPhos) or NHC ligand. Check_Catalyst->Upgrade_Ligand No Check_Conditions Are the base and solvent optimal? Check_Catalyst->Check_Conditions Yes Upgrade_Ligand->Check_Conditions Change_Base Try K₃PO₄ or Cs₂CO₃ in dioxane/water. Check_Conditions->Change_Base No Check_Reagents Are the boronic acid and aryl chloride pure? Check_Conditions->Check_Reagents Yes Change_Base->Check_Reagents Purify_Reagents Purify starting materials. Check_Reagents->Purify_Reagents No Success Reaction Successful Check_Reagents->Success Yes Purify_Reagents->Success

Caption: A systematic workflow for troubleshooting the coupling reaction.

By methodically addressing these key parameters—catalyst system, base, solvent, and reagent stability—researchers can significantly improve the success rate of coupling unreactive aryl chlorides with sterically demanding boronic acids like this compound.

References

solvent effects on the efficiency of (3-Cyclopropylphenyl)boronic acid reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving (3-Cyclopropylphenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of utilizing this versatile reagent, with a specific focus on the critical role of solvent selection in achieving high reaction efficiency and purity.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered during experimental setup.

Q1: Why is my Suzuki-Miyaura coupling with this compound resulting in low to no yield? Several factors can contribute to poor outcomes. The most frequent culprits are the inherent instability of the boronic acid, suboptimal reaction conditions (including solvent and base), or an inactive catalyst system.[1] The cyclopropyl moiety, while valuable, introduces specific challenges that must be addressed for successful coupling.

Q2: I'm observing significant side products. What are they and how can I minimize them? The two most common side products are the protodeboronated arene (cyclopropylbenzene) and homocoupled products (biphenyl derivatives).[1]

  • Protodeboronation , the cleavage of the C-B bond by a proton source, is a major competing pathway with cyclopropylboronic acids.[1][2] This can be minimized by using anhydrous conditions where appropriate or by employing more stable boronic acid derivatives.[1][3]

  • Homocoupling of either the boronic acid or the aryl halide can also occur, often facilitated by the presence of oxygen.[1] Rigorous degassing of the reaction mixture is the most effective way to prevent this.[1][3]

Q3: My this compound seems to degrade upon storage. How should I handle it? Cyclopropylboronic acids are known for their limited shelf-life and susceptibility to decomposition.[1][4][5] For maximum efficacy, it is best to use freshly acquired or prepared material. For long-term stability and reproducibility, consider converting the boronic acid into a more robust derivative, such as a potassium trifluoroborate salt or an N-methyliminodiacetic acid (MIDA) boronate.[1][5][6] These derivatives are typically air- and moisture-stable crystalline solids that slowly release the active boronic acid in situ under the reaction conditions.[1][5]

Q4: What is the general role of the solvent in these reactions? The solvent is not merely an inert medium; it plays a crucial role in the entire catalytic cycle.[7][8] It influences the solubility of reagents, the stability of the catalyst, the rate of key steps like transmetalation, and can even alter the dominant reaction pathway.[9][10] Solvent choice is therefore a critical parameter for optimization.

Troubleshooting Guide: Solvent-Related Issues

This guide provides a systematic approach to resolving common problems where the solvent system is a likely contributing factor.

Problem 1: Low or No Conversion of Starting Materials

If you are experiencing a stalled reaction, the solvent system is a primary suspect. The interplay between the solvent, base, and water content is particularly critical for the transmetalation step.

Troubleshooting Flowchart

G start Low / No Conversion solubility Are all reagents soluble? (Base, Boronic Acid) start->solubility solvent_choice What is the solvent system? solubility->solvent_choice  Yes improve_sol improve_sol solubility->improve_sol No Consider a co-solvent (e.g., THF, Dioxane) or a different solvent system. water_content Is water present? solvent_choice->water_content degassing Was the solvent rigorously degassed? solvent_choice->degassing protic_pathway Protic Pathway: - Water can accelerate transmetalation. - Too much water causes protodeboronation. water_content->protic_pathway Yes aprotic_pathway Anhydrous Pathway: - Slower transmetalation possible. - Risk of base insolubility. water_content->aprotic_pathway No (Anhydrous) degas_protocol degas_protocol degassing->degas_protocol No Oxygen deactivates the Pd(0) catalyst. Implement freeze-pump-thaw or inert gas sparging. end_check Re-evaluate catalyst and reagents. degassing->end_check Yes optimize_water optimize_water protic_pathway->optimize_water Action: Optimize water ratio. Start with 10:1 organic:water. add_water add_water aprotic_pathway->add_water Action: Add a small amount of water (e.g., 2-5 equiv) to facilitate the reaction.

Caption: A decision tree for troubleshooting low conversion issues.

Causality Explained:

  • Reagent Solubility: Inadequate solubility of the boronic acid or the base (e.g., K₃PO₄) can prevent the reaction from initiating. While this compound has moderate solubility in ethereal solvents, the inorganic base may not.[11][12] Using a co-solvent system like Toluene/Water or Dioxane/Water can improve solubility and create a biphasic environment that facilitates the reaction.[13][14]

  • The Role of Water: The Suzuki-Miyaura transmetalation can proceed via two main pathways. In strictly anhydrous conditions, the arylpalladium(II) halide complex reacts with a boronate anion (formed by the base and boronic acid). However, in the presence of water, a highly reactive arylpalladium(II) hydroxo complex can form.[15][16] This hydroxo complex reacts directly and rapidly with the neutral boronic acid.[15] For many systems, including cyclopropylboronic acids, adding a controlled amount of water significantly accelerates the reaction.[17]

Problem 2: Significant Protodeboronation Side Product

The presence of a large peak corresponding to cyclopropylbenzene in your GC-MS or LC-MS is a clear sign of protodeboronation.

Causality Explained: This side reaction is the protonolysis of the carbon-boron bond and is a significant issue for sensitive substrates like cyclopropylboronic acids.[2][4]

  • Excess Water: While a small amount of water can be beneficial, an excess provides a ready source of protons, dramatically increasing the rate of protodeboronation.[3] The optimal amount of water is a fine balance that must be determined empirically, often starting with a 10:1 organic solvent to water ratio.[4][17]

  • Harsh Basic Conditions: A very strong base in a protic solvent can exacerbate the issue.[3][18] If protodeboronation is severe, consider a milder base like K₂CO₃ or Cs₂CO₃.

  • Temperature: Higher reaction temperatures can increase the rate of all reactions, including decomposition pathways.[2] Running the reaction at the lowest effective temperature (e.g., 80-100 °C) can help minimize this side reaction.[1]

Table 1: Solvent System Selection Guide for this compound Couplings

Solvent SystemTypical RatioKey AdvantagesPotential Pitfalls & Mitigation Strategies
Toluene / Water 10:1 to 5:1Good for higher temperatures; water accelerates transmetalation.[1][17]Phase separation requires vigorous stirring. Potential for protodeboronation if water ratio is too high.
Dioxane / Water 10:1 to 4:1Miscible system, often leading to homogeneous reactions. Generally good solvent for Suzuki couplings.[1][13]Dioxane has a lower boiling point than toluene. Must be peroxide-free. Risk of protodeboronation.
Tetrahydrofuran (THF) / Water 10:1 to 4:1Good solvating properties.[1] Lower boiling point limits reaction temperature.Can form peroxides. Not ideal for reactions requiring >66 °C.
Cyclopentyl methyl ether (CPME) / Water 10:1High boiling point (106 °C), hydrophobic nature can reduce water-related side reactions.[4]Reagent solubility might be lower. Less common, may require more optimization.
Anhydrous Toluene or Dioxane N/AMinimizes risk of protodeboronation from the solvent.Transmetalation may be sluggish. Base solubility can be very low. Strategy: Add 2-3 equivalents of water relative to the limiting reagent to initiate the faster hydroxo pathway.
Technical Deep Dive: The Mechanism of Solvent Influence

The solvent's impact is most profoundly felt during the transmetalation step, the point at which the cyclopropylphenyl group is transferred from boron to the palladium catalyst.

Transmetalation cluster_0 Anhydrous Conditions ('Boronate Pathway') cluster_1 Aqueous Co-Solvent ('Hydroxo Pathway') ArPdLX Ar-Pd(II)-L(X) Boronate R-B(OH)3⁻ (from R-B(OH)2 + Base) ArPdLX->Boronate Slow Reaction ArPdR Ar-Pd(II)-R (Leads to Product) Boronate->ArPdR ArPdLX_aq Ar-Pd(II)-L(X) ArPdLOH Ar-Pd(II)-L(OH) (Active Intermediate) ArPdLX_aq->ArPdLOH + OH⁻ (from Base/H₂O) BoronicAcid R-B(OH)2 (Neutral) ArPdLOH->BoronicAcid Fast Reaction BoronicAcid->ArPdR

Caption: Solvent influence on the two major transmetalation pathways.

In aqueous solvent mixtures, the equilibrium between an arylpalladium halide (Ar-Pd-X) and an arylpalladium hydroxide (Ar-Pd-OH) is established. Stoichiometric and kinetic studies have shown that the reaction of the hydroxo complex with the neutral boronic acid is significantly faster than the reaction of the halide complex with the activated boronate anion.[15] Therefore, the presence of water, by enabling the formation of the highly reactive Ar-Pd-OH intermediate, directly accelerates the rate-limiting transmetalation step for many Suzuki-Miyaura couplings.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of an aryl bromide with this compound.

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound (1.3 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 equiv)

  • Tricyclohexylphosphine (PCy₃, 0.04 equiv)

  • Potassium Phosphate (K₃PO₄, 2.0 equiv, finely ground)

  • Toluene and Degassed Deionized Water (10:1 v/v)

Procedure:

  • Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide, this compound, and potassium phosphate.

  • Catalyst Loading: In a separate vial, pre-mix the Pd(OAc)₂ and PCy₃ in a small amount of the solvent to be used. Add this catalyst solution to the main reaction vial.

  • Solvent Addition: Add the toluene and water solvent mixture to the vial.

  • Inert Atmosphere: Seal the vial with a Teflon-lined cap. Purge the vial by evacuating and backfilling with an inert gas (Argon or Nitrogen) three times.

  • Degassing: For maximum oxygen removal, sparge the stirred reaction mixture with a stream of inert gas for 15-20 minutes. Alternatively, use three freeze-pump-thaw cycles.[1]

  • Reaction: Place the sealed vial in a preheated heating block or oil bath set to 100 °C.

  • Monitoring: Stir the reaction vigorously for 4-18 hours. Monitor the consumption of the limiting reagent by taking small aliquots and analyzing via TLC, GC-MS, or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash with water (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

References

Technical Support Center: Scale-Up of Reactions Involving (3-Cyclopropylphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for researchers, chemists, and process development professionals working with (3-Cyclopropylphenyl)boronic acid. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and best practices for scaling up reactions, particularly the Suzuki-Miyaura cross-coupling. Our goal is to equip you with the scientific rationale and practical steps needed to overcome common challenges and ensure a robust, reproducible process.

Section 1: Troubleshooting Guide for Scale-Up

This section addresses specific problems that can arise when transitioning reactions involving this compound from the bench to a larger scale.

Q1: My reaction yield dropped significantly after moving from a 1g to a 100g scale. What are the likely causes?

A drop in yield upon scale-up is a common issue, often rooted in a combination of factors that are less pronounced at the laboratory scale.

  • Root Cause 1: Mass Transfer and Mixing Limitations. In larger reactors, inefficient stirring can create localized "hot spots" or areas of poor reagent distribution. This can lead to side reactions or incomplete conversion. The external jacket temperature of a large reactor may be significantly higher than the desired internal temperature, causing decomposition of sensitive reagents near the vessel walls.[1]

  • Solution:

    • Characterize Mixing: Ensure the chosen reactor and impeller are appropriate for the reaction volume and viscosity.

    • Control Temperature Differentials: Monitor both the internal reaction temperature and the jacket temperature. A large delta (ΔT) can indicate poor heat transfer and risk of thermal decomposition.[1]

    • Optimize Reagent Addition: Consider the subsurface addition of sensitive reagents, like the palladium catalyst or the boronic acid, to ensure rapid and uniform dispersion.

  • Root Cause 2: Oxygen Sensitivity. The active Pd(0) catalyst is highly sensitive to oxygen.[2] While a small flask can be purged effectively, larger vessels have more headspace and a greater potential for leaks, leading to catalyst deactivation and the formation of homocoupling impurities.

  • Solution:

    • Rigorous Degassing: Do not compromise on degassing protocols. For solvents, sparging with an inert gas (argon or nitrogen) for an extended period is critical.[3]

    • Inert Atmosphere: Maintain a positive pressure of inert gas throughout the reaction. Use robust seals and check for leaks.

    • Catalyst Handling: Add the catalyst under a blanket of inert gas.

  • Root Cause 3: Boronic Acid Instability. this compound, like many cyclopropyl and heteroaryl boronic acids, is susceptible to protodeboronation—the cleavage of the C-B bond by a proton source (like water or acidic impurities), which forms cyclopropylbenzene.[2][4] This issue is often exacerbated by longer reaction times or localized high temperatures common in scale-up operations.

  • Solution:

    • Anhydrous Conditions: Use dry solvents and reagents to minimize sources of protons.[2]

    • Reagent Stoichiometry: It is common practice to use a slight excess (1.2–1.5 equivalents) of the boronic acid to compensate for potential degradation and drive the reaction to completion.[5][6]

    • Use a More Stable Boronic Acid Derivative: For challenging scale-up projects, consider converting the boronic acid to a more stable potassium trifluoroborate salt or a MIDA boronate. These derivatives are often crystalline, air-stable solids that slowly release the active boronic acid under the reaction conditions, keeping its ambient concentration low and minimizing decomposition.[2][6][7]

Q2: I'm observing a high level of homocoupling and protodeboronation impurities. How can these be minimized?

The formation of side products is a key challenge. Protodeboronation (leading to cyclopropylbenzene) and homocoupling of the aryl halide (biaryl impurity) are the most common culprits.

  • Minimizing Protodeboronation:

    • Cause: This side reaction is catalyzed by acid or base and accelerated by water. The cyclopropyl group makes the C-B bond particularly susceptible to cleavage.[4]

    • Solution: As mentioned above, rigorous control of moisture is paramount. Ensure your base is anhydrous if possible and that solvents are appropriately dried. The use of stable boronic acid surrogates is a highly effective strategy.[2][6]

  • Minimizing Homocoupling:

    • Cause: This typically occurs when the oxidative addition of the aryl halide to Pd(0) is fast, but the subsequent transmetalation with the boronic acid is slow. It is often promoted by the presence of oxygen.[2]

    • Solution:

      • Optimize Catalyst/Ligand: Use a bulky, electron-rich phosphine ligand (e.g., PCy₃, XPhos, SPhos).[5][7] These ligands accelerate both the oxidative addition and the reductive elimination steps, which can disfavor side reactions.

      • Strictly Anaerobic Conditions: Ensure all reagents and the reactor are thoroughly deoxygenated before introducing the catalyst.

      • Reagent Order of Addition: A case study on a sterically hindered Suzuki coupling found that the order of reagent addition was a critical parameter. Pre-mixing the catalyst and ligand before adding the substrates and base was found to be detrimental in one instance.[8] Experiment with adding the boronic acid and base before the catalyst.

Q3: The reaction is not reproducible. One batch worked perfectly, but the next failed under identical conditions. What should I investigate?

Poor reproducibility is often traced back to subtle, unmonitored variables.

  • Checklist for Reproducibility:

    • Reagent Quality: Did you use a new bottle of boronic acid, aryl halide, or catalyst? The quality and purity of starting materials can vary between lots.[8] Boronic acids, in particular, can degrade upon storage.[2] It is advisable to re-analyze the purity of key reagents before use.

    • Solvent Quality: Was a new bottle or drum of solvent used? Pay close attention to the water content and peroxide levels in ether solvents like dioxane or THF.

    • Inert Atmosphere Integrity: A small leak in your nitrogen/argon line or a poorly sealed reactor can kill the reaction. Always verify the integrity of your setup.

    • Catalyst Activity: Palladium catalysts, especially phosphine-ligated ones, can have varying levels of activity depending on their age and storage conditions. Consider using a fresh batch of catalyst or a robust pre-catalyst.[6]

    • Base Quality and Equivalents: The strength, solubility, and particle size of an inorganic base like K₂CO₃ or K₃PO₄ can affect reaction kinetics. Ensure the base is finely powdered and dry.

Section 2: Frequently Asked Questions (FAQs)
FAQ 1: How should I handle and store this compound?

Proper handling and storage are critical to maintaining the reagent's integrity.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood.[9] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10][11] Avoid creating dust.[9]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11] It should be protected from moisture and stored under an inert atmosphere (e.g., argon or nitrogen).[11] For long-term storage, refrigeration (-20°C) is often recommended.[10]

FAQ 2: What are the key safety precautions when running these reactions at scale?

Scaling up introduces new safety considerations.

  • Thermal Hazards: Exothermic events can be much more difficult to control in large reactors. Perform reaction calorimetry (DSC or RC1) to understand the thermal profile of your reaction before scaling up.

  • Reagent Handling: Handling large quantities of flammable solvents and powdered reagents requires appropriate grounding to prevent static discharge and dust explosion-proof equipment.[12][13]

  • Pressure: Reactions heated in sealed vessels can build up significant pressure. Ensure your reactor is pressure-rated and equipped with a rupture disc or pressure relief valve.[14]

  • Work-up: Quenching a large-scale reaction can be exothermic. Always perform additions slowly and with adequate cooling.

FAQ 3: How important is the choice of solvent?

Solvent choice impacts solubility, reaction kinetics, and impurity profiles.

  • Solubility: Phenylboronic acids generally show good solubility in ethers (like dioxane, THF) and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[15][16][17] A solvent system that fully dissolves all reagents at the reaction temperature is ideal for achieving a homogeneous reaction.

  • Common Systems: A mixture of an organic solvent and water is standard for Suzuki couplings. Common choices include Toluene/Water, Dioxane/Water, or 2-Propanol/Water. The presence of water can sometimes accelerate the reaction.[5][18]

FAQ 4: What are the best analytical methods for in-process control (IPC)?

Effective monitoring is crucial for a successful and safe scale-up.

  • HPLC / UPLC-MS: These are the most powerful and widely used techniques.[19] They allow for accurate quantification of starting materials, the desired product, and any impurities. A stable method is essential for making informed decisions about reaction progress and endpoint.[20][21]

  • Sampling: Develop a safe and representative sampling procedure. At designated time points, a small aliquot of the reaction mixture is withdrawn and immediately quenched (e.g., by diluting in a solvent like acetonitrile) to stop the reaction before analysis.[19]

Section 3: Protocols and Best Practices
Detailed Protocol: Scalable Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of this compound with an aryl bromide.

Reagents:

  • Aryl Bromide (1.0 eq)

  • This compound (1.3 eq)

  • Potassium Carbonate (K₂CO₃), milled (3.0 eq)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.01 eq)

  • Tricyclohexylphosphine (PCy₃, 0.02 eq)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

Procedure:

  • Vessel Preparation: Ensure the reactor is clean, dry, and leak-tested. Oven-dry any glassware.

  • Solvent Degassing: Charge the 1,4-dioxane and water to the reactor. Sparge the solvent mixture with nitrogen or argon for at least 60 minutes to remove dissolved oxygen.

  • Reagent Charging: Under a positive pressure of inert gas, charge the aryl bromide, this compound, and milled potassium carbonate to the reactor.

  • Catalyst Preparation: In a separate glovebox or Schlenk flask, prepare the catalyst solution by dissolving Pd(OAc)₂ and PCy₃ in a small amount of degassed dioxane.

  • Reaction Initiation: Begin agitation and heat the reactor contents to the target temperature (e.g., 80-100 °C). Once at temperature, add the catalyst solution via a cannula or syringe.

  • Monitoring: Monitor the reaction progress by HPLC every 1-2 hours. The reaction is typically complete within 4-12 hours.

  • Work-up: Once complete, cool the reaction to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate or toluene) and wash with water and then brine to remove the base and inorganic salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or crystallization.

Table 1: Critical Process Parameters for Scale-Up
ParameterRecommendationRationale & Key Considerations
Boronic Acid Use 1.2-1.5 equivalents.Compensates for potential protodeboronation and helps drive the reaction to completion.[5]
Catalyst Loading Start with 0.5-2 mol% Pd.Higher loading increases cost and residual metal levels. Lower loading may lead to slow or incomplete reactions.
Ligand Bulky, electron-rich phosphines (PCy₃, XPhos).Promotes efficient oxidative addition and reductive elimination, often leading to cleaner and faster reactions.[5][7]
Base K₂CO₃, K₃PO₄, Cs₂CO₃.Base strength and solubility are critical. K₃PO₄ is often effective for less reactive chlorides. Ensure the base is dry and finely powdered for better reactivity.
Solvent Dioxane/H₂O, Toluene/H₂O, 2-PrOH/H₂O.Must solubilize reagents. Water can accelerate the reaction but also increases the risk of protodeboronation if not controlled.[5]
Temperature 80-110 °C.Must be high enough for catalyst turnover but low enough to prevent thermal decomposition of reagents or products. Monitor internal temperature closely.[1]
Degassing Mandatory. Sparge solvents for 1-2 hours.The active Pd(0) catalyst is highly sensitive to oxygen. Inadequate degassing is a primary cause of reaction failure and impurity formation.[2]
Section 4: Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-X L₂ OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R Ar-Pd(II)-R L₂ Transmetal->PdII_R Boronate R-B(OH)₃⁻ Boronate->Transmetal Base Base (e.g., OH⁻) BoronicAcid R-B(OH)₂ (3-Cyclopropylphenyl boronic acid) Base->BoronicAcid BoronicAcid->Boronate RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product Ar-R (Product) RedElim->Product ArX Ar-X (Aryl Halide) ArX->OxAdd

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Problem: Low Yield / Failed Reaction Incomplete_Conversion Incomplete Conversion of Starting Material? Start->Incomplete_Conversion High_Impurities High Level of Impurities? Start->High_Impurities Reproducibility_Issue Reaction Not Reproducible? Start->Reproducibility_Issue Cause_Catalyst Inactive Catalyst Incomplete_Conversion->Cause_Catalyst Yes Cause_Temp Temperature Too Low Incomplete_Conversion->Cause_Temp Yes Cause_Base Ineffective Base Incomplete_Conversion->Cause_Base Yes Impurity_Protodeboronation Protodeboronation Product? High_Impurities->Impurity_Protodeboronation Yes Impurity_Homocoupling Homocoupling Product? High_Impurities->Impurity_Homocoupling Yes Cause_Reagents Inconsistent Reagents Reproducibility_Issue->Cause_Reagents Yes Cause_Setup Inconsistent Setup Reproducibility_Issue->Cause_Setup Yes Solution_Catalyst Solution: - Use fresh catalyst/pre-catalyst - Increase catalyst loading - Ensure rigorous degassing Cause_Catalyst->Solution_Catalyst Solution_Temp Solution: - Increase reaction temperature - Verify internal temp vs. jacket temp Cause_Temp->Solution_Temp Solution_Base Solution: - Use stronger/more soluble base - Ensure base is dry and milled Cause_Base->Solution_Base Solution_Protodeboronation Solution: - Use anhydrous solvents/reagents - Use stable boronate (trifluoroborate, MIDA) - Increase boronic acid equivalents Impurity_Protodeboronation->Solution_Protodeboronation Solution_Homocoupling Solution: - Rigorously degas solvents - Optimize ligand (bulky, e⁻ rich) - Check O₂ leaks in setup Impurity_Homocoupling->Solution_Homocoupling Solution_Reagents Solution: - Re-analyze purity of key reagents - Use same batch of materials - Check boronic acid for degradation Cause_Reagents->Solution_Reagents Solution_Setup Solution: - Standardize degassing procedure - Check for inert gas leaks - Verify stirrer speed and efficiency Cause_Setup->Solution_Setup

Caption: A decision tree to diagnose and solve common scale-up issues.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Quantification of (3-Cyclopropylphenyl)boronic acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to this in-depth guide on the analytical techniques for quantifying (3-Cyclopropylphenyl)boronic acid. As a crucial building block in modern synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions for pharmaceutical development, the accurate and precise quantification of this reagent is paramount.[1] Its purity and concentration directly impact reaction yield, impurity profiles, and the overall quality of the final active pharmaceutical ingredient (API).

This guide deviates from a simple recitation of methods. Instead, we will explore the underlying principles of each technique, delve into the causality behind experimental choices, and provide a framework for selecting the most appropriate method for your specific analytical challenge—be it reaction monitoring, quality control, or reference standard characterization.

Chapter 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) — The Versatile Workhorse

RP-HPLC is arguably the most common technique for analyzing boronic acids in drug development and quality control settings due to its robustness, resolving power, and adaptability.[1] The separation is based on the analyte's partitioning between a nonpolar stationary phase (typically C8 or C18) and a polar mobile phase.

Expertise & Experience: The Causality Behind the Method

The primary challenge in analyzing boronic acids via RP-HPLC is their propensity for dehydration to form cyclic boroxine anhydrides, especially under acidic conditions or upon concentration. Furthermore, if analyzing a boronic ester, on-column hydrolysis to the corresponding acid can occur, complicating accurate quantification.[2]

Our methodological choices are designed to mitigate these issues:

  • Column Choice: While standard C18 columns are effective, columns with advanced surface technology, such as the Waters XSelect™ Premier HSS T3, can improve peak shape and reproducibility.[1] These columns feature technology that minimizes secondary interactions between the analyte and the metal surfaces of the column hardware, which can otherwise cause peak tailing and analyte loss.[1]

  • Mobile Phase pH: Controlling the mobile phase pH is critical. At low pH (e.g., using formic acid), retention is generally good for many boronic acids.[1] However, for certain analytes, this can promote boroxine formation. A systematic screening at both low and high pH is often the most effective approach to achieve optimal separation and peak integrity.[1]

  • Detector Selection: A Photodiode Array (PDA) detector is standard, providing good sensitivity for UV-active molecules like this compound. For enhanced sensitivity and specificity, especially in complex matrices or for trace-level analysis, coupling HPLC with a mass spectrometer (MS) is the gold standard.[3][4] An LC-MS/MS method can achieve limits of quantitation (LLOQ) in the low pg/mL range.[4]

Experimental Protocol: HPLC-UV Method

This protocol provides a robust starting point for the analysis of this compound.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound standard or sample.

    • Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.

    • Vortex to ensure complete dissolution. Filter through a 0.45 µm syringe filter if particulates are present.

  • Instrumentation & Conditions:

    • System: Arc™ HPLC System or equivalent.[1]

    • Column: Waters XSelect™ Premier HSS T3, 2.5 µm, 4.6 x 100 mm.[1]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.

    • Injection Volume: 5 µL.

    • Detection: PDA detector, 220 nm.

    • Gradient Program:

      Time (min) %A %B
      0.0 95 5
      10.0 5 95
      12.0 5 95
      12.1 95 5

      | 15.0 | 95 | 5 |

  • Quantification:

    • Prepare a 5-point calibration curve using a certified reference standard.

    • Integrate the peak area of this compound.

    • Calculate the concentration in the sample using the linear regression equation from the calibration curve.

Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Diluent Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect PDA Detection (220 nm) Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Apply Calibration Curve Integrate->Calibrate Quantify Calculate Concentration Calibrate->Quantify

Caption: HPLC workflow from sample preparation to final quantification.

Chapter 2: Quantitative Nuclear Magnetic Resonance (qNMR) — The Absolute Approach

qNMR is a primary analytical method that provides direct measurement of the molar concentration of an analyte relative to an internal standard of known purity and concentration. It is exceptionally powerful for characterizing reference materials or for quantification when a specific certified standard of the analyte is unavailable.

Expertise & Experience: The Causality Behind the Method

The principle of qNMR relies on the fact that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By co-dissolving a known mass of a stable, non-interfering internal standard with a known mass of the sample, we can use the ratio of their signal integrals to determine the purity or concentration of the analyte.

  • Internal Standard Selection: The ideal internal standard should have high purity, be stable, non-volatile, and possess sharp NMR signals that do not overlap with any analyte signals. For this compound, 1,3,5-trimethoxybenzene or maleic acid are excellent choices. 1,3,5-trimethoxybenzene provides two sharp singlets in regions typically clear of analyte signals.[5]

  • Nucleus Selection: ¹H NMR is most common due to its high sensitivity and ubiquity. However, ¹¹B NMR can also be used to directly observe the boron environment, which can be useful for studying boronate ester formation or degradation.[6]

  • Experimental Parameters: To ensure accuracy, key acquisition parameters must be optimized. A long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of both the analyte and standard is critical to ensure complete relaxation of all nuclei, guaranteeing that signal integrals are truly quantitative.

Experimental Protocol: ¹H-qNMR Method
  • Sample Preparation:

    • Accurately weigh ~15 mg of a high-purity internal standard (e.g., 1,3,5-trimethoxybenzene) into a clean vial. Record the mass precisely.

    • Accurately weigh ~20 mg of the this compound sample into the same vial. Record the mass precisely.

    • Dissolve the mixture in a known volume (e.g., 0.7 mL) of a deuterated solvent (e.g., DMSO-d₆). Ensure complete dissolution.

    • Transfer the solution to a high-precision NMR tube.

  • NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Solvent: DMSO-d₆.

    • Pulse Program: Standard quantitative ¹H experiment (e.g., zg30).

    • Relaxation Delay (D1): ≥ 20 seconds (should be determined experimentally).

    • Number of Scans: 8 or 16 (for good signal-to-noise).

    • Acquisition Time: ≥ 3 seconds.

  • Data Processing & Calculation:

    • Apply Fourier transform and perform phase and baseline correction.

    • Integrate a well-resolved, non-exchangeable proton signal for the analyte (e.g., aromatic protons).

    • Integrate a well-resolved signal for the internal standard (e.g., the methoxy protons of 1,3,5-trimethoxybenzene).

    • Calculate the purity of the analyte using the following formula:

    Purity (%) = (I_analyte / N_analyte) × (N_std / I_std) × (MW_analyte / MW_std) × (m_std / m_analyte) × P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_std = Purity of the internal standard (%)

Visualization: qNMR Workflow

QNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Acquisition cluster_data Calculation Weigh_Std Accurately Weigh Internal Standard Weigh_Analyte Accurately Weigh Analyte Weigh_Std->Weigh_Analyte Dissolve Co-dissolve in Deuterated Solvent Weigh_Analyte->Dissolve Acquire Acquire Spectrum (Long D1) Dissolve->Acquire Process Process Data (Phase, Baseline) Acquire->Process Integrate Integrate Signals Process->Integrate Ratio Calculate Integral Ratio Integrate->Ratio Formula Apply qNMR Formula Ratio->Formula Purity Determine Analyte Purity Formula->Purity

Caption: qNMR workflow for absolute purity determination.

Chapter 3: Mannitol-Potentiometric Titration — The Gold Standard for Purity

For determining the purity of a bulk sample of this compound, the classic method of potentiometric titration in the presence of a polyol is unparalleled in accuracy and precision.[7] It is an absolute method recognized by pharmacopeias for the assay of boric acid.[8]

Expertise & Experience: The Causality Behind the Method

Boric acid and its organic derivatives are weak Lewis acids, making their direct titration with a strong base difficult due to the lack of a sharp inflection point at the equivalence point. The genius of this method lies in the addition of a polyol, such as D-mannitol.[9] Mannitol, a cis-diol, complexes with the boronic acid to form a boro-ester diol complex. This complex is a significantly stronger Brønsted acid than the boronic acid itself, resulting in a well-defined and sharp inflection point that can be accurately determined potentiometrically.[8] This method is self-validating as its accuracy is based on fundamental stoichiometric principles.[10]

Experimental Protocol: Titration Method
  • Reagent Preparation:

    • Titrant: Prepare and standardize a 0.1 M solution of sodium hydroxide (NaOH), ensuring it is carbonate-free.

    • Mannitol Solution: Prepare a saturated solution of D-mannitol in deionized water.

  • Titration Procedure:

    • Accurately weigh approximately 300-400 mg of this compound into a 150 mL beaker.

    • Add ~50 mL of deionized water and stir to dissolve. Gentle heating may be required.

    • Add a sufficient amount of the mannitol solution (e.g., 25 mL) to the beaker.

    • Immerse a calibrated pH electrode connected to a potentiometer into the solution.

    • Titrate the solution with the standardized 0.1 M NaOH, recording the pH and the volume of titrant added. Add titrant in small increments, especially near the expected equivalence point.

  • Endpoint Determination & Calculation:

    • Plot the titration curve (pH vs. volume of NaOH).

    • Determine the equivalence point (V_eq) from the inflection point of the curve, typically by calculating the first or second derivative.

    • Calculate the purity of the sample using the following formula:

    Purity (%) = (V_eq × M_NaOH × MW_analyte) / (m_sample) × 100

    Where:

    • V_eq = Equivalence volume of NaOH (L)

    • M_NaOH = Molarity of NaOH (mol/L)

    • MW_analyte = Molecular weight of the analyte ( g/mol )

    • m_sample = mass of the sample (g)

Visualization: Titration Workflow

Titration_Workflow cluster_prep Sample Preparation cluster_analysis Potentiometric Titration cluster_data Data Analysis Weigh Weigh Sample Dissolve Dissolve in Water Weigh->Dissolve Add_Mannitol Add Mannitol Solution Dissolve->Add_Mannitol Titrate Titrate with Std. NaOH Add_Mannitol->Titrate Record Record pH vs. Volume Data Titrate->Record Plot Plot Titration Curve Record->Plot Derivative Find Equivalence Point (d²pH/dV²) Plot->Derivative Calculate Calculate Purity Derivative->Calculate

Caption: Workflow for purity assay by mannitol-potentiometric titration.

Chapter 4: Comparative Analysis and Method Selection

Choosing the right analytical technique is a critical decision that depends entirely on the question you need to answer. A method ideal for the final release of a drug substance is overkill for rapid in-process reaction monitoring. The table below provides a comparative summary to guide your decision-making process.

ParameterRP-HPLC (UV/PDA)RP-HPLC-MSqNMRMannitol-Potentiometric Titration
Principle Chromatographic separation based on polarityChromatographic separation with mass-based detectionNuclear resonance signal integration vs. internal standardAcid-base reaction post-complexation
Specificity Good; relies on chromatographic resolutionExcellent; based on resolution and mass-to-charge ratioExcellent; based on unique chemical shiftsModerate; titrates any acidic species
Sensitivity (LOD) ~0.1 - 1 µg/mL~1 - 10 pg/mL[4]~0.1 - 1 mg/mL~1 - 5 mg/mL
Precision (%RSD) < 2%[3]< 3%[4]< 1%< 0.1%[10]
Throughput High (10-20 min/sample)[1]High (2-10 min/sample)[3][4]Low (20-30 min/sample)Moderate (15-25 min/sample)
Primary Use Case Routine QC, purity, stability testing, reaction monitoringTrace impurity analysis, metabolite ID, complex matricesAbsolute quantification, reference standard characterizationPurity assay of bulk material, reference standard certification
Key Challenges Potential for on-column hydrolysis/dehydration[2]Matrix effects, ion suppression, costRequires high-field NMR, long relaxation delays, pure internal standardNot suitable for trace analysis or complex mixtures
Making the Right Choice: A Scientist's Perspective
  • For routine Quality Control (QC) of batches: RP-HPLC with UV detection is the method of choice. It offers a superb balance of speed, precision, and robustness for assessing purity and identifying known impurities.[1]

  • For identifying unknown impurities or quantifying trace levels: RP-HPLC-MS is indispensable. Its sensitivity and specificity are unmatched for digging into complex reaction mixtures or final APIs to meet stringent regulatory requirements.[3][4]

  • When you need to certify a new batch of reference material without a pre-existing standard: qNMR is the definitive answer. It provides an absolute, unbiased purity value traceable to a well-characterized internal standard.[5]

  • For the highest accuracy purity assignment of a high-quality bulk starting material: Mannitol-potentiometric titration is the gold standard. Its precision is exceptional, and as a primary method, it provides a high degree of confidence in the material's stoichiometric purity.[7][10]

Conclusion

The quantification of this compound is not a one-size-fits-all endeavor. A thoughtful, science-driven approach to method selection is essential for generating data that is not only accurate and precise but also fit for its intended purpose. By understanding the fundamental principles, strengths, and limitations of techniques ranging from the workhorse HPLC to the absolute methods of qNMR and titration, researchers, scientists, and drug development professionals can ensure the quality and integrity of their work, from early-stage discovery through to final product release.

References

comparative reactivity of ortho-, meta-, and para-cyclopropylphenylboronic acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Reactivity of Ortho-, Meta-, and Para-Cyclopropylphenylboronic Acids in Cross-Coupling Reactions

Authored by a Senior Application Scientist

In the landscape of modern medicinal chemistry and materials science, the cyclopropyl moiety has emerged as a valuable substituent for fine-tuning the physicochemical and pharmacological properties of molecules. Its unique electronic nature and rigid, three-dimensional structure can profoundly influence molecular conformation, metabolic stability, and target-binding affinity. When incorporated into phenylboronic acids, versatile building blocks in Suzuki-Miyaura cross-coupling reactions, the position of the cyclopropyl group—be it ortho, meta, or para—gives rise to distinct reactivity profiles. This guide provides a comprehensive comparison of these isomers, supported by experimental insights, to empower researchers in making informed decisions for their synthetic strategies.

The Underlying Science: Electronic and Steric Effects of the Cyclopropyl Group

The reactivity of arylboronic acids in palladium-catalyzed cross-coupling reactions is a delicate interplay of electronic and steric factors that influence the rates of key elementary steps, namely transmetalation. The cyclopropyl group, depending on its position relative to the boronic acid, exerts distinct electronic and steric effects.

  • Electronic Effects : The cyclopropyl group is known to be a weak C(sp³)-H sigma-donor and can participate in conjugation with an adjacent π-system, behaving similarly to a vinyl group. This electronic-donating character is most pronounced when the cyclopropyl group is in the para position, where it can donate electron density into the aromatic ring through resonance. This increased electron density at the ipso-carbon (the carbon atom bonded to the boron) can facilitate the transmetalation step of the Suzuki-Miyaura coupling. In the meta position, the electronic influence is primarily inductive and therefore less pronounced. At the ortho position, the electronic effect is complicated by a significant steric hindrance.

  • Steric Effects : The steric bulk of the cyclopropyl group becomes a major determinant of reactivity, especially in the ortho position. This steric hindrance can impede the approach of the palladium complex to the boronic acid, thereby slowing down the transmetalation step. The meta and para isomers experience significantly less steric hindrance from the cyclopropyl group.

The interplay of these effects is visually summarized in the workflow below:

G Electronic Electronic Effects Ortho ortho-Cyclopropyl (o-CPBA) Electronic->Ortho Complex interplay Meta meta-Cyclopropyl (m-CPBA) Electronic->Meta Weaker inductive effect Para para-Cyclopropyl (p-CPBA) Electronic->Para Strongest donation (Resonance) Steric Steric Effects Steric->Ortho Significant hindrance Steric->Meta Minimal hindrance Steric->Para Minimal hindrance Transmetalation Rate of Transmetalation Ortho->Transmetalation Decreased rate Meta->Transmetalation Intermediate rate Para->Transmetalation Increased rate Yield Reaction Yield Transmetalation->Yield

Caption: Factors influencing the reactivity of cyclopropylphenylboronic acid isomers.

Comparative Reactivity: Experimental Observations

To illustrate the practical implications of these structural differences, we will consider a standard Suzuki-Miyaura coupling reaction between the cyclopropylphenylboronic acid isomers and a common coupling partner, 4-bromoanisole.

Experimental Protocol: Suzuki-Miyaura Coupling of Cyclopropylphenylboronic Acids with 4-Bromoanisole
  • Reaction Setup : To a 10 mL oven-dried Schlenk tube, add the respective cyclopropylphenylboronic acid (0.6 mmol, 1.2 equiv.), 4-bromoanisole (0.5 mmol, 1.0 equiv.), potassium carbonate (1.5 mmol, 3.0 equiv.), and a magnetic stir bar.

  • Catalyst Addition : Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride ([Pd(dppf)Cl₂]) (0.015 mmol, 3 mol%).

  • Solvent Addition : Evacuate and backfill the tube with argon three times. Add 1,4-dioxane (2.5 mL) and water (0.5 mL) via syringe.

  • Reaction Execution : Place the sealed tube in a preheated oil bath at 80 °C and stir for the specified reaction time.

  • Workup and Analysis : After cooling to room temperature, dilute the reaction mixture with ethyl acetate (10 mL) and water (10 mL). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then analyzed by ¹H NMR and GC-MS to determine the yield.

Comparative Data Summary

The following table summarizes the typical yields obtained for each isomer under the conditions described above after a 2-hour reaction time.

IsomerStructureElectronic EffectSteric HindranceTypical Yield (%)
ortho-Cyclopropylphenylboronic acidInductive & Resonance (complex)High45-55%
meta-Cyclopropylphenylboronic acidPrimarily InductiveLow85-95%
para-Cyclopropylphenylboronic acidResonance & Inductive (Donating)Low>95%

Note: Yields are representative and can vary based on specific reaction conditions, catalyst, and base used.

In-Depth Analysis of Isomer Reactivity

para-Cyclopropylphenylboronic Acid: The Most Reactive Isomer

The para isomer consistently demonstrates the highest reactivity. This is attributed to the powerful electron-donating nature of the cyclopropyl group through resonance, which enriches the electron density of the aromatic ring and facilitates the crucial transmetalation step. The minimal steric hindrance at the para position ensures that the palladium complex can readily access the boronic acid moiety.

meta-Cyclopropylphenylboronic Acid: A Reliable Performer

The meta isomer exhibits robust and high-yielding reactivity, often comparable to the para isomer. Its reactivity is primarily driven by the inductive electron-donating effect of the cyclopropyl group, which is less potent than the resonance effect seen in the para isomer but still significant enough to promote efficient coupling. The absence of significant steric hindrance is a key factor in its reliable performance.

ortho-Cyclopropylphenylboronic Acid: The Challenging Isomer

The ortho isomer presents the greatest synthetic challenge. The proximity of the bulky cyclopropyl group to the boronic acid creates substantial steric hindrance, which significantly slows down the rate of transmetalation. This steric impediment often leads to lower yields and may require more forcing reaction conditions, such as higher temperatures, longer reaction times, or the use of more active catalyst systems.

The generalized mechanism of the Suzuki-Miyaura coupling is depicted below, highlighting the critical transmetalation step influenced by the cyclopropyl substituent.

Suzuki_Miyaura_Cycle cluster_legend Legend Pd(0)L2 Pd(0)L₂ Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L₂) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L₂) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)₂) Rate-determining for o-CPBA Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination L L = Ligand Ar Ar = Aryl Halide Ar' Ar' = Cyclopropylphenyl X X = Halide

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Practical Recommendations and Troubleshooting

  • For High-Throughput Screening : When exploring structure-activity relationships, it is advisable to begin with meta- and para-cyclopropylphenylboronic acids due to their generally high reactivity and predictable outcomes.

  • Tackling the ortho Isomer : If the synthesis requires the ortho isomer, consider using more advanced catalyst systems. Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) in combination with a strong base like cesium carbonate can often overcome the steric hindrance and provide improved yields.

  • Protodeboronation : All boronic acids are susceptible to protodeboronation, especially under prolonged heating or in the presence of excess water. It is crucial to use anhydrous solvents and to monitor the reaction progress to avoid this side reaction. For the less reactive ortho isomer, which requires longer reaction times, this can be a more significant issue.

Conclusion

The positional isomerism of the cyclopropyl group on a phenylboronic acid scaffold has a profound and predictable impact on its reactivity in Suzuki-Miyaura cross-coupling reactions. The para isomer stands out for its superior reactivity, driven by favorable electronic effects. The meta isomer is a reliable and high-yielding alternative. In contrast, the ortho isomer's reactivity is significantly attenuated by steric hindrance, necessitating more carefully optimized reaction conditions. A thorough understanding of these structure-reactivity relationships is paramount for the efficient design and execution of synthetic routes in drug discovery and materials science.

A Comparative Guide to the Synthesis of (3-Cyclopropylphenyl)boronic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and drug development, the cyclopropyl moiety has emerged as a valuable substituent, prized for its ability to confer unique conformational constraints and metabolic stability to bioactive molecules.[1][2] Consequently, the efficient synthesis of key building blocks such as (3-cyclopropylphenyl)boronic acid, a versatile precursor for introducing the 3-cyclopropylphenyl group via Suzuki-Miyaura cross-coupling reactions, is of paramount importance.[1][2]

This guide provides an in-depth, objective comparison of two prominent synthetic routes to this compound: the classical Grignard-based approach and the contemporary palladium-catalyzed Miyaura borylation. Drawing upon established chemical principles and experimental data, we will dissect the nuances of each methodology, offering field-proven insights to inform your synthetic strategy.

At a Glance: Head-to-Head Comparison

FeatureGrignard-Based SynthesisMiyaura Borylation
Starting Material 3-Bromocyclopropylbenzene3-Bromocyclopropylbenzene
Key Reagents Magnesium, Trialkyl borateBis(pinacolato)diboron, Palladium catalyst, Base
Typical Yield Good to ExcellentGood to Excellent
Functional Group Tolerance Limited (sensitive to acidic protons and electrophilic groups)High (tolerates a wide range of functional groups)
Scalability Well-established for large-scale synthesisReadily scalable with process optimization
Cost of Reagents Generally lower (Magnesium and borate esters are cost-effective)Higher (Palladium catalysts and diboron reagents are more expensive)
Safety Considerations Highly exothermic, moisture-sensitive Grignard reagentRequires careful handling of pyrophoric palladium catalysts and flammable solvents

Route 1: The Grignard-Based Synthesis - A Time-Honored and Cost-Effective Approach

The synthesis of arylboronic acids via the reaction of a Grignard reagent with a trialkyl borate is a cornerstone of organoboron chemistry, valued for its simplicity and the use of readily available, inexpensive starting materials.[3] This pathway involves the initial formation of a highly reactive organomagnesium intermediate, which then acts as a nucleophile to attack the electrophilic boron center of a borate ester.

Mechanistic Rationale

The causality behind this experimental choice lies in the inherent polarity of the carbon-magnesium bond in the Grignard reagent. The carbon atom attached to magnesium becomes strongly nucleophilic, readily attacking the electron-deficient boron atom of the trialkyl borate. Subsequent acidic workup hydrolyzes the resulting boronate ester to afford the desired boronic acid.

Grignard_Synthesis 3-Bromocyclopropylbenzene 3-Bromocyclopropylbenzene Grignard_Reagent (3-Cyclopropylphenyl)magnesium bromide 3-Bromocyclopropylbenzene->Grignard_Reagent  + Mg (Anhydrous Ether) Mg Mg Boronate_Ester Boronate Ester Intermediate Grignard_Reagent->Boronate_Ester  + B(OR)3 (Low Temperature) Trialkyl_Borate B(OR)3 Product This compound Boronate_Ester->Product  + H3O+ (Hydrolysis) H3O+ H3O+

Caption: Workflow for the Grignard-based synthesis of this compound.

Detailed Experimental Protocol

The following protocol is adapted from established procedures for the synthesis of similar boronic acids and should be performed by qualified personnel in a controlled laboratory setting.

Materials:

  • 3-Bromocyclopropylbenzene

  • Magnesium turnings

  • Trimethyl borate

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • 2 M Hydrochloric acid

  • Dry ice/acetone bath

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.2 equivalents). Add a small crystal of iodine to initiate the reaction. A solution of 3-bromocyclopropylbenzene (1.0 equivalent) in anhydrous ether is added dropwise to maintain a gentle reflux. After the addition is complete, the reaction mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.

  • Borylation: The Grignard solution is cooled to -78 °C in a dry ice/acetone bath. A solution of trimethyl borate (1.2 equivalents) in anhydrous ether is added dropwise, maintaining the temperature below -70 °C. After the addition, the mixture is allowed to warm to room temperature and stirred overnight.

  • Hydrolysis and Workup: The reaction is quenched by the slow addition of 2 M hydrochloric acid at 0 °C. The organic layer is separated, and the aqueous layer is extracted with ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of water and an organic solvent, to afford the pure boronic acid as a white solid. A patent for the synthesis of cyclopropylboronic acid reports a yield of 77% with a purity of over 98%.[4]

Route 2: Miyaura Borylation - A Modern Approach with High Functional Group Tolerance

The Miyaura borylation is a powerful palladium-catalyzed cross-coupling reaction that has become a staple in modern organic synthesis for the preparation of boronate esters and boronic acids.[5] This method offers a significant advantage over the Grignard route in its exceptional tolerance for a wide array of functional groups, making it the preferred choice for complex, multi-functionalized substrates.

Mechanistic Rationale

The catalytic cycle of the Miyaura borylation is a well-studied process involving three key steps: oxidative addition, transmetalation, and reductive elimination.[5] The choice of a palladium catalyst, a suitable phosphine ligand, and a base are critical for the efficiency of the reaction. The base is believed to activate the diboron reagent, facilitating the transmetalation step.

Miyaura_Borylation 3-Bromocyclopropylbenzene 3-Bromocyclopropylbenzene Oxidative_Addition Oxidative Addition 3-Bromocyclopropylbenzene->Oxidative_Addition B2pin2 Bis(pinacolato)diboron Transmetalation Transmetalation B2pin2->Transmetalation Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->Oxidative_Addition Base Base Base->Transmetalation Oxidative_Addition->Transmetalation Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Pd_Catalyst Regeneration Product_Ester This compound pinacol ester Reductive_Elimination->Product_Ester Product This compound Product_Ester->Product Hydrolysis

Caption: Catalytic cycle for the Miyaura borylation of 3-Bromocyclopropylbenzene.

Detailed Experimental Protocol

The following protocol is based on established procedures for the Miyaura borylation of aryl halides and should be performed by qualified personnel in a controlled laboratory setting.

Materials:

  • 3-Bromocyclopropylbenzene

  • Bis(pinacolato)diboron (B₂pin₂)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tricyclohexylphosphine (PCy₃)

  • Potassium acetate (KOAc)

  • Anhydrous 1,4-dioxane

  • Water

Procedure:

  • Reaction Setup: In a glovebox, a reaction vial is charged with 3-bromocyclopropylbenzene (1.0 equivalent), bis(pinacolato)diboron (1.1 equivalents), potassium acetate (3.0 equivalents), palladium(II) acetate (3 mol%), and tricyclohexylphosphine (6 mol%).

  • Reaction Execution: Anhydrous 1,4-dioxane is added, and the vial is sealed. The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours. The progress of the reaction can be monitored by GC-MS or TLC.

  • Workup: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification and Hydrolysis: The crude pinacol ester can be purified by column chromatography on silica gel. The purified ester is then subjected to hydrolysis with an aqueous acid (e.g., HCl) or by transesterification with a diol followed by hydrolysis to yield this compound. A study on a similar borylation process reported yields ranging from 60-75% with purities of 95.8-97.5%.

Product Characterization

The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.85 (s, 1H), 7.65 (d, J = 7.6 Hz, 1H), 7.30 (t, J = 7.6 Hz, 1H), 7.10 (d, J = 7.6 Hz, 1H), 1.95 (m, 1H), 1.05 (m, 2H), 0.75 (m, 2H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 143.0, 136.5, 131.0, 128.5, 127.0, 15.5, 10.0.

  • Appearance: White to off-white solid.

Conclusion and Recommendations

Both the Grignard-based synthesis and the Miyaura borylation represent viable and effective routes to this compound. The choice between these two methods will ultimately depend on the specific needs of the researcher and the context of the synthesis.

  • For cost-sensitive, large-scale production where the starting material lacks sensitive functional groups, the Grignard-based synthesis is an excellent choice. Its reliance on inexpensive reagents and well-established procedures makes it an economically attractive option.

  • For syntheses involving complex molecules with a variety of functional groups, the Miyaura borylation is the superior method. Its high functional group tolerance minimizes the need for protecting group strategies, streamlining the overall synthetic sequence.

References

A Comparative Guide to HPLC and GC-MS Methods for Purity Assessment of (3-Cyclopropylphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Key Synthetic Building Block

(3-Cyclopropylphenyl)boronic acid is a pivotal organoboron compound, widely utilized as a key building block in synthetic organic chemistry. Its primary application lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone for the formation of carbon-carbon bonds in the synthesis of complex molecules, including many active pharmaceutical ingredients (APIs).[1] The purity of this reagent is not merely a matter of quality control; it is a critical determinant of the yield, purity profile, and ultimate safety of the resulting API. Impurities present in the boronic acid starting material can lead to the formation of difficult-to-remove, structurally related impurities in the final drug substance, posing significant challenges for downstream processing and regulatory compliance.

Boronic acids, however, present unique analytical challenges. They have a propensity to undergo dehydration to form cyclic trimeric anhydrides known as boroxines, a reversible equilibrium that can complicate chromatographic analysis.[2][3] Furthermore, the analysis must be capable of separating the target molecule from structurally similar impurities, including precursors, homocoupled byproducts, and degradation products. This guide provides an in-depth comparison of two powerful chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the comprehensive purity assessment of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.

Part 1: High-Performance Liquid Chromatography (HPLC) - The Direct Approach

High-Performance Liquid Chromatography, particularly in its reverse-phase modality (RP-HPLC), stands as the principal analytical technique in the pharmaceutical industry for purity and assay testing.[4] Its strength lies in its ability to analyze a vast range of organic molecules, including those that are non-volatile or thermally labile, without the need for chemical modification.

Causality Behind the HPLC Method Design

The primary goal is to develop a stability-indicating method that separates the main component from its potential impurities and degradation products.

  • Stationary Phase Selection: A C18 (octadecylsilane) column is the logical first choice. Its hydrophobic nature is well-suited for retaining and separating aromatic compounds like this compound. Modern columns with low silanol activity are preferred to minimize on-column degradation and improve peak shape.[5]

  • Mobile Phase Strategy: The pKa of arylboronic acids is typically in the range of 8-10. To ensure consistent retention and sharp, symmetrical peaks, the ionization of the boronic acid group must be controlled. An acidic mobile phase, such as water and acetonitrile with a small amount of formic or acetic acid, suppresses this ionization. This approach is also highly compatible with mass spectrometry detection.

  • Detection:

    • Photodiode Array (PDA) Detector: The phenyl group in the analyte provides a sufficient chromophore for UV detection (typically around 254 nm). A PDA detector is invaluable as it provides spectral data across a range of wavelengths, which can be used to assess peak purity and tentatively identify impurity classes.

    • Mass Spectrometry (MS) Detector: Coupling HPLC with a mass spectrometer (LC-MS) is the gold standard. It provides mass information that is crucial for the definitive identification of the main peak and the structural elucidation of unknown impurities. An electrospray ionization (ESI) source is typically used for this class of compounds.[2]

Experimental Workflow: HPLC-PDA/MS

The following diagram outlines the logical flow for the purity assessment of this compound using HPLC.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing prep1 Accurately weigh This compound prep2 Dissolve in Diluent (e.g., Acetonitrile/Water) prep1->prep2 prep3 Filter through 0.45 µm Syringe Filter prep2->prep3 inj Inject onto RP-HPLC System prep3->inj Filtered Sample sep Separation on C18 Column (Gradient Elution) inj->sep det Detection: 1. PDA (254 nm) 2. MS (ESI+/-) sep->det proc1 Integrate Chromatogram det->proc1 Raw Data proc2 Calculate Area % Purity proc1->proc2 proc3 Identify Impurities (Mass Spectra Analysis) proc1->proc3 GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis Chromatographic Analysis cluster_data Data Processing prep1 Accurately weigh sample prep2 Add aprotic solvent (e.g., Pyridine, Toluene) prep1->prep2 prep3 Add Derivatizing Agent (e.g., Pinacol or BSTFA) prep2->prep3 prep4 Heat reaction mixture (e.g., 60-80°C) prep3->prep4 inj Inject derivatized sample into GC-MS System prep4->inj Derivatized Sample sep Separation on HP-5MS Column (Temperature Program) inj->sep det Detection by Mass Spectrometer (Electron Ionization) sep->det proc1 Integrate Total Ion Chromatogram (TIC) det->proc1 Raw Data proc2 Calculate Area % Purity proc1->proc2 proc3 Identify Impurities via Mass Spectral Library Search proc1->proc3

References

A Comparative Mechanistic Guide to Cross-Coupling Reactions of (3-Cyclopropylphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the incorporation of the 3-cyclopropylphenyl motif is a valuable strategy in the design of novel therapeutics and functional materials. The cyclopropyl group, with its unique steric and electronic properties, can significantly influence a molecule's conformation, metabolic stability, and binding affinity. (3-Cyclopropylphenyl)boronic acid is a key building block for introducing this moiety. This guide provides an in-depth, objective comparison of the three primary cross-coupling methodologies for this reagent: the Suzuki-Miyaura, Chan-Lam, and Buchwald-Hartwig reactions. We will delve into the mechanistic underpinnings of each, provide comparative performance data, and present detailed experimental protocols to empower you to make informed decisions in your synthetic endeavors.

Mechanistic Overview and Comparative Analysis

The choice of cross-coupling reaction is dictated by the desired bond formation (C-C, C-N, or C-O) and the specific coupling partner. While all three reactions utilize the boronic acid, their catalytic cycles, optimal conditions, and sensitivities to substrates differ significantly.

The Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction stands as a cornerstone of modern organic synthesis for its robustness and broad functional group tolerance in creating C(sp²)-C(sp²) bonds.[1][2] The catalytic cycle, driven by a palladium catalyst, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3]

A critical aspect of the Suzuki-Miyaura reaction is the activation of the boronic acid by a base to form a more nucleophilic boronate "ate" complex, which facilitates the transmetalation step.[4] The choice of base, solvent, and ligand is crucial for achieving high yields, especially with challenging substrates like aryl chlorides.[1]

Mechanistic Considerations for this compound:

The electron-donating nature of the cyclopropyl group can influence the nucleophilicity of the boronic acid and the subsequent transmetalation step. The steric bulk of the 3-substituent is generally well-tolerated in Suzuki-Miyaura couplings. A common side reaction to be mindful of is protodeboronation, where the boronic acid moiety is replaced by a hydrogen atom. This can be exacerbated by high temperatures and certain basic conditions.[5]

The Chan-Lam Coupling: Accessing Carbon-Heteroatom Bonds (C-N, C-O)

The Chan-Lam coupling offers a powerful alternative to palladium-catalyzed methods for the formation of C-N and C-O bonds.[3] This reaction is typically catalyzed by copper(II) salts, such as copper(II) acetate, and can often be performed under milder conditions, frequently at room temperature and open to the air.[3][6] This operational simplicity makes it an attractive method, particularly in library synthesis and medicinal chemistry.

The mechanism is thought to involve the formation of a copper-heteroatom bond, followed by transmetalation with the boronic acid and subsequent reductive elimination. Oxygen often plays a beneficial role in the catalytic cycle, facilitating the reoxidation of Cu(I) to Cu(II).[3]

Mechanistic Considerations for this compound:

The Chan-Lam coupling is generally tolerant of a wide range of functional groups on the boronic acid. The 3-cyclopropylphenyl substituent is not expected to pose significant electronic or steric hindrance. However, the choice of ligand for the copper catalyst can be critical in achieving high yields, especially with less nucleophilic amines or phenols.[6]

The Buchwald-Hartwig Amination: A Palladium-Catalyzed Route to C-N Bonds

The Buchwald-Hartwig amination is a highly versatile and widely used palladium-catalyzed method for the synthesis of aryl amines from aryl halides or triflates.[7][8] Similar to the Suzuki-Miyaura reaction, the catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to furnish the C-N bond and regenerate the Pd(0) catalyst.[7]

The success of the Buchwald-Hartwig amination is highly dependent on the choice of phosphine ligand, which modulates the reactivity and stability of the palladium catalyst.[7]

Mechanistic Considerations for this compound:

In the context of this guide, the Buchwald-Hartwig reaction is considered as a comparative method where an amine is coupled with a (3-cyclopropylphenyl)halide. While the boronic acid itself is not a direct substrate, understanding this reaction is crucial for synthetic planning when the 3-cyclopropylphenyl moiety is introduced via an aryl halide. The electronic properties of the cyclopropyl group on the aryl halide can influence the rate of oxidative addition.

Performance Comparison

The following table provides a comparative overview of the three cross-coupling reactions with this compound or its corresponding halide. The data is compiled from literature precedents for similar substrates to provide a general performance expectation.

FeatureSuzuki-Miyaura CouplingChan-Lam CouplingBuchwald-Hartwig Amination
Bond Formed C-CC-N, C-OC-N
Catalyst Palladium (e.g., Pd(OAc)₂, Pd(PPh₃)₄)Copper (e.g., Cu(OAc)₂)Palladium (e.g., Pd₂(dba)₃, Pd(OAc)₂)
Typical Ligands Phosphines (e.g., SPhos, XPhos, P(t-Bu)₃)N-based (e.g., Pyridine, Phenanthroline)Phosphines (e.g., BINAP, Xantphos)
Typical Base K₂CO₃, K₃PO₄, Cs₂CO₃Often mild base or pyridineNaOt-Bu, K₃PO₄, Cs₂CO₃
Reaction Temp. Room temp. to refluxRoom temperature to 80 °CRoom temp. to reflux
Atmosphere Inert (N₂ or Ar)Often aerobicInert (N₂ or Ar)
Typical Yields Good to excellent (70-95%)Moderate to good (50-85%)Good to excellent (70-95%)
Key Advantage High yields, broad scope for C-CMild conditions, operational simplicityHigh yields for C-N, broad amine scope
Potential Issue Protodeboronation, catalyst sensitivityLower yields with some substratesStrong base can limit functional groups

Visualizing the Mechanisms

To further elucidate the distinct pathways of these reactions, the following diagrams, generated using Graphviz, illustrate the core catalytic cycles.

Suzuki_Miyaura_Cycle cluster_0 Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln PdII Ar-Pd(II)-X (Ln) Pd0->PdII Ar-X OxiAdd Oxidative Addition (Ar-X) RedElim Reductive Elimination PdII->RedElim Ar-Pd(II)-Ar' Trans Transmetalation (Ar'B(OR)3-) RedElim->Pd0 Product Ar-Ar' RedElim->Product Base Base (e.g., K2CO3) Boronic Ar'B(OH)2 Base->Boronic Boronate [Ar'B(OH)3]- Boronic->Boronate Base Boronate->PdII Transmetalation Chan_Lam_Cycle cluster_1 Chan-Lam Catalytic Cycle CuII Cu(II)X2 CuNuc Cu(II)-NHR (X) CuII->CuNuc R-NH2 NucAdd Nucleophile Addition (R-NH2) CuIII Ar'-Cu(III)-NHR (X) CuNuc->CuIII Ar'B(OH)2 Trans Transmetalation (Ar'B(OH)2) RedElim Reductive Elimination CuIII->RedElim Product Ar'-NHR RedElim->Product CuI Cu(I)X RedElim->CuI Oxidant Oxidant (O2) Oxidant->CuI CuI->CuII Oxidation Buchwald_Hartwig_Cycle cluster_2 Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)Ln PdII Ar-Pd(II)-X (Ln) Pd0->PdII Ar-X OxiAdd Oxidative Addition (Ar-X) PdAmine [Ar-Pd(II)-NHR2]+ PdII->PdAmine R2NH AmineCoord Amine Coordination (R2NH) PdAmido Ar-Pd(II)-NR2 PdAmine->PdAmido Base Deprot Deprotonation (Base) RedElim Reductive Elimination PdAmido->RedElim RedElim->Pd0 Product Ar-NR2 RedElim->Product Suzuki_Workflow start Start setup Combine reagents in a dry flask: This compound, 4-chloroanisole, Pd(OAc)2, SPhos, K3PO4 start->setup purge Purge with inert gas (N2 or Ar) setup->purge add_solvent Add degassed 1,4-dioxane and water purge->add_solvent heat Heat to 100 °C with stirring add_solvent->heat monitor Monitor reaction by TLC or LC-MS heat->monitor cool Cool to room temperature monitor->cool workup Aqueous workup (e.g., add water, extract with ethyl acetate) cool->workup purify Purify by column chromatography workup->purify end End purify->end ChanLam_Workflow start Start setup Combine reagents in a flask: This compound, aniline, Cu(OAc)2, pyridine start->setup add_solvent Add dichloromethane (DCM) setup->add_solvent stir Stir at room temperature (open to air) add_solvent->stir monitor Monitor reaction by TLC or LC-MS stir->monitor workup Aqueous workup (e.g., add water, extract with DCM) monitor->workup purify Purify by column chromatography workup->purify end End purify->end Buchwald_Workflow start Start setup Combine reagents in a dry flask: Pd2(dba)3, Xantphos, NaOt-Bu start->setup purge Purge with inert gas (N2 or Ar) setup->purge add_reagents Add degassed toluene, 3-cyclopropylbromobenzene, and morpholine purge->add_reagents heat Heat to 100 °C with stirring add_reagents->heat monitor Monitor reaction by TLC or LC-MS heat->monitor cool Cool to room temperature monitor->cool workup Quench with water, extract with ethyl acetate cool->workup purify Purify by column chromatography workup->purify end End purify->end

References

Performance of Palladium Catalysts in the Suzuki-Miyaura Coupling of (3-Cyclopropylphenyl)boronic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient construction of carbon-carbon bonds is a cornerstone of molecular synthesis. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool in this endeavor, valued for its mild conditions and broad functional group tolerance.[1][2][3][4] Within the vast landscape of building blocks, (3-Cyclopropylphenyl)boronic acid represents a particularly valuable synthon. The cyclopropyl moiety is a desirable feature in drug candidates due to its unique conformational and electronic properties, which can enhance metabolic stability and binding affinity. This guide provides a comprehensive comparison of palladium catalyst performance for the Suzuki-Miyaura coupling of this compound, offering insights into catalyst selection and reaction optimization, supported by experimental data from analogous systems.

The Challenge of Coupling Cyclopropyl-Substituted Boronic Acids

While the Suzuki-Miyaura reaction is robust, the use of cyclopropyl-substituted boronic acids introduces specific challenges. A primary competing side reaction is protodeboronation, where the carbon-boron bond is cleaved by a proton source, leading to the formation of cyclopropylbenzene instead of the desired biaryl product.[5] This side reaction is often exacerbated by the inherent instability of some cyclopropylboronic acids, necessitating careful handling, storage, and selection of reaction conditions to maximize the yield of the desired coupled product.[5][6]

Comparative Analysis of Palladium Catalyst Systems

The choice of the palladium catalyst system, comprising a palladium source and a ligand, is critical for overcoming the challenges associated with coupling this compound. The ligand plays a crucial role in stabilizing the palladium center, facilitating the key steps of the catalytic cycle, and influencing the overall efficiency of the reaction.

Below is a comparative overview of different classes of palladium catalysts, with performance data extrapolated from studies on cyclopropylboronic acid and other sterically demanding or electronically diverse arylboronic acids.

Catalyst SystemLigandKey AdvantagesTypical ConditionsAnticipated Performance with this compound
Traditional Catalysts
Pd(PPh₃)₄TriphenylphosphineCommercially available, well-established.Higher temperatures (80-110 °C), longer reaction times.Moderate to good yields, may require optimization to minimize protodeboronation.
Bulky Monophosphine Ligands
Pd(OAc)₂ / PCy₃TricyclohexylphosphineEffective for sterically hindered substrates, promotes high turnover numbers.[7]Room temperature to moderate heat, benefits from the addition of water.[5]High yields anticipated due to the ligand's bulk and electron-donating nature.
Pd₂(dba)₃ / P(t-Bu)₃Tri-tert-butylphosphineHighly active for a wide range of aryl halides, including chlorides, often at room temperature.[2]Room temperature, suitable for various solvents and bases.Excellent yields expected, even with less reactive coupling partners.
Biarylphosphine Ligands (Buchwald-type)
Pd(OAc)₂ / XPhosXPhosHigh activity and stability, effective for challenging substrates and aryl chlorides.[6]Moderate temperatures (e.g., 100 °C), broad solvent and base compatibility.[6]High to excellent yields, robust performance across a range of aryl halides.
Specialized Ligands
[Pd(C₃H₅)Cl]₂ / TedicypTetraphosphine (all-cis-1,2,3,4-tetrakis(diphenylphosphinomethyl)cyclopentane)Very efficient for coupling cyclopropylboronic acid with both aryl bromides and chlorides, tolerates a wide variety of functional groups.[8]Catalyst loadings as low as 0.4-1%, effective for sterically congested substrates.[8]Excellent yields and high turnover numbers are expected.

Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a Pd(0)/Pd(II) catalytic cycle. Understanding these steps is crucial for rational catalyst selection and troubleshooting.[3][4]

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'B(OH)₂ Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Ar-Ar' Ar'-B(OH)2 Ar'B(OH)₂ Base Base Ar-X Ar-X

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A General Procedure

The following is a representative, adaptable protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Materials:

  • This compound (1.3 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium acetate (Pd(OAc)₂) (0.05 equivalents)

  • Tricyclohexylphosphine (PCy₃) (0.10 equivalents)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • Toluene/Water (10:1 v/v), degassed

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide, this compound, and potassium phosphate.

  • Catalyst Loading: In a separate vial, pre-mix the palladium acetate and tricyclohexylphosphine in a small amount of the degassed toluene. Add this catalyst solution to the reaction vessel.

  • Solvent Addition: Add the degassed toluene/water mixture to the reaction vessel.

  • Reaction: Heat the reaction mixture to 80-100 °C and monitor its progress using an appropriate technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Combine Reactants: Aryl Bromide, This compound, K₃PO₄ C Add Catalyst Solution and Solvents to Reaction Vessel A->C B Prepare Catalyst Solution: Pd(OAc)₂ + PCy₃ in degassed Toluene B->C D Heat Reaction Mixture (80-100 °C) C->D E Monitor Reaction Progress (TLC, GC/LC-MS) D->E F Cool and Dilute with Ethyl Acetate E->F Reaction Complete G Wash with Water and Brine F->G H Dry, Filter, and Concentrate G->H I Purify by Flash Chromatography H->I

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.[5]

Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. A systematic approach to troubleshooting is essential for success.

Troubleshooting_Tree Start Low or No Yield? Check_Catalyst Is the Catalyst/Ligand Active? Check Loading. Start->Check_Catalyst Check_Boronic_Acid Is the Boronic Acid Pure/Stable? Start->Check_Boronic_Acid Optimize_Conditions Optimize Base, Solvent, and Temperature. Start->Optimize_Conditions Degassing Was the Reaction Thoroughly Degassed? Start->Degassing Protodeboronation Protodeboronation Occurring? Check_Boronic_Acid->Protodeboronation Homocoupling Homocoupling Observed? Degassing->Homocoupling Anhydrous Use Anhydrous Solvents/Reagents. Consider a More Stable Boronic Acid Derivative. Protodeboronation->Anhydrous Yes Oxygen Improve Degassing Technique. Strict Inert Atmosphere. Homocoupling->Oxygen Yes

Caption: A decision tree for troubleshooting common issues in the Suzuki-Miyaura coupling.[5]

Conclusion

The successful Suzuki-Miyaura coupling of this compound hinges on the judicious selection of the palladium catalyst system and careful optimization of reaction conditions. While traditional catalysts can be effective, modern systems employing bulky monophosphine and biarylphosphine ligands often provide superior performance, especially for sterically demanding substrates and less reactive aryl chlorides. By understanding the underlying mechanistic principles and employing systematic troubleshooting, researchers can efficiently synthesize valuable cyclopropyl-containing biaryl compounds for applications in drug discovery and materials science.

References

A Researcher's Guide to Cyclopropyl Moiety Introduction: Navigating Beyond (3-Cyclopropylphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

The cyclopropyl group, a small, strained three-membered ring, is a prized structural motif in modern medicinal chemistry. Its unique conformational properties, metabolic stability, and ability to modulate physicochemical parameters have led to its incorporation into numerous approved drugs and clinical candidates.[1][2] While arylboronic acids, such as (3-cyclopropylphenyl)boronic acid, have been a workhorse for introducing this valuable moiety via the Suzuki-Miyaura cross-coupling, the ever-expanding complexity of target molecules necessitates a broader toolkit of reagents. This guide provides an in-depth comparison of alternative reagents for cyclopropyl moiety introduction, offering experimental insights and data to empower researchers in selecting the optimal tool for their specific synthetic challenges.

The Enduring Appeal of the Cyclopropyl Group

The significance of the cyclopropyl ring in drug design cannot be overstated. Its rigid structure can lock in bioactive conformations, leading to enhanced potency and selectivity. Furthermore, the high s-character of its C-C bonds imparts unique electronic properties, influencing pKa and metabolic stability. This has been successfully leveraged in drugs across various therapeutic areas.[1] The development of robust methods for installing the cyclopropyl group is therefore of critical importance in pharmaceutical research.[3]

Beyond the Boronic Acid: A Comparative Analysis of Alternative Reagents

While reliable, cyclopropylboronic acids are not without their limitations. Challenges such as protodeboronation (the undesired cleavage of the carbon-boron bond), difficult purification, and limited stability can arise, leading to issues with reproducibility and lower yields.[3][4] Here, we explore several classes of alternative reagents, providing a head-to-head comparison of their performance.

Potassium Cyclopropyltrifluoroborate: A Stable and Versatile Alternative

Potassium cyclopropyltrifluoroborate has emerged as a highly popular alternative to its boronic acid counterpart.[4][5] Trifluoroborate salts are generally crystalline, air- and moisture-stable solids with a long shelf life, mitigating the stability concerns often associated with boronic acids.[3][4][5][6][7]

Mechanism and Advantages:

In the presence of a suitable base and a palladium catalyst, the trifluoroborate salt undergoes slow hydrolysis to release the corresponding boronic acid in situ. This controlled release can minimize side reactions like protodeboronation, often allowing for the use of near-stoichiometric amounts of the reagent, which improves atom economy.[4][5] The general catalytic cycle for the Suzuki-Miyaura coupling of potassium cyclopropyltrifluoroborate is depicted below.

Suzuki_Coupling_Trifluoroborate Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Ar Ar-Pd(II)-X OxAdd->PdII_Ar ArX Ar-X ArX->OxAdd Transmetal Transmetalation PdII_Ar->Transmetal PdII_Ar_Cp Ar-Pd(II)-Cyclopropyl Transmetal->PdII_Ar_Cp BF3K Cyclopropyl-BF3K BoronicAcid Cyclopropyl-B(OH)2 BF3K->BoronicAcid Hydrolysis Base Base (e.g., K2CO3) BoronicAcid->Transmetal RedElim Reductive Elimination PdII_Ar_Cp->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Cyclopropyl RedElim->Product

Figure 1: Simplified catalytic cycle for Suzuki-Miyaura coupling using potassium cyclopropyltrifluoroborate.

Comparative Performance Data:

ReagentTypical ConditionsYield (%)Substrate ScopeStability
Cyclopropylboronic acidPd(OAc)₂, SPhos, K₃PO₄, Toluene/H₂O, 80 °C[8]75-95GoodModerate[3]
Potassium cyclopropyltrifluoroboratePd(OAc)₂, XPhos, K₂CO₃, CPME/H₂O, 100 °C[5]80-98Broad (including aryl chlorides)[5][9]High[3][4][5]

Experimental Protocol: Synthesis of 1-Cyclopropyl-4-methoxybenzene [5]

  • A reaction vial is charged with Pd(OAc)₂ (3.3 mg, 0.015 mmol), XPhos (14.3 mg, 0.03 mmol), potassium cyclopropyltrifluoroborate (74.7 mg, 0.505 mmol), and K₂CO₃ (210 mg, 1.5 mmol).

  • The tube is sealed, evacuated, and purged with N₂ three times.

  • A 10:1 mixture of cyclopentyl methyl ether (CPME) and H₂O is added.

  • The reaction mixture is stirred at 100 °C. Reaction progress is monitored by GC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with brine.

  • The organic layer is dried over sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Cyclopropylzinc Reagents: For Enhanced Reactivity

For challenging substrates or when milder reaction conditions are required, organozinc reagents, prepared from cyclopropyl halides, offer a powerful alternative via the Negishi cross-coupling reaction.[10][11] This method often proceeds with high efficiency and excellent functional group tolerance.[10]

Mechanism and Advantages:

Cyclopropylzinc reagents are typically prepared from the corresponding cyclopropyl bromide or iodide and activated zinc metal.[10][12] These reagents are highly reactive towards palladium(0) complexes, enabling cross-coupling at or below room temperature. This is particularly advantageous for thermally sensitive substrates. The Negishi coupling is known for its high functional group tolerance, surpassing many other cross-coupling methods.[10]

Negishi_Coupling Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Ar Ar-Pd(II)-X OxAdd->PdII_Ar ArX Ar-X ArX->OxAdd Transmetal Transmetalation PdII_Ar->Transmetal PdII_Ar_Cp Ar-Pd(II)-Cyclopropyl Transmetal->PdII_Ar_Cp CpZnX Cyclopropyl-ZnX CpZnX->Transmetal RedElim Reductive Elimination PdII_Ar_Cp->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Cyclopropyl RedElim->Product

Figure 2: General catalytic cycle for the Negishi coupling of a cyclopropylzinc reagent.

Comparative Performance Data:

ReagentTypical ConditionsYield (%)Functional Group ToleranceHandling
Cyclopropylboronic acidPd(OAc)₂, SPhos, K₃PO₄, Toluene/H₂O, 80 °C[8]75-95GoodAir-stable solid
Cyclopropylzinc bromidePd(OAc)₂, SPhos, THF, 65 °C[10]85-99Excellent[10]Moisture and air sensitive solution[13]

Experimental Protocol: Synthesis of Cyclopropylarenes via Negishi Coupling [10]

  • Preparation of Cyclopropylzinc Bromide: To a dry Schlenk flask under an inert atmosphere, add activated zinc. Add a solution of cyclopropyl bromide in anhydrous THF slowly to the zinc suspension and stir.

  • Cross-Coupling: In a separate dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv).

  • Add the aryl bromide (1.0 equiv) to the catalyst mixture, followed by the freshly prepared solution of cyclopropylzinc bromide (1.5 equiv) via cannula.

  • Heat the reaction mixture to 65 °C and stir for 12 hours, monitoring progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of 1 M HCl.

  • Extract the mixture with ethyl acetate. Wash the combined organic layers with saturated aqueous NaHCO₃, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Cyclopropylsilanes: A Mild and Green Approach

For chemists prioritizing milder conditions and greener reaction profiles, cyclopropylsilanes, particularly those activated as silanols or silanolates, represent an excellent choice. The Hiyama coupling, which utilizes these silicon-based reagents, often proceeds under fluoride or base activation and can be performed in more environmentally benign solvents.[14][15]

Mechanism and Advantages:

The key to activating cyclopropylsilanes for cross-coupling is the generation of a hypervalent silicate species, typically through the action of a fluoride source like TBAF (tetrabutylammonium fluoride) or a base.[15][16][17] This hypervalent intermediate is sufficiently nucleophilic to undergo transmetalation with the palladium(II) center. A significant advantage is that silicon byproducts are generally considered to be of low toxicity.[15]

Hiyama_Coupling Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Ar Ar-Pd(II)-X OxAdd->PdII_Ar ArX Ar-X ArX->OxAdd Transmetal Transmetalation PdII_Ar->Transmetal PdII_Ar_Cp Ar-Pd(II)-Cyclopropyl Transmetal->PdII_Ar_Cp CpSiR3 Cyclopropyl-Si(OR)3 Silicate [Cyclopropyl-Si(OR)3F]^- or Silanolate CpSiR3->Silicate Activation Activator Fluoride or Base Silicate->Transmetal RedElim Reductive Elimination PdII_Ar_Cp->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Cyclopropyl RedElim->Product

Figure 3: Hiyama coupling mechanism showcasing activation of the cyclopropylsilane.

Comparative Performance Data:

ReagentTypical ConditionsYield (%)Green Chemistry Aspects
Cyclopropylboronic acidPd(OAc)₂, SPhos, K₃PO₄, Toluene/H₂O, 80 °C[8]75-95Boron waste
CyclopropyltrimethoxysilanePdCl₂(PCy₃)₂, TBAF, Dioxane, 110 °C[18]70-90Silicate byproducts are often less toxic[15]

Experimental Protocol: Synthesis of 2-Arylpyrimidines via Hiyama Coupling [18]

  • To a reaction tube, add the pyrimidin-2-yl tosylate (1.0 equiv), trimethoxy(phenyl)silane (1.5 equiv), PdCl₂(PCy₃)₂ (0.05 equiv), CuCl (0.1 equiv), and TBAF (2.0 equiv).

  • The tube is sealed and purged with an inert gas.

  • Add anhydrous dioxane.

  • The reaction mixture is heated to 110 °C for 12 hours.

  • After cooling, the mixture is filtered through a pad of Celite and washed with ethyl acetate.

  • The filtrate is concentrated under reduced pressure.

  • The residue is purified by column chromatography to afford the desired product.

Conclusion: Selecting the Right Tool for the Job

The choice of reagent for introducing a cyclopropyl moiety is a critical decision in the design of a synthetic route. While cyclopropylboronic acid remains a valuable and widely used reagent, its limitations in certain contexts have spurred the development of robust alternatives. Potassium cyclopropyltrifluoroborate offers enhanced stability and ease of handling, making it an excellent general-purpose reagent. For highly sensitive substrates or when mild conditions are paramount, cyclopropylzinc reagents provide a powerful, albeit more technically demanding, option. Finally, for researchers with a focus on green chemistry and milder activating conditions, cyclopropylsilanes present an attractive and increasingly viable approach. By understanding the nuances of each reagent class and leveraging the experimental data presented, researchers can make more informed decisions, ultimately accelerating the pace of drug discovery and development.

References

Safety Operating Guide

Hazard Identification and Risk Assessment: The "Why" Behind the Precautions

Author: BenchChem Technical Support Team. Date: January 2026

An Expert Guide to the Safe Disposal of (3-Cyclopropylphenyl)boronic Acid

As a Senior Application Scientist, my focus extends beyond the synthesis and application of novel reagents to encompass their entire lifecycle, including safe handling and responsible disposal. This compound, a valuable building block in modern drug discovery, requires meticulous disposal procedures to ensure the safety of laboratory personnel and protect the environment. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in established safety principles and regulatory compliance.

Before any disposal protocol is initiated, a thorough understanding of the compound's potential hazards is paramount. While a specific Safety Data Sheet (SDS) for this compound may not be readily available, we can infer its hazard profile from closely related analogs like Phenylboronic acid.

Boronic acids as a class are generally recognized as irritants and can be harmful if ingested.[1][2][3] The primary risks associated with this compound include:

  • Acute Oral Toxicity : Phenylboronic acid is classified as harmful if swallowed (Acute Toxicity, Oral: Category 4).[1][2][4] Ingestion can lead to adverse health effects, necessitating immediate medical attention.

  • Skin and Eye Irritation : Direct contact with the powder or solutions can cause skin and eye irritation.[5][6]

  • Respiratory Tract Irritation : Inhalation of the dust may cause respiratory irritation.[5][6]

These hazards dictate the stringent need for personal protective equipment and controlled handling procedures to prevent exposure during waste accumulation and disposal.

Table 1: Hazard Profile Based on Phenylboronic Acid Analog
Hazard ClassificationGHS CategoryPrecautionary StatementSource
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1][2][4]
Skin IrritationCategory 2H315: Causes skin irritation[5][6]
Eye IrritationCategory 2AH319: Causes serious eye irritation[5][6]
Specific target organ toxicity — single exposureCategory 3H335: May cause respiratory irritation[5][6]

Personal Protective Equipment (PPE): Your First Line of Defense

Handling any chemical waste requires a robust barrier between the researcher and the hazardous material. The selection of PPE is not merely a suggestion but a critical safety requirement based on the identified risks.

  • Eye and Face Protection : Wear safety glasses with side-shields conforming to EN166, or a face shield for greater protection.[4][7] This is crucial to prevent airborne powder or splashes from reaching the eyes.

  • Hand Protection : Chemically resistant gloves (e.g., nitrile rubber) must be worn.[1][4] Always inspect gloves for integrity before use and employ proper removal techniques to avoid skin contact.[4] Contaminated gloves should be disposed of as hazardous waste.

  • Body Protection : A lab coat or a chemical-resistant apron is mandatory. For larger quantities or in the event of a spill, a complete protective suit may be necessary.[1][4]

  • Respiratory Protection : If there is a risk of generating dust, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter should be used.[5] All handling of open containers of waste should ideally occur within a certified chemical fume hood to minimize inhalation risks.

Step-by-Step Disposal Protocol: A Self-Validating System

The proper disposal of this compound is a multi-step process that ensures regulatory compliance and safety. The guiding principle is to treat this compound and any material contaminated by it as hazardous waste.

Step 1: Waste Segregation

From the point of generation, waste containing this compound must be segregated from other waste streams.

  • Incompatible Materials : Do not mix boronic acid waste with strong oxidizing agents.[4] Never combine it with other chemicals like bleach or ammonia unless specifically instructed by a qualified professional, as this can lead to dangerous reactions.[8]

  • Waste Streams : Maintain separate, clearly labeled containers for:

    • Solid this compound waste.

    • Contaminated labware (e.g., pipette tips, weighing boats, gloves).

    • Aqueous solutions containing the compound.

    • Organic solvent solutions containing the compound.

This segregation is critical for safe storage and is often a requirement of hazardous waste disposal facilities.

Step 2: Containerization and Labeling

Proper containerization prevents leaks and ensures clear communication of the hazard.

  • Container Selection : Use chemically compatible, sealable containers.[9][10] For solid waste, a securely sealed plastic or glass jar is appropriate. For liquid waste, ensure the container is leak-proof and compatible with the solvent used.

  • Labeling : All waste containers must be clearly labeled as "Hazardous Waste." The label must include:

    • The full chemical name: "this compound".

    • The approximate quantity or concentration.

    • The date of accumulation.

    • The relevant hazard pictograms (e.g., exclamation mark for irritant/harmful).[1]

Step 3: Accumulation and Storage

Waste must be stored safely in the laboratory prior to collection.

  • Storage Location : Store waste containers in a designated satellite accumulation area that is near the point of generation and under the control of laboratory personnel.[10][11] The area should be well-ventilated, and secondary containment should be used to capture any potential spills.

  • Time Limits : Adhere to the accumulation time limits set by the U.S. Environmental Protection Agency (EPA) and your institution's Environmental Health & Safety (EHS) department.[9][11]

Step 4: Final Disposal

The final and most critical step is the transfer of the waste to a licensed hazardous waste disposal facility.

  • Professional Disposal : Arrange for pickup and disposal through your institution's EHS department or a certified hazardous waste contractor.[8] Never dispose of this compound down the drain or in the regular trash.[4][8][12]

  • Documentation : Ensure all required paperwork, such as a hazardous waste manifest, is completed accurately to track the waste from your laboratory to its final destination.[13]

Managing Spills and Contaminated Materials

Accidental spills must be handled promptly and safely.

  • Evacuate and Ventilate : If a significant amount of dust is generated, evacuate the immediate area and ensure adequate ventilation.

  • Wear Appropriate PPE : Before cleaning, don the full PPE described in Section 2.

  • Contain and Clean : For solid spills, carefully sweep or vacuum the material to avoid generating dust and place it into a labeled hazardous waste container.[4][14] Do not use water to clean up the bulk of a solid spill, as this can spread contamination.

  • Decontaminate : Wipe the spill area with a detergent solution and then water.[12] All cleaning materials (wipes, paper towels, etc.) must be collected and disposed of as hazardous waste.[12]

The Role of Neutralization: A Limited Option

While weak inorganic acids like boric acid can sometimes be neutralized with a mild base (e.g., sodium bicarbonate) for disposal in small quantities, this is not a recommended primary disposal method for this compound without explicit approval from your EHS department.[8][15] The organic nature of the molecule and the potential for unknown reaction byproducts make this approach risky. The U.S. EPA requires that any on-site treatment of hazardous waste complies with stringent regulations.[13] The safest and most compliant method is to dispose of the material as hazardous chemical waste via a professional service.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

G start Waste Generation This compound) is_solid Is the waste solid or contaminated material? start->is_solid Identify Waste Type is_liquid Is the waste a liquid solution? is_solid->is_liquid No solid_container Place in a sealed, compatible SOLID waste container. is_solid->solid_container Yes is_aqueous Is the solvent aqueous? is_liquid->is_aqueous Yes contact_ehs Arrange for disposal via your institution's EHS or a certified waste contractor. is_liquid->contact_ehs No (Unknown) label_waste Label container as 'Hazardous Waste' with full chemical name and date. solid_container->label_waste aqueous_container Place in a sealed, compatible AQUEOUS waste container. aqueous_container->label_waste organic_container Place in a sealed, compatible ORGANIC waste container. organic_container->label_waste is_aqueous->aqueous_container Yes is_aqueous->organic_container No (Organic) store_waste Store in designated Satellite Accumulation Area with secondary containment. label_waste->store_waste store_waste->contact_ehs

Caption: Disposal decision workflow for this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.